Cadrofloxacin
描述
Structure
3D Structure
属性
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDBUKJBJJWZMG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026510 | |
| Record name | Cadrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153808-85-6 | |
| Record name | Cadrofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Cadrofloxacin on Bacterial DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadrofloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes responsible for DNA replication and maintenance. This technical guide provides a detailed exploration of the mechanism of action of this compound, with a primary focus on its interaction with bacterial DNA gyrase. While specific quantitative data for this compound's inhibitory activity is not extensively available in publicly accessible literature, this guide outlines the well-established mechanism for the fluoroquinolone class, which is directly applicable to this compound. This document also provides detailed experimental protocols commonly used to investigate the interaction of fluoroquinolones with DNA gyrase, which can be adapted for the specific study of this compound.
Core Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The primary targets of this compound and other fluoroquinolones are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes play crucial roles in managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the DNA, a process that is vital for the initiation and elongation of DNA replication.[3]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[1]
This compound binds to the complex formed between these enzymes and the bacterial DNA.[4] This binding stabilizes a transient state in which the DNA is cleaved by the enzyme, forming a "cleavage complex."[3] By stabilizing this complex, this compound prevents the subsequent re-ligation of the DNA strands. This leads to an accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell as they halt DNA replication and trigger the SOS response, a DNA damage repair system that, when overwhelmed, can lead to apoptosis.[2][3]
The overall mechanism can be visualized as a multi-step process:
Caption: Mechanism of this compound action on DNA gyrase.
Quantitative Data on Fluoroquinolone Activity
| Fluoroquinolone | Target Enzyme | IC50 (µg/mL)[5] |
| Sitafloxacin | DNA Gyrase | 1.38 |
| Topoisomerase IV | 1.42 | |
| Levofloxacin | DNA Gyrase | 28.1 |
| Topoisomerase IV | 8.49 | |
| Ciprofloxacin (B1669076) | DNA Gyrase | 27.8 |
| Topoisomerase IV | 9.30 | |
| Sparfloxacin | DNA Gyrase | 25.7 |
| Topoisomerase IV | 19.1 | |
| Tosufloxacin | DNA Gyrase | 11.6 |
| Topoisomerase IV | 3.89 | |
| Gatifloxacin | DNA Gyrase | 5.60 |
| Topoisomerase IV | 4.24 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of fluoroquinolones against bacterial DNA gyrase. These protocols can be adapted for the investigation of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.
a. Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
This compound (or other test compound) at various concentrations
-
Stop Solution/Loading Dye: 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
b. Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound solution (at desired concentration) or solvent control (e.g., DMSO)
-
x µL of sterile water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of a pre-mixed solution of DNA gyrase subunits A and B.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Analyze the samples by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities to determine the percentage of supercoiling and calculate the IC50 value for this compound.
Caption: Workflow for a DNA gyrase supercoiling assay.
DNA Gyrase Cleavage Assay
This assay measures the ability of a compound to stabilize the gyrase-DNA cleavage complex, resulting in the linearization of plasmid DNA.[3]
a. Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Supercoiled pBR322 plasmid DNA
-
5X Assay Buffer (as above, but ATP may be omitted as it is not required for cleavage stabilization)
-
This compound (or other test compound) at various concentrations
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Stop Solution/Loading Dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
b. Protocol:
-
Prepare reaction mixtures on ice as described for the supercoiling assay, using supercoiled plasmid DNA as the substrate.
-
Add DNA gyrase and incubate at 37°C for 30 minutes.
-
Add SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.2 mg/mL.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
Add Stop Solution/Loading Dye.
-
Analyze the samples by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain and visualize the gel. The presence of a linear DNA band indicates the stabilization of the cleavage complex.
-
Quantify the intensity of the linear DNA band to determine the concentration-dependent effect of this compound.
Caption: Workflow for a DNA gyrase cleavage assay.
Conclusion
This compound, as a member of the fluoroquinolone class, employs a potent mechanism of action that involves the dual targeting of bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, this compound induces lethal double-strand breaks in the bacterial chromosome, effectively inhibiting DNA replication and leading to cell death. While specific quantitative data on the inhibitory activity of this compound against these enzymes are not widely published, the experimental protocols provided in this guide offer a robust framework for its detailed characterization. Further research focusing on the specific interactions of this compound with its target enzymes will be invaluable for understanding its full therapeutic potential and for the development of next-generation antibiotics.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Landmark Antibiotic: A Technical History of Ciprofloxacin's Discovery and Development
For Immediate Release
Leverkusen, Germany - Ciprofloxacin (B1669076), a cornerstone of antibacterial therapy for decades, represents a pivotal achievement in the field of medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and development of this broad-spectrum fluoroquinolone antibiotic, intended for researchers, scientists, and drug development professionals. The narrative traces its origins from early quinolone research to its establishment as a critical therapeutic agent, detailing the scientific milestones, experimental methodologies, and key data that defined its trajectory.
Discovery and Key Milestones
Ciprofloxacin's story begins in the laboratories of Bayer Pharmaceuticals in the 1980s. Building on the foundational structure of norfloxacin (B1679917), the first fluoroquinolone, scientists at Bayer sought to enhance its antibacterial potency and spectrum. A key breakthrough was achieved by replacing the ethyl group of norfloxacin with a cyclopropyl (B3062369) group, a modification that significantly increased its activity against Gram-negative bacteria.[1] This crucial innovation is largely credited to the work of Dr. Klaus Grohe.[2][3]
The timeline of ciprofloxacin's development is marked by several key events:
-
1979: The structural formula of ciprofloxacin is conceived by Klaus Grohe.[3]
-
April 1981: The successful synthesis of ciprofloxacin is achieved.[6][7]
-
1987: Ciprofloxacin is introduced to the market and receives its first approval from the US Food and Drug Administration (FDA) for oral administration.[1][4][8][9][10]
-
1991: The intravenous formulation of ciprofloxacin is approved.[1][4]
The following diagram illustrates the key milestones in the discovery and development of ciprofloxacin.
Synthesis of Ciprofloxacin
The original and most recognized method for synthesizing ciprofloxacin is the "Grohe method," developed by Klaus Grohe at Bayer.[2][3] This multi-stage process laid the groundwork for the large-scale production of ciprofloxacin and other fluoroquinolones.[7] Over the years, several alternative and improved synthetic routes have been developed to enhance efficiency and reduce costs.[10][11][12][13][14]
A generalized workflow for a common synthetic route to ciprofloxacin is depicted below.
Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][11][15] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter DNA strands. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of the bacterial chromosomes, leading to a halt in cell division.[4]
The accumulation of double-stranded DNA breaks ultimately leads to bacterial cell death. The signaling pathway illustrating this mechanism is shown below.
Antibacterial Spectrum and Activity
Ciprofloxacin is a broad-spectrum antibiotic with potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[4] It is particularly effective against Enterobacteriaceae, Pseudomonas aeruginosa, and Neisseria gonorrhoeae.[4] Its activity against Gram-positive organisms, such as Staphylococcus aureus and Streptococcus pneumoniae, is more limited compared to newer fluoroquinolones.
The in vitro activity of ciprofloxacin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium.
| Bacterium | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Gram-Negative | ||
| Escherichia coli | 0.015 - 0.25 | 0.015 - 0.25 |
| Klebsiella pneumoniae | 0.05 - 1.0 | 0.05 - 1.0 |
| Pseudomonas aeruginosa | 0.25 - 1.0 | >128 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Neisseria gonorrhoeae | ≤0.008 - 0.06 | 0.03 - 0.12 |
| Gram-Positive | ||
| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 0.5 | 0.5 - 1.0 |
| Staphylococcus aureus (methicillin-resistant) | 1.0 | >128 |
| Streptococcus pneumoniae | 1.0 | 2.0 |
Note: MIC values can vary depending on the testing method and geographic location.
Pharmacokinetics
The pharmacokinetic profile of ciprofloxacin has been extensively studied. It is available in oral, intravenous, and topical formulations.
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | ~70% | 100% |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | End of infusion |
| Peak Serum Concentration (Cmax) | 1.2 - 2.4 μg/mL (250-500 mg dose) | 2.8 μg/mL (100 mg dose) |
| Elimination Half-life (t1/2) | 3 - 5 hours | 3 - 4 hours |
| Volume of Distribution (Vd) | 2 - 3 L/kg | >200 L/100 kg |
| Renal Clearance | ~372 mL/min | High |
| Primary Route of Excretion | Renal (unchanged drug and metabolites) | Renal and non-renal |
Data compiled from multiple sources.[5][9][16][17] Values can vary based on patient factors.
Experimental Protocols
Standardized experimental protocols are essential for the evaluation of antimicrobial agents. The following are summaries of key methodologies used in the development and study of ciprofloxacin.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method
This is a quantitative method to determine the MIC of an antimicrobial agent. A general workflow is presented below.
Detailed Steps:
-
Antimicrobial Preparation: Serial twofold dilutions of ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.[4]
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[4]
-
Inoculation: The microtiter plate wells are inoculated with the standardized bacterial suspension.[4]
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
Result Interpretation: The MIC is determined as the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.[4]
Agar (B569324) Dilution Method
-
Media Preparation: Two-fold dilutions of ciprofloxacin are prepared and mixed with molten Mueller-Hinton agar to create plates with varying antibiotic concentrations.[18]
-
Inoculum Preparation: Bacteria are cultured in a nutrient broth for 4 hours, diluted, and then droplets containing approximately 200 CFU are applied to the surface of the agar plates.[18]
-
Incubation: Plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of ciprofloxacin that inhibits visible bacterial growth on the agar surface.
DNA Gyrase and Topoisomerase IV Inhibition Assays
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and an assay buffer (containing ATP and other necessary components).
-
Inhibitor Addition: Varying concentrations of ciprofloxacin (or the test compound) are added to the reaction tubes.[19]
-
Incubation: The reaction is incubated at 37°C for approximately 30 minutes to allow for the supercoiling reaction to occur.[15]
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA is analyzed by agarose (B213101) gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate differently, allowing for the visualization of inhibition.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA circles.
-
Reaction Setup: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), S. aureus topoisomerase IV, and a specific assay buffer.[15][20]
-
Inhibitor Addition: Ciprofloxacin or other test compounds are added at various concentrations.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.[20]
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Successful decatenation results in the release of minicircles, and inhibition is observed by the persistence of the catenated DNA network.[15]
Conclusion
The discovery and development of ciprofloxacin marked a significant advancement in the fight against bacterial infections. Its unique structural modifications led to a potent and broad-spectrum antibiotic that has been a mainstay of clinical practice for decades. The methodologies developed to characterize its activity and mechanism of action have become standard in the field of antimicrobial research. While the emergence of resistance is an ongoing challenge, the story of ciprofloxacin serves as a powerful example of successful rational drug design and a benchmark for future antibiotic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bayer.com [bayer.com]
- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gdch.de [gdch.de]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Marketing Flier Archive — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of oral ciprofloxacin in healthy, young Brazilian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of ciprofloxacin after oral and parenteral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Delafloxacin: A Technical Guide to a Novel Anionic Fluoroquinolone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Delafloxacin (B1662383), marketed under the brand name Baxdela®, is a fourth-generation fluoroquinolone antibiotic approved by the U.S. Food and Drug Administration (FDA) for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2][3][4][5] Developed by Melinta Therapeutics, delafloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, notably including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4]
A distinguishing feature of delafloxacin is its anionic character, in contrast to the zwitterionic nature of most other approved fluoroquinolones.[1][6] This property results in increased accumulation of the drug in bacteria and host cells, particularly in acidic environments, which are often characteristic of infection sites.[1][6][7][8] This enhanced potency in acidic conditions is believed to provide an advantage in eradicating pathogens like Staphylococcus aureus within abscesses, intracellular infections, and biofilms.[1][6]
This technical guide provides a comprehensive overview of delafloxacin, including its mechanism of action, quantitative data on its in vitro activity, and detailed experimental methodologies.
Mechanism of Action
Delafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][9][10][11] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[6][7]
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional strain that occurs during DNA replication and transcription.[7]
-
Topoisomerase IV: This enzyme's primary role is in the decatenation of daughter chromosomes following DNA replication, allowing for the segregation of the chromosomes into daughter cells during cell division.[6][7]
Delafloxacin stabilizes the covalent complex between these enzymes and the cleaved DNA, leading to DNA strand breaks and ultimately, bacterial cell death.[3][7] A key characteristic of delafloxacin is its equipotent, dual-targeting of both DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria.[6] This is in contrast to many other fluoroquinolones that preferentially target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[6] This dual-targeting mechanism may reduce the likelihood of the emergence of resistant mutants, as simultaneous mutations in both target enzymes would be required.[7][12]
Quantitative Data
The in vitro activity of delafloxacin has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values for delafloxacin and comparator antibiotics against key Gram-positive and Gram-negative organisms. MIC values are presented as MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of Delafloxacin and Comparators against Gram-Positive Aerobes
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Delafloxacin | ≤0.004 - 0.008 | 0.25 |
| Levofloxacin | - | >4 | |
| Moxifloxacin | - | - | |
| Methicillin-Resistant S. aureus (MRSA) | Delafloxacin | 0.06 - 0.12 | 0.25 - 1 |
| Levofloxacin | - | - | |
| Moxifloxacin | - | - | |
| Methicillin-Susceptible S. aureus (MSSA) | Delafloxacin | ≤0.004 | ≤0.004 |
| Levofloxacin | - | - | |
| Moxifloxacin | - | - | |
| Coagulase-Negative Staphylococci | Delafloxacin | 0.06 | 0.25 |
| Streptococcus pneumoniae | Delafloxacin | 0.008 - 0.015 | 0.016 - 0.03 |
| Levofloxacin | 1 | 1 | |
| Moxifloxacin | ≤0.12 | 0.25 | |
| Enterococcus faecalis | Delafloxacin | 0.06 - 0.25 | 1 - 8 |
Data compiled from multiple sources.[4][12][13][14][15][16][17]
Table 2: In Vitro Activity of Delafloxacin and Comparators against Gram-Negative Aerobes
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Delafloxacin | - | >16-fold lower than breakpoint |
| Klebsiella pneumoniae | Delafloxacin | - | >16-fold lower than breakpoint |
| Pseudomonas aeruginosa | Delafloxacin | 0.25 | >4 |
| Ciprofloxacin | 1 | - | |
| Haemophilus influenzae | Delafloxacin | ≤0.001 | 0.004 |
| Moraxella catarrhalis | Delafloxacin | 0.008 | 0.008 |
Data compiled from multiple sources.[14][16][17][18]
Table 3: Pharmacokinetic Properties of Delafloxacin
| Parameter | Value |
| Bioavailability (oral) | 58.8% |
| Time to Peak Plasma Concentration (Tmax) | 0.75 - 1.0 hours |
| Volume of Distribution (Vd) | 30 - 48 L |
| Plasma Protein Binding | ~84% |
| Elimination Half-life (t1/2) | 3.7 - 8.5 hours |
| Metabolism | Uridine diphosphate-glucuronosyltransferase (UGT) mediated glucuronidation |
| Excretion | Primarily renal |
Data compiled from multiple sources.[19][20]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the evaluation of delafloxacin.
Antimicrobial Susceptibility Testing
The in vitro activity of delafloxacin is determined using standardized antimicrobial susceptibility testing methods as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the minimum inhibitory concentration (MIC) of delafloxacin against a panel of bacterial isolates.
General Protocol (Broth Microdilution):
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar with 5% sheep blood) overnight at 35-37°C. Colonies are then suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Antibiotic Preparation: A stock solution of delafloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.
-
Assay Procedure: The antimicrobial susceptibility testing is performed in 96-well microtiter plates. Each well, containing a specific concentration of delafloxacin, is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of delafloxacin that completely inhibits the visible growth of the organism.
-
Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213, are included in each assay to ensure the accuracy and reproducibility of the results.
Phase 3 Clinical Trial for Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Objective: To evaluate the efficacy and safety of delafloxacin compared to a standard-of-care regimen in adult patients with ABSSSI.
General Protocol (based on publicly available trial information):
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
-
Patient Population: Adult patients diagnosed with ABSSSI, including cellulitis/erysipelas, wound infection, major cutaneous abscess, or burn infection.
-
Randomization and Treatment: Patients are randomized to receive either:
-
Delafloxacin arm: Intravenous (IV) delafloxacin followed by an option for oral delafloxacin.
-
Comparator arm: IV vancomycin (B549263) plus aztreonam.
-
-
Primary Efficacy Endpoint: The primary endpoint is typically the clinical response at 48 to 72 hours after the initiation of therapy. A successful clinical response is defined as a ≥20% reduction in lesion size and the absence of fever.
-
Secondary Efficacy Endpoints: These may include investigator's assessment of clinical success at follow-up and microbiological eradication rates.
-
Safety Assessment: Safety is monitored through the collection of adverse event data, laboratory tests, and vital sign measurements throughout the study.
Conclusion
Delafloxacin represents a significant advancement in the fluoroquinolone class of antibiotics. Its unique anionic structure, enhanced activity in acidic environments, and dual-targeting mechanism of action provide a potent therapeutic option against a broad spectrum of bacterial pathogens, including challenging resistant strains like MRSA. The extensive in vitro data and robust clinical trial results support its use in the treatment of ABSSSI and CABP. Continued research and post-marketing surveillance will further delineate the role of delafloxacin in managing a variety of infectious diseases.
References
- 1. Delafloxacin - Wikipedia [en.wikipedia.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. contagionlive.com [contagionlive.com]
- 4. Delafloxacin: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The efficacy and adverse events of delafloxacin in the treatment of acute bacterial infections: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 14. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmilabs.com [jmilabs.com]
- 16. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 17. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Evaluation of Delafloxacin Activity when Tested Against Contemporary community-Acquired Bacterial Respiratory Tract Infection Isolates (2014–2016): Results from the Sentry Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Pharmacokinetics and Pharmacodynamics of Delafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
a new quinolone antimicrobial agent with activity against a broad spectrum of gram-negative and gram-positive organisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Delafloxacin (B1662383) is a novel, fourth-generation anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This technical guide provides an in-depth overview of delafloxacin, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic/pharmacodynamic properties, and detailed experimental protocols for its evaluation.
Mechanism of Action
Delafloxacin, like other fluoroquinolones, functions by inhibiting bacterial DNA replication.[4] Its primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] By binding to these enzymes, delafloxacin stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately cell death.[7] A key feature of delafloxacin is its balanced dual-targeting of both enzymes, which is believed to contribute to its potent activity and a lower propensity for the development of resistance.[8][9] Unlike many other fluoroquinolones that are zwitterionic, delafloxacin is anionic, a property that results in increased accumulation in bacteria and enhanced potency in acidic environments, which are often characteristic of infection sites.[1][10]
Antimicrobial Spectrum
Delafloxacin demonstrates a broad spectrum of in vitro activity against a variety of clinically significant pathogens.
Gram-Positive Organisms
Delafloxacin is highly potent against Gram-positive bacteria, including:
-
Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant [MRSA] strains)[11]
-
Staphylococcus haemolyticus[6]
-
Staphylococcus lugdunensis[6]
-
Streptococcus pneumoniae[8]
-
Streptococcus pyogenes[6]
-
Streptococcus agalactiae[6]
-
Streptococcus anginosus group[6]
-
Enterococcus faecalis[6]
Gram-Negative Organisms
Delafloxacin is also active against a range of Gram-negative bacteria, including:
-
Escherichia coli[6]
-
Klebsiella pneumoniae[6]
-
Enterobacter cloacae[6]
-
Pseudomonas aeruginosa[6]
-
Haemophilus influenzae[8]
-
Moraxella catarrhalis[8]
Pharmacokinetic and Pharmacodynamic Properties
A summary of the key pharmacokinetic and pharmacodynamic parameters of delafloxacin is presented in the table below.
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Bioavailability (oral) | 58.8% | [12] |
| Time to Peak Plasma Concentration (oral) | 0.75 - 1.00 hours | [12] |
| Time to Peak Plasma Concentration (IV) | 1.00 hour | [12] |
| Volume of Distribution | 30 - 48 L | [12] |
| Protein Binding | 84% (primarily to albumin) | [12] |
| Half-life (single IV dose) | 3.7 hours | [12] |
| Metabolism | Primarily via glucuronidation by UGT1A1 and UGT2B15 | [13] |
| Excretion | Primarily renal | [13] |
| Pharmacodynamics | ||
| Primary Efficacy Parameter | fAUC/MIC | [14] |
| Target for Gram-Positive Organisms | fAUC/MIC ≥ 30-50 | [11] |
| Target for Gram-Negative Organisms | fAUC/MIC of 100-125 | [11] |
fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration.
Clinical Efficacy
Delafloxacin has demonstrated non-inferiority to standard-of-care therapies in Phase 3 clinical trials for the treatment of ABSSSI and CABP.[2][15] In two Phase 3 trials for ABSSSI, intravenous and oral delafloxacin were non-inferior to vancomycin (B549263) plus aztreonam.[15] For CABP, delafloxacin was found to be non-inferior to moxifloxacin.[16]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
Delafloxacin analytical powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Prepare Delafloxacin Stock Solution: Prepare a stock solution of delafloxacin in a suitable solvent (e.g., sterile water with NaOH for initial dissolution, then diluted with water) at a concentration that is a multiple of the highest concentration to be tested.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare Microtiter Plates: Dispense CAMHB into the wells of a 96-well microtiter plate. Perform serial two-fold dilutions of the delafloxacin stock solution across the wells to achieve the desired concentration range.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
Reading MIC: After incubation, the MIC is determined as the lowest concentration of delafloxacin that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of delafloxacin over time.
Materials:
-
Delafloxacin
-
Log-phase bacterial culture
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Agar plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare Inoculum: Grow the test organism in broth to the early to mid-logarithmic phase of growth.
-
Set up Test Conditions: Prepare tubes or flasks containing fresh broth with delafloxacin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Enumeration of Viable Bacteria: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each delafloxacin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Murine Skin and Soft Tissue Infection (SSTI) Model
This animal model is used to evaluate the in vivo efficacy of delafloxacin.[4]
Materials:
-
6-8 week old female BALB/c mice
-
Bacterial strain (e.g., S. aureus MRSA USA300)
-
Delafloxacin for injection
-
Vehicle control (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Calipers for lesion measurement
-
Surgical tools for tissue harvesting
-
Homogenizer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 72 hours before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
Infection Induction: Anesthetize the mice and shave a small area on their back. Inject a defined volume (e.g., 100 µL) of the bacterial inoculum subcutaneously.
-
Treatment Administration: At a specified time post-infection (e.g., 2 or 4 hours), begin treatment with delafloxacin administered via a relevant route (e.g., intravenous or oral). A control group should receive the vehicle. Treatment is typically administered once or twice daily for a period of 3-7 days.
-
Monitoring: Monitor the animals daily for clinical signs of illness and measure the size of the skin lesion (length and width) using calipers.
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals. Aseptically remove the skin lesion and surrounding tissue. Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial burden (CFU per gram of tissue). Histopathological analysis of the tissue can also be performed.
Conclusion
Delafloxacin is a promising new quinolone with a broad spectrum of activity against key Gram-positive and Gram-negative pathogens, including resistant strains like MRSA. Its unique anionic nature and balanced dual-targeting of DNA gyrase and topoisomerase IV contribute to its potent bactericidal effect. The detailed experimental protocols provided in this guide offer a framework for the preclinical and in vitro evaluation of delafloxacin and other novel antimicrobial agents. As with all fluoroquinolones, the potential for adverse effects and the development of resistance should be carefully considered in its clinical application.
References
- 1. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. iacld.com [iacld.com]
- 11. journals.asm.org [journals.asm.org]
- 12. liofilchem.net [liofilchem.net]
- 13. goums.ac.ir [goums.ac.ir]
- 14. benchchem.com [benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
A Clinical Survey of Ciprofloxacin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Efficacy, Safety, and Methodologies Underpinning a Widely Used Quinolone Antimicrobial
Ciprofloxacin (B1669076), a second-generation fluoroquinolone, has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has rendered it a critical tool in clinical practice.[2][3] This technical guide provides a comprehensive survey of the clinical experience with ciprofloxacin, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative data on its efficacy and safety, details the experimental protocols for its evaluation, and visually represents its core mechanisms of action and resistance.
I. Clinical Efficacy and Safety Profile
Clinical trials worldwide have established the efficacy of ciprofloxacin in treating a multitude of infections. A review of worldwide clinical data from trials involving 8,861 patients demonstrated a favorable overall response in 90% of cases.[4] The clinical response was categorized as resolution in 76% of patients, improvement in 18%, and failure in only 6%.[4] The bacteriological response was similarly positive, with pathogens eradicated in 74% of evaluable cases.[4]
Efficacy in Specific Infections
Ciprofloxacin has proven effective across a range of infection sites. Data from numerous studies are summarized below, showcasing its clinical and bacteriological efficacy.
| Infection Type | Clinical Resolution/Cure Rate (%) | Bacteriological Eradication Rate (%) | Key Pathogens | References |
| Urinary Tract Infections (UTIs) | ~90 | 93.8 (Gram-negative Enterobacteriaceae), 81.8 (P. aeruginosa), 90.2 (Gram-positive aerobes) | Escherichia coli, Proteus spp., Klebsiella pneumoniae, Pseudomonas aeruginosa | [5] |
| Lower Respiratory Tract Infections | Favorable response in the majority of 762 courses of treatment. | - | - | [4] |
| Skin and Skin Structure Infections | Favorable response in the majority of 766 courses of treatment. | 87% in a study of 100 patients with various infections. | - | [4][6] |
| Bone and Joint Infections | Favorable response in the majority of 142 courses of treatment. | - | - | [4] |
| Intra-abdominal Infections | Favorable response in the majority of 149 courses of treatment. | - | - | [4] |
| Gastrointestinal Infections | Favorable response in the majority of 33 courses of treatment, including typhoid fever. | - | Salmonella typhi | [2][4][6] |
| Sexually Transmitted Diseases (Gonorrhea) | Favorable response in the majority of 279 courses of treatment. | - | Neisseria gonorrhoeae | [2][4] |
| Chronic Otitis | 59-70 | - | Pseudomonas aeruginosa, Staphylococcus aureus, Proteus mirabilis | [7] |
Safety and Tolerability
Ciprofloxacin is generally well-tolerated, with side effects that are typically mild to moderate in intensity and transient.[2][4] A comprehensive review of adverse reactions in over 6,500 patients reported an overall incidence ranging from 3.0% in Europe to 13.4% in the U.S.A., with the higher incidence in the U.S. potentially linked to the use of higher dosages.[8] Very few adverse reactions necessitated the withdrawal of treatment.[8]
| Adverse Effect Category | Incidence Rate (%) | Common Manifestations | References |
| Digestive System | 2-8 | Nausea, vomiting, diarrhea, abdominal discomfort | [4][8] |
| Metabolic/Nutritional | 4.6 | - | [4] |
| Central Nervous System (CNS) | 1-4 | Dizziness, mild headache | [4][8] |
| Skin/Hypersensitivity | ~1 | Rashes, pruritus | [4][8] |
| Hemic and Lymphatic | 1 | Transient neutropenia | [4][8] |
| Cardiovascular | 0.4 | QTc prolongation | [4][8] |
II. Experimental Protocols
The clinical evaluation of ciprofloxacin relies on standardized and rigorous experimental protocols to ensure the validity and reproducibility of results. This section details the key methodologies employed in clinical trials and for antimicrobial susceptibility testing.
A. Clinical Trial Design and Methodology
A typical clinical trial evaluating the efficacy and safety of ciprofloxacin follows a structured protocol, from patient selection to data analysis.
1. Study Design: Most pivotal trials are designed as randomized, controlled studies.[9] These may be non-inferiority trials comparing ciprofloxacin to a standard-of-care antibiotic or, in specific cases, superiority trials.[10][11]
2. Patient Population:
-
Inclusion Criteria: Patients are typically enrolled based on a confirmed or suspected bacterial infection at a specific site (e.g., urinary tract, respiratory tract).[4][9] Diagnosis is supported by clinical signs and symptoms and, where possible, microbiological confirmation.[9]
-
Exclusion Criteria: Common exclusion criteria include pregnancy, lactation, known hypersensitivity to quinolones, certain pre-existing medical conditions (e.g., epilepsy, long QT syndrome), and concomitant use of medications known to interact with ciprofloxacin.[4][5]
3. Treatment Regimen:
-
Dosage and Administration: The dose, frequency, and duration of ciprofloxacin administration are predefined in the study protocol and depend on the type and severity of the infection.[4][9] Treatment can be administered orally or intravenously.[9]
-
Concomitant Medications: The use of other medications, particularly those that could interfere with the study drug or confound the results, is carefully documented and controlled.[5]
4. Patient Monitoring and Data Collection:
-
Clinical Assessment: Patients are monitored regularly for clinical signs and symptoms of the infection, as well as for any adverse events.[2][12] This includes physical examinations and symptomatic questionnaires.[2]
-
Microbiological Assessment: Pre-treatment cultures are obtained to identify the causative pathogen and its susceptibility to ciprofloxacin.[9] Follow-up cultures are often performed to assess bacteriological eradication.[9]
-
Laboratory Tests: Blood and urine samples are collected at baseline and at specified intervals to monitor safety parameters (e.g., renal and hepatic function) and, in some studies, to determine pharmacokinetic parameters.[2]
5. Efficacy and Safety Endpoints:
-
Primary Efficacy Endpoint: This is typically the clinical cure or resolution rate at a predefined time point (e.g., test-of-cure visit).[13]
-
Secondary Efficacy Endpoints: These may include microbiological eradication rates, time to resolution of symptoms, and prevention of relapse.[13]
-
Safety Endpoints: The incidence, severity, and causality of all adverse events are recorded and analyzed.[13]
B. Antimicrobial Susceptibility Testing (AST)
Determining the in vitro susceptibility of bacterial isolates to ciprofloxacin is crucial for guiding clinical therapy and for surveillance of resistance trends. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for AST.[14][15]
1. Broth Microdilution Method (Reference Method):
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[16]
-
Procedure:
-
Inoculum Preparation: A standardized suspension of the test organism (equivalent to a 0.5 McFarland standard) is prepared.[16] This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.[16]
-
Antimicrobial Preparation: Serial twofold dilutions of ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).[16]
-
Inoculation: A standardized volume of the bacterial suspension is inoculated into the microtiter plate wells containing the serially diluted ciprofloxacin.[16]
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
Result Interpretation: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.[16]
-
2. Kirby-Bauer Disk Diffusion Method:
-
Principle: This is a qualitative method where a filter paper disk impregnated with a specific amount of ciprofloxacin is placed on an agar (B569324) plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[17]
-
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test organism (equivalent to a 0.5 McFarland standard) is prepared.[18]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.[18]
-
Disk Application: A 5-µg ciprofloxacin disk is applied to the surface of the inoculated agar plate.[17][18]
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.[17]
-
Result Interpretation: The diameter of the zone of inhibition is measured in millimeters and interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints from CLSI or EUCAST.[19]
-
C. Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of ciprofloxacin is essential for optimizing dosing regimens. Pharmacokinetic studies typically involve the following steps:
1. Study Population and Dosing: Healthy volunteers or patients with specific conditions are administered a single or multiple doses of ciprofloxacin.[6][20]
2. Sample Collection: Blood, urine, and sometimes tissue or other bodily fluid samples are collected at predefined time points after drug administration.[6]
3. Bioanalytical Method: The concentration of ciprofloxacin in the collected samples is measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Sample Preparation: Proteins in the plasma samples are precipitated, typically with acetonitrile, and an internal standard is added.
-
Chromatographic Separation: Ciprofloxacin and the internal standard are separated on a C18 analytical column.
-
Detection: Fluorescence detection is used for sensitive and selective quantification of ciprofloxacin.
4. Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Clearance (CL)
III. Mechanisms of Action and Resistance: Visualized Pathways
Ciprofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication.[3] Resistance to ciprofloxacin can develop through various mechanisms that either alter the drug's target, reduce its intracellular concentration, or protect the target from the drug's action.[12][14]
A. Mechanism of Action
The primary targets of ciprofloxacin are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] By inhibiting these enzymes, ciprofloxacin traps them in a complex with cleaved DNA, leading to double-strand DNA breaks and ultimately cell death.[12]
Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.
B. Mechanisms of Resistance
Bacteria have evolved several strategies to counteract the effects of ciprofloxacin and other quinolones. These can be broadly categorized into target-site mutations, altered drug permeability, and plasmid-mediated resistance.[12][14]
Caption: Key mechanisms of bacterial resistance to ciprofloxacin.
IV. Conclusion
This technical guide has provided a comprehensive overview of the clinical experience with ciprofloxacin, a pivotal antimicrobial agent. The presented data underscores its continued importance in treating a variety of bacterial infections, while also highlighting the critical need for ongoing surveillance of resistance patterns. The detailed experimental protocols offer a valuable resource for researchers and drug development professionals engaged in the study of antibiotics. The visualized pathways of its mechanism of action and resistance mechanisms provide a clear conceptual framework for understanding the molecular interactions that govern its efficacy and the challenges posed by evolving bacterial defenses. As the landscape of infectious diseases continues to change, a thorough understanding of established antimicrobials like ciprofloxacin remains essential for the development of new therapeutic strategies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. szu.gov.cz [szu.gov.cz]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Utilization Evaluation Study of Ciprofloxacin Use and Adverse Events Occurrence: Role of Community Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Implementation of a Pharmacist Monitoring Process for Patients on QTc Prolonging Antibiotics: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chainnetwork.org [chainnetwork.org]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. MIPD of beta-lactam antibiotics and ciprofloxacin in critically ill patients - ESICM [esicm.org]
- 14. nicd.ac.za [nicd.ac.za]
- 15. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of Ciprofloxacin in the Human Eye: a Clinical Study and Population Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Ciprofloxacin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1][2] Its efficacy stems from a well-defined mechanism of action targeting essential bacterial enzymes, leading to rapid bactericidal effects.[3] This document provides an in-depth technical overview of ciprofloxacin, encompassing its core mechanism of action, pharmacokinetic and pharmacodynamic profiles, established synthesis routes, and the molecular basis of bacterial resistance. Detailed experimental protocols for key analytical and microbiological assays are provided, alongside structured data tables and visual representations of critical pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for managing DNA topology, a process vital for DNA replication, repair, transcription, and recombination.[6][7][8]
-
DNA Gyrase (Topoisomerase II): Primarily found in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA.[6][9] This process is necessary to relieve the torsional stress that occurs during DNA replication and transcription.[6] Ciprofloxacin binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA has been cleaved but before the strands are resealed.[1][9][10] This action traps the gyrase on the DNA, leading to a halt in DNA synthesis and the formation of lethal double-strand breaks.[8][11]
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria.[12] Its main function is to separate, or decatenate, the interlinked daughter DNA molecules following replication.[6][12] By inhibiting topoisomerase IV, ciprofloxacin prevents the proper segregation of replicated chromosomes into daughter cells, thereby blocking cell division.[6]
The dual-targeting mechanism is a key feature of ciprofloxacin's potency.[6] For a bacterium to achieve high-level resistance through target modification, mutations in the genes encoding both enzymes are often required.[6][12] Ciprofloxacin demonstrates a significantly higher affinity for bacterial DNA gyrase—up to 100 times greater—than for its mammalian counterparts, which contributes to its selective toxicity.[9]
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of ciprofloxacin is governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Pharmacokinetics
Pharmacokinetics describes the disposition of a drug in the body, including absorption, distribution, metabolism, and excretion.
-
Absorption: Ciprofloxacin is well-absorbed after oral administration, with a bioavailability of approximately 70%.[4][7][9] Peak serum concentrations are typically achieved within 1 to 2 hours.[13]
-
Distribution: The drug is widely distributed throughout the body, penetrating well into various tissues and fluids.[4][7] Its volume of distribution is 2.00-3.04 L/kg.[9] Ciprofloxacin exhibits low binding to serum proteins (20–40%).[4][9]
-
Metabolism: Ciprofloxacin is metabolized to a limited extent in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[4][9] Four main metabolites have been identified (desethylene-, sulfo-, oxo-, and formylciprofloxacin), which account for about 15% of an oral dose.[9]
-
Excretion: The drug is primarily eliminated via the kidneys, with 50-70% of an administered dose excreted as unchanged drug in the urine.[4] The elimination half-life is approximately 4-6 hours in individuals with normal renal function.[4] Dose adjustments are necessary for patients with significant renal impairment.[4][14]
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | ~70% | [4][7][9] |
| Time to Peak Concentration (Tmax) | 1-2 hours | [13] |
| Serum Half-Life (t½) | 4-6 hours | [4] |
| Volume of Distribution (Vd) | 2.00-3.04 L/kg | [9] |
| Serum Protein Binding | 20-40% | [4][9] |
| Primary Route of Elimination | Renal (50-70% as unchanged drug) | [4] |
| Metabolism | Hepatic (via CYP1A2) | [4][9] |
Table 1: Summary of Key Pharmacokinetic Parameters for Ciprofloxacin.
Pharmacodynamics
Ciprofloxacin exhibits concentration-dependent bactericidal activity. The key PD indices that correlate with its efficacy are the ratio of the peak concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC).
Mechanisms of Bacterial Resistance
The widespread use of ciprofloxacin has led to the emergence of resistant bacterial strains. Resistance primarily develops through three mechanisms: target enzyme alterations, reduced drug accumulation, and plasmid-mediated resistance.[1]
-
Target-Site Mutations: This is the most common mechanism.[15] Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes alter the drug-binding site on DNA gyrase and topoisomerase IV.[16][17] These changes reduce the affinity of ciprofloxacin for its targets, requiring higher concentrations of the drug to achieve an inhibitory effect.[15][16]
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of ciprofloxacin by either reducing its uptake or actively pumping it out.
-
Decreased Permeability: Mutations that alter the expression or structure of porin proteins (e.g., OmpF in E. coli) in the outer membrane of Gram-negative bacteria can reduce the influx of ciprofloxacin into the cell.[10]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps actively transports ciprofloxacin out of the bacterial cell, preventing it from reaching its intracellular targets.[15][16]
-
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired horizontally via plasmids. PMQR genes, such as qnr proteins, protect DNA gyrase from ciprofloxacin. Other mechanisms include the aac(6')-Ib-cr enzyme, which modifies ciprofloxacin, and efflux pumps like QepA.[1]
Chemical Synthesis Overview
The synthesis of ciprofloxacin is a multi-step process that has been refined over the years to improve efficiency and reduce costs.[18][19] A common synthetic route starts from 2,4,5-trifluorobenzoyl chloride.[20] The key steps generally involve:
-
Condensation with an amino acrylate (B77674) derivative.
-
Reaction with cyclopropylamine (B47189) to introduce the N-1 substituent, which is crucial for potency.
-
A cyclization step to form the core quinolone ring structure.
-
Condensation with piperazine (B1678402) at the C-7 position, which enhances the spectrum of activity and pharmacokinetic properties.[20][21]
Innovations in the synthesis process focus on reducing the number of steps, using more affordable starting materials, and developing continuous flow processes to lower production costs.[18][19]
Clinical Applications and Efficacy
Ciprofloxacin is approved for a wide range of infections caused by susceptible Gram-negative and some Gram-positive bacteria.[4][14] Its spectrum of activity includes most pathogens responsible for urinary tract infections, gastroenteritis, and certain respiratory infections.[4] It is particularly effective against Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae.[4][14]
| Infection Type | Typical Oral Dosage Regimen | Clinical Response (Resolution/Improvement) | Reference |
| Urinary Tract Infections (mild-moderate) | 250-500 mg twice daily | 94% (overall favorable response) | [14][22] |
| Lower Respiratory Tract Infections | 500-750 mg twice daily | 94% (overall favorable response) | [14][22] |
| Skin and Skin Structure Infections | 500-750 mg twice daily | 94% (overall favorable response) | [14][22] |
| Bone and Joint Infections | 500-750 mg twice daily | 94% (overall favorable response) | [14][22] |
| Gonorrhea (uncomplicated) | 250-500 mg single dose | 94% (overall favorable response) | [22] |
Table 2: Overview of Clinical Applications and Efficacy of Ciprofloxacin. Note: Clinical response rates are based on a large-scale analysis of 3,822 therapeutic courses. The overall favorable response (resolution or improvement) was 94%.[22] Increasing resistance rates may affect current efficacy.
Experimental Protocols
Protocol: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterial isolate.[23]
Objective: To determine the lowest concentration of ciprofloxacin that inhibits the visible growth of a test bacterium.
Materials:
-
96-well microtiter plates[24]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[23]
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5x10⁵ CFU/mL)[23]
-
Ciprofloxacin stock solution of known concentration
-
Multi-channel pipette
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of ciprofloxacin in CAMHB directly in the wells of the microtiter plate.[23] A typical range for ciprofloxacin might be 0.008 to 16 µg/mL.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. The final volume in each well is typically 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no antibiotic) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[23]
-
Interpretation: The MIC is read as the lowest concentration of ciprofloxacin at which there is no visible growth (turbidity) in the well.[23]
Protocol: Analysis of Resistance Mutations by Real-Time PCR
This molecular assay can rapidly detect single nucleotide polymorphisms (SNPs) in genes associated with ciprofloxacin resistance.
Objective: To detect specific mutations in the gyrA and parC genes of Neisseria gonorrhoeae that confer ciprofloxacin resistance.[25]
Materials:
-
DNA extracted from bacterial culture or clinical specimen
-
Real-time PCR instrument
-
Oligonucleotide primers and probes specific for wild-type and mutant alleles (e.g., for gyrA S91 and parC S87)[16][25]
-
PCR master mix
Procedure:
-
DNA Extraction: Isolate high-quality DNA from the bacterial sample.
-
Reaction Setup: Prepare the real-time PCR reaction mixture containing the DNA template, specific primers and probes for each target SNP, and the master mix. Probes are typically labeled with different fluorophores to distinguish between wild-type and mutant sequences.
-
Thermal Cycling: Perform the PCR on a real-time instrument using an appropriate cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: The instrument measures fluorescence at each cycle. The presence of a mutation is determined by the amplification of the mutant-specific probe, identified by its characteristic signal. The cycle quantification (Cq) value indicates the cycle at which fluorescence crosses a threshold.[25] A positive result is typically defined by a Cq value below 40.[25]
Protocol: Quantitative Analysis of Ciprofloxacin in Food Matrices by LC-MS/MS
This protocol describes the extraction and quantification of ciprofloxacin residues, using a deuterated internal standard for accuracy.[26]
Objective: To accurately measure the concentration of ciprofloxacin in a food sample (e.g., meat, fish).
Materials:
-
Homogenized food sample
-
Ciprofloxacin-d8 (B20083) (internal standard) solution[26]
-
Extraction solvent (e.g., acetonitrile) and buffer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges for cleanup (optional)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize the sample to ensure uniformity.
-
Internal Standard Spiking: Spike a known amount of the sample with a precise volume of the ciprofloxacin-d8 internal standard solution.[26]
-
Extraction: Add the extraction solvent and buffer to the spiked sample. Vortex or sonicate to extract the analyte and internal standard.[26]
-
Centrifugation: Centrifuge the mixture to separate the solid matrix from the liquid extract.[26]
-
Cleanup: Collect the supernatant. For complex or high-fat matrices, a cleanup step such as liquid-liquid extraction (e.g., with hexane) or SPE may be required to remove interfering substances.[26]
-
LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system. Ciprofloxacin and ciprofloxacin-d8 are separated chromatographically and detected by the mass spectrometer using specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Quantification: A calibration curve is generated using standards of known concentration. The concentration of ciprofloxacin in the sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. academic.oup.com [academic.oup.com]
- 18. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 19. Marketing Flier Archive — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]
- 22. Worldwide clinical data on efficacy and safety of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Molecular Assay for Detection of Ciprofloxacin Resistance in Neisseria gonorrhoeae Isolates from Cultures and Clinical Nucleic Acid Amplification Test Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
The Evolving Landscape of Ciprofloxacin: A Technical Guide to Advanced Synthetic Strategies and Expanded Biological Activities of Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ciprofloxacin (B1669076), a cornerstone of the fluoroquinolone class of antibiotics, continues to be a scaffold of intense scientific interest. While its primary role has been in combating bacterial infections, extensive research has unveiled a broader spectrum of pharmacological activities, including potent anticancer, antiviral, and antimalarial effects.[1][2][3][4] This technical guide delves into the recent advancements in the synthetic derivatization of ciprofloxacin, presenting a comprehensive overview of novel biological activities, quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways.
Synthetic Strategies: Expanding the Pharmacophore
The chemical architecture of ciprofloxacin, characterized by a quinolone nucleus, a fluorine atom at C-6, and a piperazine (B1678402) ring at C-7, offers multiple sites for modification.[1][3] Researchers have strategically altered these positions to enhance potency, broaden the activity spectrum, and overcome resistance mechanisms.
A predominant focus has been the modification of the C-7 piperazinyl group.[1] Strategies include the attachment of N-acylarylhydrazones, hybridization with other bioactive moieties like thymol (B1683141) and 1,3,4-thiadiazole, and N-acylation with halogenated acyl chlorides.[1][2] These modifications have yielded derivatives with significantly improved activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.[1][2] For instance, hybridization with thymol resulted in a derivative with potent efficacy against Gram-positive Staphylococci, exhibiting Minimum Inhibitory Concentration (MIC) values between 0.8 and 1.6 µg/mL.[1]
Another key area of synthetic exploration is the modification of the 4-oxo-3-carboxylic acid core. However, it has been observed that alterations at this site often lead to a reduction in antibacterial efficacy, underscoring its critical role in the interaction with DNA gyrase.[1][2][5]
The concept of creating hybrid molecules, where ciprofloxacin is linked to another pharmacologically active compound, has emerged as a fruitful strategy to enhance therapeutic effects and potentially mitigate bacterial resistance.[1]
Biological Effects: Beyond Antibacterial Action
While originally developed as an antibiotic, the pharmacological landscape of ciprofloxacin derivatives has expanded considerably.
Enhanced Antibacterial Activity
Numerous synthetic derivatives have demonstrated superior antibacterial potency compared to the parent drug. The introduction of an N-acylarylhydrazone moiety at the C-7 position, for example, led to compounds with enhanced efficacy against S. aureus, with one derivative showing a two-fold improvement in activity (MIC of 0.25 μg/mL).[1][2] Similarly, ciprofloxacin-sulfonamide hybrids have shown strong inhibitory effects against DNA topoisomerase IV and DNA gyrase, with IC50 values as low as 0.23 µM and 0.43 µM, respectively.[1][2]
Potent Anticancer Activity
A significant body of research has highlighted the antiproliferative properties of ciprofloxacin derivatives against various cancer cell lines.[6][7][8] The mechanism often involves the inhibition of eukaryotic topoisomerase II, an enzyme analogous to bacterial DNA gyrase, leading to DNA damage, cell cycle arrest, and apoptosis.[6][7][9] For instance, certain N-4 substituted derivatives have shown potent anticancer activity against PC3 prostate cancer cells, with one compound being 6.5 times more effective than cisplatin (B142131) (IC50 of 2.02 μM).[7] Ciprofloxacin-chalcone hybrids have also demonstrated significant cytotoxic effects against various cancer cell lines, with some inducing apoptosis through the RIPK1/RIPK3/MLKL signaling cascade.[7]
Antiviral, Antimalarial, and Antifungal Activities
The therapeutic potential of ciprofloxacin derivatives extends to other infectious diseases. Studies have documented their antiviral, antimalarial, and antifungal properties, although these areas are less explored compared to their antibacterial and anticancer effects.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various ciprofloxacin derivatives as reported in the literature.
Table 1: Antibacterial Activity of Ciprofloxacin Derivatives
| Derivative/Hybrid Class | Target Organism(s) | MIC (µg/mL) | Fold Improvement vs. Ciprofloxacin | Reference |
| N-acylarylhydrazone Hybrid | S. aureus | 0.25 | 2-fold | [1][2] |
| N-acylarylhydrazone Hybrid | S. aureus, E. coli | 1 | - | [2] |
| Thymol Hybrid | Gram-positive Staphylococci | 0.8 - 1.6 | - | [1] |
| Ciprofloxacin-1,3,4-thiadiazole Hybrid | Klebsiella pneumoniae isolates | - | Good sensitivity | [1][2] |
| N-thioacylated Derivatives | S. epidermidis | - | Enhanced activity | [2] |
| Ciprofloxacin-Sulfonamide Hybrids | S. aureus, E. coli | - | Strong inhibitory effects | [1][2] |
| Halogenated Acyl Chloride Derivatives | Various Staphylococci strains | 0.05 - 0.4 | Significantly enhanced | [2] |
Table 2: Anticancer Activity of Ciprofloxacin Derivatives
| Derivative/Hybrid Class | Cancer Cell Line(s) | IC50 (µM) | Comparison to Standard Drug | Reference |
| N-4 Piperazine Substituted | T-24 (Bladder) | 0.92 | >5-fold more potent than Doxorubicin | [10] |
| N-4 Piperazine Substituted | PC-3 (Prostate) | 2.02 | 6.5-fold more effective than Cisplatin | [7] |
| Ciprofloxacin-Chalcone Hybrid | HCT-116 (Colon), LOX IMVI (Melanoma) | 5.0, 1.3 | Outperformed Staurosporine | [10] |
| Ciprofloxacin-1,2,3-triazole Hybrid | U-87 (Glioblastoma) | 1.2 | More potent than Cisplatin | [7] |
| Thiazolidine-2,4-dione Derivative | LOX IMVI (Melanoma) | 25.4 | - | [7] |
| Fatty Acid Conjugate (Oleic acid) | PC-3 (Prostate) | 7.7 | 12-fold lower than Ciprofloxacin | [8] |
Key Experimental Protocols
This section provides a generalized methodology for the synthesis and biological evaluation of ciprofloxacin derivatives, based on commonly cited procedures.
General Synthetic Protocol for N-Acylation of the C-7 Piperazinyl Group
-
Starting Materials: Ciprofloxacin, a suitable acyl chloride, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane).
-
Reaction Setup: Ciprofloxacin and the base are suspended in the solvent and cooled (e.g., to 2-5 °C).
-
Addition of Acyl Chloride: The acyl chloride is added dropwise to the stirring suspension.
-
Reaction: The mixture is stirred at room temperature for a specified period (e.g., 3 hours).
-
Work-up and Purification: The reaction mixture is typically washed, dried, and the solvent is evaporated. The crude product is then purified using techniques like column chromatography or recrystallization.
In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds and a reference antibiotic (ciprofloxacin) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the ciprofloxacin derivatives for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with ciprofloxacin derivatives.
Caption: Anticancer signaling pathway of ciprofloxacin derivatives.
Caption: General experimental workflow for ciprofloxacin derivatives.
Caption: Structure-Activity Relationship (SAR) of ciprofloxacin derivatives.
References
- 1. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer - PMC [pmc.ncbi.nlm.nih.gov]
antibacterial evaluation of ciprofloxacin congeners with spirocyclic amine periphery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial evaluation of ciprofloxacin (B1669076) congeners featuring a spirocyclic amine periphery. It consolidates key findings on their synthesis, antibacterial activity, and methodologies, offering a comprehensive resource for researchers in the field of antibiotic drug discovery. The incorporation of spirocyclic motifs into the ciprofloxacin scaffold has been explored as a strategy to enhance antibacterial potency and modulate the spectrum of activity.[1][2] This document summarizes quantitative data, details experimental protocols, and visualizes synthetic workflows to facilitate further research and development.
Quantitative Antibacterial Activity
The antibacterial efficacy of novel ciprofloxacin congeners is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The following tables summarize the MIC values for various spirocyclic derivatives, providing a direct comparison with the parent drug, ciprofloxacin.
Activity of 1-Oxa-9-azaspiro[5.5]undecane Derivatives
A series of thirty-six derivatives of ciprofloxacin incorporating 1-oxa-9-azaspiro[5.5]undecane were synthesized and evaluated against two Gram-positive and three Gram-negative bacterial strains.[1] While the activity spectrum of these new derivatives was narrower than that of ciprofloxacin, a significant number of compounds exhibited equal or greater potency against Acinetobacter baumannii and Bacillus cereus.[1]
Table 1: Antibacterial Activity (MIC, µg/mL) of Ciprofloxacin Congeners with 1-Oxa-9-azaspiro[5.5]undecane Periphery [1]
| Compound | S. aureus ATCC 25923 | B. cereus 138® | K. pneumoniae 1062® | A. baumannii 987® | P. aeruginosa 7292/5® |
| Ciprofloxacin | 0.15 | 0.3 | - | - | - |
| 3f | - | 0.3 | - | ≤0.15 | - |
| 3g | - | 0.3 | - | ≤0.15 | - |
| 3l | - | 0.3 | - | ≤0.15 | - |
| 3n | - | 0.3 | - | ≤0.15 | - |
| 3r | - | 0.3 | - | ≤0.15 | - |
| 3u | - | 0.3 | - | ≤0.15 | - |
| 3ac | - | 0.3 | - | ≤0.15 | - |
| 3ad | - | 0.3 | - | ≤0.15 | - |
| 3ag | - | 0.3 | - | ≤0.15 | - |
Note: '-' indicates no activity or MIC higher than ciprofloxacin. Data is a selection of the most potent compounds from the study for brevity.
Activity of Congeners with Compact Spirocyclic Peripheries
In another study, eleven novel fluoroquinolones, congeners of ciprofloxacin with different spirocyclic amine peripheries, were synthesized and tested against the ESKAPE panel of pathogens.[2][3][4] The results indicated that compounds with more compact spirocycles, such as 6-azaspiro[3.4]octane and 2-azaspiro[4.4]nonane, were potent antibacterials.[2][3][4] Notably, these active compounds showed a different spectrum of activity compared to ciprofloxacin, with a lack of activity against Pseudomonas aeruginosa.[2][4]
Table 2: Antibacterial Activity (MIC, µg/mL) of Ciprofloxacin Congeners with Compact Spirocyclic Amines against ESKAPE Pathogens [2]
| Compound | E. cloacae (G-) | S. aureus (G+) | K. pneumoniae (G-) | A. baumannii (G-) | P. aeruginosa (G-) | E. faecalis (G+) |
| Ciprofloxacin | 0.016 | 0.25 | 0.031 | 0.25 | 0.25 | 0.5 |
| 6a | 0.062 | 0.25 | 0.125 | 0.125 | >32 | 1 |
| 6b | 0.25 | 0.5 | 0.5 | 0.5 | >32 | 2 |
| 6c | 0.5 | 1 | 1 | 1 | >32 | 4 |
| 6d | 0.25 | 0.5 | 0.5 | 0.5 | >32 | 2 |
| 6e | 0.125 | 0.25 | 0.25 | 0.25 | >32 | 1 |
| 6f-6k | NT | NT | NT | NT | NT | NT |
NT: Not Tested, due to lack of inhibition in initial disk diffusion tests.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols for the synthesis and antibacterial evaluation of the spirocyclic ciprofloxacin congeners.
Synthesis of Ciprofloxacin Congeners
The general synthetic route to the target fluoroquinolones involves a nucleophilic aromatic substitution reaction.[1]
-
Esterification and Chelation: The synthesis typically starts with commercially available 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This starting material is first esterified and then converted to a boron chelate complex to activate the chlorine atom at the C7 position for nucleophilic substitution.[1]
-
Nucleophilic Aromatic Substitution: The boron complex is then reacted with the desired spirocyclic amine in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile. The reaction mixture is heated to facilitate the substitution.[2]
-
Deprotection and Purification: Following the substitution reaction, the intermediate boron complex is decomposed, often by treatment with a dilute aqueous base like sodium hydroxide. The final ciprofloxacin congeners are then purified, typically by silica (B1680970) gel column chromatography.[2]
Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds is determined using standard methods to find the Minimum Inhibitory Concentration (MIC).
-
Disk Diffusion Method: As an initial screening, the Kirby-Bauer disk diffusion method is often employed. Filter paper disks impregnated with the test compounds are placed on an agar (B569324) plate inoculated with a specific bacterium. The absence of bacterial growth around a disk indicates antibacterial activity.[2]
-
Broth Microdilution Method: To determine the MIC values, a serial dilution of the compounds is prepared in a liquid growth medium in 96-well microtiter plates.[5] A standardized bacterial suspension is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Visualized Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow for the synthesis of these novel antibacterial agents.
Caption: Synthetic workflow for ciprofloxacin congeners.
The mechanism of action for fluoroquinolones, including ciprofloxacin, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][7] This leads to a disruption of DNA processes and ultimately bacterial cell death.[7]
Caption: Mechanism of action for fluoroquinolones.
Conclusion
The exploration of ciprofloxacin congeners with spirocyclic amine peripheries presents a promising avenue for the development of new antibacterial agents. The studies summarized in this guide demonstrate that modification at the C7 position of the quinolone ring with spirocyclic amines can lead to compounds with potent activity, sometimes exceeding that of ciprofloxacin against specific strains. However, these modifications also tend to narrow the spectrum of activity. The detailed experimental protocols and workflow visualizations provided herein serve as a valuable resource for researchers aiming to build upon this work and design novel fluoroquinolones to combat the growing threat of antibiotic resistance.
References
- 1. Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions | Semantic Scholar [semanticscholar.org]
- 7. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
A Comprehensive Technical Guide to Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin (B1669076) is a synthetic, broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][2] Its clinical efficacy has established it as a critical therapeutic agent for numerous infectious diseases, including urinary tract, respiratory, and gastrointestinal infections.[3] This guide provides an in-depth examination of the core technical aspects of ciprofloxacin, including its physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and the molecular basis of bacterial resistance. Detailed experimental protocols and visualizations of key pathways are included to support advanced research and development activities.
Chemical and Physical Properties
Ciprofloxacin is chemically identified as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.[1] The hydrochloride monohydrate salt is a common formulation, appearing as a white to faintly yellowish crystalline powder.[4][5] Its structure is characterized by a quinolone core, which is fundamental to its antibacterial activity.[4][6]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₈FN₃O₃ | [1] |
| Molecular Weight | 331.347 g/mol | [1][7] |
| Chemical Formula (HCl Salt) | C₁₇H₁₈FN₃O₃ · HCl · H₂O | [1][4] |
| Molecular Weight (HCl Salt) | 385.82 g/mol | [4] |
| Melting Point | 314 - 324 °C (decomposes) | [4] |
| Water Solubility | ~35-36 mg/mL at 25 °C (as HCl salt) | [4][7] |
| pKa | ~6.1 (Carboxylic Acid), ~8.7 (Piperazinyl Nitrogen) | [4] |
| LogP | -1.1 | [7] |
Mechanism of Action
Primary Antibacterial Action
Ciprofloxacin's bactericidal effect is achieved by inhibiting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[11]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[10] Ciprofloxacin targets the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA has been cleaved.[2][12] This prevents the re-ligation of the DNA strands, leading to double-strand breaks and halting DNA replication.[2][9]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[10] Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of replicated DNA into daughter cells, which is also lethal to the bacterium.[10]
This dual-targeting mechanism contributes to ciprofloxacin's potent activity and makes the development of high-level resistance more difficult, as mutations in both target enzymes are often required.[10]
Off-Target Effects: Mitochondrial Toxicity
While ciprofloxacin shows significantly higher affinity for bacterial topoisomerases (approximately 100 times greater than for their mammalian counterparts), it can inhibit human topoisomerase II.[9][13] This is particularly relevant in mitochondria, which contain their own circular DNA (mtDNA) and rely on topoisomerases for its maintenance. Research has shown that ciprofloxacin can inhibit mitochondrial topoisomerase II (Top2β), leading to an accumulation of positively supercoiled mtDNA.[13][14] This disruption impairs mtDNA replication and transcription, which can block cellular proliferation and differentiation and may underlie some of the severe adverse effects associated with fluoroquinolone use.[14][15][16] However, other studies have indicated that at clinical concentrations, ciprofloxacin does not significantly inhibit mitochondrial DNA replication or protein synthesis.[17]
Pharmacokinetics
Ciprofloxacin exhibits pharmacokinetic properties that allow for both oral and intravenous administration.[2] It is well-absorbed and distributes widely throughout the body.[1][11]
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~70% | [1][9][11] |
| Peak Plasma Conc. (Time) | 1-2 hours (oral) | [18] |
| Protein Binding | 20-40% | [1][9] |
| Metabolism | Hepatic (via CYP1A2) | [9] |
| Elimination Half-life | 3.5 - 6 hours | [1][18][19] |
| Volume of Distribution | 2.0 - 3.0 L/kg | [9] |
| Excretion | Primarily renal (50-70% as unchanged drug) | [1][18] |
Metabolism: Ciprofloxacin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[9] Four main metabolites have been identified—oxociprofloxacin, sulfociprofloxacin, desethyleneciprofloxacin, and formylciprofloxacin—which collectively account for about 15% of an oral dose.[9] Its role as a CYP1A2 inhibitor can lead to clinically significant drug-drug interactions.[1]
Excretion: The primary route of elimination is through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[1][9] Dose adjustments are therefore necessary for patients with renal impairment.[1][19]
Pharmacodynamics and Spectrum of Activity
Ciprofloxacin exhibits concentration-dependent bactericidal activity.[6] It is highly effective against a broad range of Gram-negative bacteria and has moderate activity against some Gram-positive organisms.[1]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.06 | 0.25 |
| Pseudomonas aeruginosa | 0.25 | >2 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Klebsiella pneumoniae | ≤0.06 | 0.5 |
| Enterobacter cloacae | ≤0.06 | 1 |
| Proteus mirabilis | ≤0.06 | 0.25 |
| Staphylococcus aureus (MSSA) | 0.25 | 1 |
| Streptococcus pneumoniae | 1 | 2 |
| Enterococcus faecalis | 1 | 2 |
Note: MIC values can vary significantly based on geographic location and clinical setting due to resistance patterns. Data compiled from various sources for illustrative purposes.[5][20]
Mechanisms of Bacterial Resistance
Resistance to ciprofloxacin has become a significant clinical challenge. Bacteria can develop resistance through several primary mechanisms.[2][21]
-
Target-Site Mutations: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of high-level resistance.[21][22] These mutations, typically occurring in a specific region known as the quinolone resistance-determining region (QRDR), alter the enzyme structure, reducing the binding affinity of ciprofloxacin.[2][21]
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of ciprofloxacin by:
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired horizontally via plasmids carrying specific genes:[2]
-
Qnr Proteins: These proteins bind to and protect DNA gyrase and topoisomerase IV from ciprofloxacin.
-
AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate ciprofloxacin.
-
OqxAB and QepA: These are plasmid-encoded efflux pumps.
-
Chemical Synthesis
The synthesis of ciprofloxacin is a multi-step process. A common and historically significant route, developed by Bayer, starts from 2,4,5-trifluorobenzoyl chloride.[24] More recent innovations aim to streamline this process by using more affordable starting materials and reducing the number of reaction steps, sometimes employing continuous flow processes to improve yield and cost-effectiveness.[25][26] A generalized workflow involves the formation of the quinolone core, followed by the addition of the cyclopropylamine (B47189) and piperazine (B1678402) moieties.[24][27]
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a gold-standard method for determining the quantitative susceptibility of a bacterial isolate to an antimicrobial agent.[28]
1. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate.
- Transfer colonies to a tube of sterile broth (e.g., Tryptic Soy Broth).
- Incubate at 35°C ± 2°C until the turbidity reaches the equivalent of a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[28]
2. Antimicrobial Agent Preparation:
- Prepare a stock solution of ciprofloxacin.
- Perform serial twofold dilutions of ciprofloxacin in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 32 µg/mL down to 0.002 µg/mL).[29]
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate (containing the serially diluted ciprofloxacin) with the standardized bacterial suspension.
- Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[28]
4. Result Interpretation:
- Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
- The MIC is defined as the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism.[28]
Start [label="Isolate Bacterial\nColonies", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step1 [label="Prepare Inoculum\n(0.5 McFarland)"];
Step2 [label="Standardize Inoculum\nto 5x10^5 CFU/mL"];
Step3 [label="Prepare Serial Dilutions\nof Ciprofloxacin in\n96-Well Plate"];
Step4 [label="Inoculate Plate with\nStandardized Bacteria"];
Step5 [label="Incubate at 35°C\nfor 16-20 hours"];
End [label="Read MIC:\nLowest Concentration\nwith No Visible Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Step2 -> Step4;
Step3 -> Step4;
Step4 -> Step5 -> End;
}
Clinical Applications and Efficacy
Ciprofloxacin is approved by the FDA for a wide variety of bacterial infections.[5][19] Its broad spectrum of activity makes it a versatile therapeutic option.
Approved Indications Include:
-
Urinary Tract Infections (UTIs), including acute uncomplicated cystitis and complicated UTIs.[5][11]
-
Lower Respiratory Tract Infections.[5]
-
Skin and Skin Structure Infections.[5]
-
Bone and Joint Infections.[9]
-
Chronic Bacterial Prostatitis.[5]
-
Inhalational Anthrax (post-exposure).[9]
-
Plague.[9]
The following table summarizes efficacy data from a large-scale analysis of clinical trials.
| Infection Type | Number of Courses | Clinical Resolution | Pathogen Eradication |
| Lower Respiratory Tract | 762 | 76% | 74% |
| Urinary Tract | 1,633 | 76% | 74% |
| Skin & Soft Tissue | 766 | 76% | 74% |
| Bone & Joint | 142 | 76% | 74% |
| Bacteremia | 108 | 76% | 74% |
| Intra-abdominal | 149 | 76% | 74% |
| Overall Favorable Response | 3,822 | 94% (Resolution + Improvement) | 76% (Eradicated + Markedly Reduced) |
Data adapted from worldwide clinical trial analysis. Note that percentages for resolution and eradication were consistent across many infection types in this large dataset.[30]
Conclusion
Ciprofloxacin remains a cornerstone of antibacterial therapy due to its potent, broad-spectrum bactericidal activity and favorable pharmacokinetic profile. Its mechanism, centered on the inhibition of bacterial DNA gyrase and topoisomerase IV, is well-characterized. However, the global rise in antibiotic resistance, driven by mechanisms such as target-site mutations and efflux pump overexpression, necessitates its judicious use and continued research into novel derivatives and combination therapies. A thorough understanding of its pharmacology, synthesis, and the molecular basis of its interactions is essential for the drug development professionals and scientists working to combat infectious diseases.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. Mechanisms of action of and resistance to ciprofloxacin. | Semantic Scholar [semanticscholar.org]
- 13. Ciprofloxacin impairs mitochondrial DNA replication initiation through inhibition of Topoisomerase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Ciprofloxacin does not inhibit mitochondrial functions but other antibiotics do - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In vitro and in vivo activity of ciprofloxacin against enterococci isolated from patients with infective endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. microbiologyresearch.org [microbiologyresearch.org]
- 23. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 26. Marketing Flier Archive — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 27. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]
- 28. benchchem.com [benchchem.com]
- 29. Determining the minimum inhibitory concentrations [bio-protocol.org]
- 30. Worldwide clinical data on efficacy and safety of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
ciprofloxacin analogues
An In-depth Technical Guide to Ciprofloxacin (B1669076) Analogues for Researchers and Drug Development Professionals
Introduction
Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a wide array of bacterial infections. Its broad spectrum of activity, particularly against Gram-negative bacteria, is attributed to its potent inhibitory action on essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are critical for managing DNA supercoiling, a process vital for replication, transcription, and repair.[3][4] By targeting these enzymes, ciprofloxacin induces DNA fragmentation and subsequent bacterial cell death.[1]
However, the emergence and spread of antibiotic-resistant pathogens have increasingly compromised the efficacy of ciprofloxacin, necessitating the development of novel analogues.[5] The core structure of ciprofloxacin, characterized by a quinolone ring with a fluorine atom at C-6 and a piperazine (B1678402) moiety at C-7, offers multiple sites for chemical modification. Researchers have extensively explored these sites to synthesize derivatives with enhanced potency, expanded antimicrobial spectra, improved pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.[5] This guide provides a comprehensive overview of , focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used in their evaluation.
Mechanism of Action
The primary mechanism of action for ciprofloxacin and its analogues is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is crucial for relieving the torsional stress that accumulates during DNA replication and transcription. Ciprofloxacin traps the gyrase-DNA complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands.[4]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA, leading to a halt in cell division.
While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV is the main target in many Gram-positive bacteria.[6] Potent analogues often exhibit dual-targeting capabilities, which can help to reduce the frequency of resistance development.[6]
Structure-Activity Relationships (SAR)
Modifications to the ciprofloxacin scaffold have profound effects on antibacterial activity, spectrum, and safety. The key positions for modification are the C-7 piperazine ring, the N-1 cyclopropyl (B3062369) group, and the C-3 carboxylic acid.
-
C-7 Position: The piperazine ring at C-7 is the most frequently modified position. Introducing bulky or basic substituents can enhance activity against Gram-positive bacteria and atypical pathogens. Hybridization with other bioactive moieties like triazoles, chalcones, or aminoglycosides at this position has yielded compounds with potent activity, sometimes through dual mechanisms of action.[3][7][8]
-
N-1 Position: The cyclopropyl group at N-1 is crucial for potent DNA gyrase inhibition. While some modifications have been explored, replacing it often leads to a significant loss of activity. However, certain benzofused substituents have been investigated.[9]
-
C-3 Position: The carboxylic acid group is essential for binding to the DNA-gyrase complex and for bacterial cell entry. Esterification or amidation at this position can create prodrugs or alter the compound's properties, with some glycosylated derivatives showing promising activity against resistant strains.[7][10]
-
C-6 Position: The fluorine atom is a hallmark of the fluoroquinolone class and significantly enhances gyrase inhibition and cell penetration.[11]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[1] The following tables summarize representative MIC data for selected against various bacterial strains.
Table 1: MIC Values (µg/mL) of C-7 Modified Ciprofloxacin Analogues
| Compound | Modification at C-7 | S. aureus | MRSA | E. coli | P. aeruginosa | Ref |
|---|---|---|---|---|---|---|
| Ciprofloxacin | Piperazine | 0.25 - 1.0 | 0.5 - 2.0 | ≤0.015 - 0.06 | 0.25 - 1.0 | [9][12] |
| Analogue A | 4-(thiazolidine-2,4-dione) | 0.01 | 0.003 | >128 | >128 | [3] |
| Analogue B | 4-(5-aminothiadiazole-2-sulfonyl)piperazinyl | 0.12 | ND | 0.25 | 0.5 | [5] |
| Analogue C | 4-(2-(5-bromothiophen-2-yl)-2-(hydroxyimino)ethyl)piperazinyl | 0.06 | ND | 4 | 16 | [5] |
| Analogue D | 4-(N'-benzylidenehydrazinecarbonyl) | 0.25 | 0.5 | 1 | 16 | [5] |
(ND = Not Determined)
Table 2: Topoisomerase Inhibition (IC50 in µM) of Selected Analogues
| Compound | S. aureus DNA Gyrase IC50 | S. aureus Topoisomerase IV IC50 | Ref |
|---|---|---|---|
| Ciprofloxacin | 0.8 - 1.5 | 3.0 - 5.0 | [3] |
| Analogue A | 0.22 | 0.3 | [3] |
| Analogue E (Neomycin Hybrid) | <0.05 | ND | [3] |
(ND = Not Determined)
Experimental Protocols
General Synthesis of a C-7 Substituted Ciprofloxacin Analogue
This protocol describes a typical nucleophilic substitution reaction to modify the piperazine ring of ciprofloxacin.[4][13]
Objective: To synthesize 1-cyclopropyl-6-fluoro-4-oxo-7-(4-(substituted)-piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid.
Materials:
-
Ciprofloxacin (1 equivalent)
-
Desired electrophile (e.g., an alkyl halide or acyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3) as a base (2-3 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile as solvent
-
Reaction flask, magnetic stirrer, condenser
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate, hexane, methanol (B129727) for elution
-
Rotary evaporator
Procedure:
-
Dissolve ciprofloxacin (1 eq.) in DMF in a round-bottom flask.
-
Add the base (e.g., TEA, 2 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add the electrophile (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate/hexane).
-
Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.
-
Characterize the final compound using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Ciprofloxacin analogue stock solution (e.g., 1 mg/mL in DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35-37 °C)
Procedure:
-
Prepare Inoculum: Inoculate a few colonies of the test bacterium into CAMHB and incubate until the turbidity reaches the 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the ciprofloxacin analogue in the 96-well plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculate Plate: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
DNA Gyrase Supercoiling Inhibition Assay
This protocol is used to measure the inhibitory effect of analogues on the supercoiling activity of DNA gyrase.[17][18]
Objective: To determine the IC50 (concentration causing 50% inhibition) of a compound against DNA gyrase.
Materials:
-
E. coli DNA Gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP)
-
Ciprofloxacin analogue at various concentrations
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101), TAE buffer, Ethidium (B1194527) bromide for gel electrophoresis
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 30 µL reaction:
-
6 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)
-
3 µL of the test compound at 10x final concentration (or DMSO for control)
-
Water to a volume of 29 µL.
-
-
Initiate the reaction by adding 1 µL of DNA gyrase. Mix gently.
-
Incubate the reactions for 30-60 minutes at 37 °C.
-
Terminate the reaction by adding 6 µL of Stop Solution/Loading Dye.
-
(Optional) Add Proteinase K and incubate for another 30 minutes to digest the enzyme.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a low voltage (e.g., 80-90V) until the supercoiled and relaxed forms of the plasmid are well-separated.
-
Visualize the DNA bands under UV light. The relaxed plasmid will migrate slower than the supercoiled plasmid.
-
Quantify the band intensities using densitometry software. The IC50 value is calculated by plotting the percentage of supercoiled DNA against the logarithm of the inhibitor concentration.
Conclusion
The development of remains a critical area of research in the fight against antimicrobial resistance. By leveraging a deep understanding of the structure-activity relationships of the fluoroquinolone scaffold, scientists can rationally design novel compounds with superior properties. The key to success lies in modifying the core structure, particularly at the C-7 position, to enhance potency against resistant pathogens while maintaining a favorable safety profile. The systematic application of standardized experimental protocols for synthesis, antimicrobial susceptibility testing, and mechanistic studies is essential for the identification and validation of promising new drug candidates. The continued exploration of hybrid molecules and dual-targeting agents represents a promising strategy to prolong the clinical utility of this important class of antibiotics.
References
- 1. idexx.com [idexx.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIC determination by broth microdilution. [bio-protocol.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
ciprofloxacin analogues: drug likeness, biological and molecular docking studies
An In-depth Technical Guide on Ciprofloxacin (B1669076) Analogues: Drug Likeness, Biological, and Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of bacterial infections due to its broad-spectrum activity and favorable pharmacokinetic profile.[1][2][3] However, the escalating crisis of antimicrobial resistance necessitates the development of novel antibacterial agents.[2][4][5] Researchers are actively exploring ciprofloxacin analogues, modifying its core structure to enhance potency, broaden its spectrum of activity, and overcome resistance mechanisms.[6][7] This technical guide provides a comprehensive overview of recent advancements in the study of ciprofloxacin analogues, focusing on their drug likeness, biological activities, and the molecular interactions that govern their efficacy. We synthesize quantitative data from various studies into comparative tables, detail key experimental protocols, and visualize critical pathways and workflows to offer a thorough resource for professionals in the field of drug discovery and development.
Introduction: The Rationale for Ciprofloxacin Analogue Development
Ciprofloxacin exerts its bactericidal effect by inhibiting bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[1][6][8] These enzymes are crucial for managing DNA topology during replication, recombination, and repair.[6][8] By trapping the enzyme-DNA complex, ciprofloxacin induces double-stranded DNA breaks, leading to bacterial cell death.[6][9] The core structure of ciprofloxacin features several sites amenable to chemical modification, particularly at the C-7 piperazinyl ring and the C-3 carboxylic acid group, which are critical for its interaction with DNA gyrase.[9][10][11] Modifications at these positions can significantly influence the drug's potency, spectrum, pharmacokinetics, and ability to evade resistance.[3][5][10] Furthermore, some ciprofloxacin derivatives have shown promising activity against other biological targets, including human topoisomerase II, revealing their potential as anticancer agents.[3][9][12]
Drug Likeness and In Silico ADMET Prediction
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities is crucial.[13][14] In silico tools are frequently used to assess the "drug-likeness" of ciprofloxacin analogues, often guided by frameworks like Lipinski's Rule of Five.[14][15] Compounds that adhere to these rules are more likely to have good oral bioavailability.[14] Studies show that many newly synthesized ciprofloxacin derivatives are designed to maintain a favorable ADMET profile.[13][16]
Table 1: Predicted ADMET and Drug-Likeness Properties for Representative Ciprofloxacin Analogues
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | ADMET Profile Summary | Reference |
|---|---|---|---|---|---|---|
| Ciprofloxacin | 331.34 | < 5 | ≤ 5 | ≤ 10 | Good oral bioavailability, substrate for efflux pumps. | [14][17] |
| 6MePQ_3 | N/A | N/A | N/A | N/A | Predicted to be well absorbed from the GI tract, does not cross the Blood-Brain Barrier (BBB), and is not a P-gp substrate. | [17][18] |
| Ligand 10 | < 500 | < 5 | ≤ 5 | ≤ 10 | Designed to have favorable molecular properties and logP. | [19] |
| Various Analogues | N/A | N/A | N/A | N/A | Designed analogues qualified for parameters of drug likeness with good bioactivity and optimum pharmacokinetic properties. | [20] |
| FQ-1,2,4-triazoles | N/A | N/A | N/A | N/A | Evaluated for ADMET and physicochemical properties, showing potential for good oral bioavailability. |[21] |
Note: N/A indicates that specific quantitative data was not provided in the cited source, but the qualitative assessment was favorable.
Biological Activities of Ciprofloxacin Analogues
The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a bacterium. Many novel ciprofloxacin analogues have demonstrated significantly improved MIC values against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including drug-resistant strains like MRSA.[6][22]
Antibacterial Activity
Modifications, often involving hybridization with other bioactive scaffolds like chalcones, pyrimidines, or indoles, have yielded compounds with potent, broad-spectrum activity.[10][22] For instance, certain ciprofloxacin-indole hybrids have shown four-fold greater potency against S. aureus than the parent drug.[22] Similarly, incorporating acyl hydrazone or thiazolidine-2,4-dione moieties has led to derivatives with superior efficacy against Gram-positive bacteria.[6]
Table 2: Comparative Antibacterial Activity (MIC) of Ciprofloxacin Analogues
| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL or µM) | Comparison to Ciprofloxacin | Reference |
|---|---|---|---|---|
| Ciprofloxacin | S. aureus | 0.25 µg/mL | - | [6] |
| Compound 6 (Acyl hydrazone) | S. aureus | 0.25 µg/mL | 2-fold improvement | [6] |
| Compound 8b (Indole hybrid) | S. aureus CMCC 25923 | 0.0625 µg/mL | 4-fold more potent | [22] |
| Compounds 87, 88, 92 | MRSA AUMC 261 | 5 nM | Significantly more potent | [6][8] |
| Compounds 114, 115, 121-124 | Gram-positive & Gram-negative | 0.06 - 1.53 µM | Potent broad-spectrum activity | [6][8] |
| Compound 5 (Chloro-alkanoyl) | E. coli | 0.025 µg/mL | 1.2-2.4 times more potent | [23] |
| Compounds 1, 2 (N-acylated) | Staphylococci | 0.05 - 0.4 µg/mL | 1.25 to 10-fold more potent |[23] |
Enzyme Inhibition
The enhanced antibacterial activity of these analogues often correlates with their ability to inhibit their primary targets, DNA gyrase and topoisomerase IV.[6] In vitro enzyme assays are used to determine the half-maximal inhibitory concentration (IC50), providing a direct measure of the compound's potency against the isolated enzyme. Several studies have reported analogues with lower IC50 values for DNA gyrase than ciprofloxacin itself.[10]
Table 3: DNA Gyrase and Topoisomerase IV Inhibition (IC50) by Ciprofloxacin Analogues
| Compound/Analogue Class | Target Enzyme | IC50 (µM) | Comparison to Ciprofloxacin | Reference |
|---|---|---|---|---|
| Ciprofloxacin | DNA Gyrase | 0.323 | - | [10] |
| Compound 2b (Chalcone hybrid) | DNA Gyrase | 0.231 | More potent | [10] |
| Compounds 87, 92, 93 | DNA Gyrase (S. aureus) | 0.22 - 0.31 | More potent | [6][8] |
| Compounds 87, 92, 93 | Topoisomerase IV (S. aureus) | 0.3 - 1.9 | More potent | [6][8] |
| Compounds 3, 4, 5, 6 | E. coli DNA Gyrase | 0.042 - 0.180 | More potent than Novobiocin |[5] |
Anticancer Activity
An exciting area of research is the repurposing of fluoroquinolones as anticancer agents.[3] This is based on the similarity between bacterial topoisomerases and their human homologues, which are validated targets for cancer chemotherapy.[9] Ciprofloxacin analogues have demonstrated significant cytotoxic activity against various human cancer cell lines, including colon, breast, and leukemia cells, often by inducing apoptosis.[24][25][26]
Table 4: Anticancer Cytotoxicity (IC50) of Ciprofloxacin Analogues
| Compound/Analogue Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| CP-Chalcone Hybrid | HCT-116 (Colon) | 5.0 | [26] |
| CP-Chalcone Hybrid | LOX IMVI (Melanoma) | 1.3 | [26] |
| Compound 11 (Chalcone hybrid) | HCT116 (Colon) | 2.53 | [12] |
| 4-BHPCP Derivative | KG1-a (Leukemia) | 25 | [25] |
| Compound 24 (Thiazolidinedione) | LOX IMVI (Melanoma) | 25.4 | [12] |
| Compounds 3, 21 (N-acylated) | PC3 (Prostate) | 2.02 - 4.8 |[23] |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[25] For ciprofloxacin analogues, docking studies are essential for understanding their binding modes within the active site of DNA gyrase.[10][19][27] These studies help elucidate the structure-activity relationships (SAR) observed in biological assays and guide the rational design of more potent inhibitors.[11][27] Key interactions typically involve hydrogen bonds with amino acid residues and π-π stacking with DNA bases.[19][27] The binding affinity is quantified by a docking score, where a more negative value indicates a stronger interaction.
Table 5: Molecular Docking Scores of Ciprofloxacin Analogues with DNA Gyrase
| Compound/Analogue Class | PDB ID of Target | Docking Score (kcal/mol) | Comparison to Ciprofloxacin | Reference |
|---|---|---|---|---|
| Ciprofloxacin | 2XCT | - | - | [10] |
| Hybrids 2b, 2c, 5b, etc. | 2XCT | N/A (Showed stable complex formation) | Confirmed binding similar to ciprofloxacin | [10] |
| Ciprofloxacin | N/A | 5.57 | - | [19] |
| Ligand 10 | N/A | 7.38 (Fitness Score) | Higher score, better binding | [19] |
| Ciprofloxacin | E. coli DNA gyrase | -6.77 | - | [28] |
| Analogue 902b | E. coli DNA gyrase | -13.81 | Significantly better binding | [28] |
| Compound 19 | 6F86 | -6.6951 | Strongest binding affinity in its series | [27] |
| Compound 2a | DNA gyrase | -9.08 | Good binding energy |[29] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is typically determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation : A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Each well is inoculated with this bacterial suspension.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Analysis : The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (no drug) and a negative control (no bacteria) are included.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[26]
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Treatment : The cells are then treated with various concentrations of the ciprofloxacin analogues and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Solubilization : The MTT-containing medium is removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO).
-
Measurement : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated control cells.[26]
Molecular Docking Simulation
A generalized workflow for molecular docking of ciprofloxacin analogues against bacterial DNA gyrase.
-
Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., E. coli DNA gyrase, PDB ID: 6F86 or S. aureus DNA gyrase, PDB ID: 2XCT) is obtained from the Protein Data Bank (PDB).[10][27] Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned. The protein structure is then energy minimized.
-
Ligand Preparation : The 2D structures of the ciprofloxacin analogues are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy-minimized using appropriate force fields (e.g., MM2).[18][19]
-
Grid Generation : The active site for docking is defined. This is often based on the binding site of a known inhibitor or co-crystallized ligand in the PDB structure. A grid box is generated around this site.
-
Docking Execution : Docking is performed using software such as AutoDock Vina or Surflex-Dock.[19][27] The program systematically searches for the best binding poses of the ligand within the defined active site, calculating a binding affinity score for each pose.
-
Analysis : The resulting docking poses are analyzed to identify the one with the lowest binding energy (most favorable).[27] The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.[27]
Visualizing Mechanisms and Workflows
Mechanism of Action of Ciprofloxacin Analogues
The primary mechanism involves the inhibition of DNA gyrase and Topoisomerase IV, which are essential for bacterial DNA replication.
Caption: Inhibition of DNA gyrase and topoisomerase IV by ciprofloxacin analogues.
General Workflow for Ciprofloxacin Analogue Discovery
The development process follows a logical progression from computational design to biological validation.
Caption: A typical workflow for the discovery and optimization of novel antibiotics.
Conclusion and Future Perspectives
The development of ciprofloxacin analogues remains a highly promising strategy to combat the growing threat of antimicrobial resistance. By leveraging molecular hybridization and structure-based design, researchers have successfully created novel compounds with superior potency and a broader spectrum of activity compared to the parent drug.[6][10] The dual functionality of some analogues as both antibacterial and anticancer agents opens up new avenues for therapeutic applications.[9][12] Future efforts will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds, utilizing integrated computational and experimental approaches to accelerate the journey from the laboratory to the clinic. The continued exploration of modifications to the ciprofloxacin scaffold is essential for staying ahead in the ongoing battle against infectious diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Ciprofloxacin derivatives and their antibacterial activities [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. mdpi.com [mdpi.com]
- 13. In silico design based on quantum chemical, molecular docking studies and ADMET predictions of ciprofloxacin derivatives as novel potential antibacterial and antimycrobacterium agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Silico Analysis of Ciprofloxacin Analogs As Inhibitors of DNA Gyrase of Staphylococcus Aureus | PDF | Docking (Molecular) | Proteins [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. Design and Docking Studies of Novel Ciprofloxacin Derivatives as DNA Gyrase Inhibitors [repository.sustech.edu:8080]
- 20. researchgate.net [researchgate.net]
- 21. New Fluoroquinolone-1,2,4-triazoles as Potent Antibacterial Agents: Design, Synthesis, Docking Studies and in Silico ADME Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. "Synthesis of Novel Ciprofloxacin Analogues and Evaluation of Their Ant" by Narva Suresh, Hunsur Nagendra Nagesh et al. [digitalcommons.chapman.edu]
- 25. The Assessment of Cytotoxicity, Apoptosis Inducing Activity and Molecular Docking of a new Ciprofloxacin Derivative in Human Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
An In-depth Technical Guide on Ciprofloxacin for Canine Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluoroquinolone antibiotic ciprofloxacin (B1669076), with a specific focus on its application in veterinary medicine for dogs. It covers the core pharmacological principles, quantitative data on its behavior in canines, and detailed experimental methodologies relevant to its study and application.
Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3]
-
Inhibition of DNA Gyrase: Primarily in Gram-negative bacteria, ciprofloxacin inhibits DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[1][2] Ciprofloxacin stabilizes the complex formed between DNA gyrase and DNA, preventing the re-ligation of cleaved DNA strands.[1][2][4] This leads to an accumulation of double-strand breaks, which halts DNA synthesis and is ultimately lethal to the bacterium.[1][4]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV.[3] This enzyme is critical for the separation (decatenation) of interlinked daughter chromosomes following DNA replication.[1][2][3] By inhibiting this enzyme, ciprofloxacin prevents proper segregation of replicated chromosomes into daughter cells, leading to cell death.[3]
This dual-targeting mechanism contributes to its broad-spectrum activity and makes the development of high-level resistance more difficult, as mutations would be required in the genes encoding both enzymes.[1][3]
Caption: Ciprofloxacin inhibits bacterial DNA gyrase and topoisomerase IV.
Pharmacokinetics in Canines
The pharmacokinetics (PK) of ciprofloxacin in dogs can be variable, particularly its oral absorption, which appears to be formulation-dependent.[5][6][7] Generic human tablets may show incomplete and inconsistent dissolution in the canine gastrointestinal tract.[5][6]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of ciprofloxacin in dogs following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Healthy Beagle Dogs
| Parameter | IV Administration (10 mg/kg) | PO Administration (Tablet; ~23 mg/kg) | PO Administration (Solution; ~23 mg/kg) |
|---|---|---|---|
| Terminal Half-Life (t½) | 3.7 hours | 2.6 hours | 3.1 hours |
| Peak Plasma Conc. (Cmax) | - | 4.4 µg/mL | 4.67 µg/mL |
| Area Under Curve (AUC) | - | 22.5 µg•h/mL | - |
| Systemic Clearance (Cl) | 0.588 L/kg/h | - | - |
| Volume of Distribution (Vd) | 2.39 L/kg | - | - |
| Oral Bioavailability (F) | - | 58.4% (highly variable) | 71% (more consistent) |
Source: Based on data from a study in 6 healthy Beagle dogs.[5]
Table 2: Population Pharmacokinetic Parameters in Clinical Canine Patients
| Parameter | PO Administration (Tablet; ~23.5 mg/kg) |
|---|---|
| Elimination Half-Life (t½) | 4.35 hours |
| Peak Plasma Conc. (Cmax) | 1.9 µg/mL |
| Area Under Curve (AUC) | 13.82 µg•h/mL |
| Volume of Distribution (Vd/F) | 10.7 L/kg |
Source: Based on data from a population study in 34 clinical canine patients.[6][8]
Note: Significant variability exists, and factors such as dog size can influence plasma concentrations, with larger dogs achieving lower concentrations at similar mg/kg doses.[6][8]
Pharmacodynamics and Clinical Efficacy
The efficacy of fluoroquinolones is best predicted by the ratio of the area under the free-drug plasma concentration-time curve over a 24-hour period to the Minimum Inhibitory Concentration (fAUC/MIC).[6] A target fAUC/MIC ratio of ≥100 is generally associated with clinical efficacy.[6][9]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a bacterium. The clinical utility of ciprofloxacin is dictated by the MIC of the target pathogen.
Table 3: Ciprofloxacin MICs for Common Canine Pathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Escherichia coli | 0.06 | >4.0 |
| Staphylococcus pseudintermedius | 0.25 | >4.0 |
| Proteus mirabilis | 0.12 | >4.0 |
| Pseudomonas aeruginosa | 1.0 | >4.0 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data can vary by geographic location and study. High MIC₉₀ values indicate a significant presence of resistant strains.
Due to the variable oral absorption in dogs, achieving the target fAUC/MIC ratio can be challenging.[6] Studies suggest that a daily oral dose of 25 mg/kg is required to achieve a 90% probability of target attainment (PTA) for bacteria with an MIC of only ≤0.06 µg/mL.[6][9] This is significantly lower than the human susceptibility breakpoint of ≤1 µg/mL, highlighting that human breakpoints should not be used for canine patients.[6][8]
Experimental Protocols
Protocol: Pharmacokinetic Study in Canines
Objective: To determine the pharmacokinetic profile of ciprofloxacin after IV and PO administration.
Methodology:
-
Animal Subjects: A cohort of healthy adult dogs (e.g., Beagles) of a specified sex and weight range are used.[5] Animals are fasted overnight prior to drug administration.
-
Study Design: A crossover study design is employed, where each dog receives both IV and PO formulations with an adequate washout period (e.g., 2 weeks) between treatments.[5]
-
Drug Administration:
-
Blood Sampling: Blood samples (e.g., 2-3 mL) are collected into heparinized tubes from a jugular or cephalic catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[5]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Drug Quantification: Ciprofloxacin concentrations in plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key parameters like t½, Cmax, Tmax, AUC, Cl, and Vd.[5]
Caption: A typical experimental workflow for a canine pharmacokinetic study.
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against a bacterial isolate.
Methodology:
-
Prepare Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from 3-5 colonies grown on an appropriate agar (B569324) medium.[10] This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Prepare Antibiotic Dilutions: A 96-well microtiter plate is used.[12] Ciprofloxacin is serially diluted (two-fold) across the wells using CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).[12]
-
Inoculation: Each well (except for a sterility control) is inoculated with the prepared bacterial suspension.[13]
-
Incubation: The plate is covered and incubated at 35-37°C for 18-24 hours in ambient air.[10][11]
-
Reading Results: The MIC is determined as the lowest concentration of ciprofloxacin in which there is no visible bacterial growth (i.e., no turbidity or pellet).[10] A quality control strain (e.g., E. coli ATCC 25922) is included to validate the results.[11]
Safety and Toxicology
While generally considered safe for adult dogs, ciprofloxacin has notable contraindications and potential adverse effects.
-
Articular Cartilage Damage: Ciprofloxacin and other fluoroquinolones can cause arthropathy (cartilage damage) in young, growing animals.[14][15] Therefore, it is contraindicated in puppies, typically less than 8 months of age for small breeds and up to 12-18 months for large and giant breeds.[16]
-
Gastrointestinal Effects: The most common side effects are gastrointestinal, including vomiting, diarrhea, and loss of appetite.[14][16]
-
Neurological Effects: Rarely, neurological symptoms such as agitation, nervousness, or seizures may occur.[14][15] Caution is advised in dogs with a history of seizure disorders.[15]
-
Crystalluria: Ciprofloxacin can lead to the formation of crystals in the urine (crystalluria), especially in dehydrated animals.[15][16] Ensuring adequate hydration is crucial during treatment.[16]
-
Drug Interactions: Ciprofloxacin absorption can be impaired by co-administration with products containing divalent or trivalent cations (e.g., antacids, sucralfate, iron or calcium supplements).[17]
Conclusion and Clinical Relevance
Ciprofloxacin is a potent, broad-spectrum antibiotic, but its use in dogs requires careful consideration of its pharmacokinetic variability and safety profile. The inconsistent oral absorption of human generic tablets necessitates higher doses (20-25 mg/kg) than used in humans on a per-weight basis.[6][16] Critically, susceptibility testing is paramount, and treatment should be reserved for infections caused by pathogens with a confirmed low MIC (≤0.06 µg/mL) to ensure a high probability of clinical success.[6][8] Its use is contraindicated in growing dogs due to the risk of cartilage damage.[15][16] For drug development professionals, future research could focus on creating canine-specific formulations that improve the consistency and extent of oral bioavailability, thereby enhancing its reliability in clinical practice.
References
- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 4. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ciprofloxacin Pharmacokinetics in Clinical Canine Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin Use in Dogs [cliniciansbrief.com]
- 8. Ciprofloxacin Pharmacokinetics in Clinical Canine Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Recommendation for a Standardised Method of Broth Microdilution Susceptibility Testing for Porcine Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Ciprofloxacin for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 15. Ciprofloxacin - Oral | VCA Animal Hospitals [vcahospitals.com]
- 16. Ciprofloxacin for dogs: Dosage and safety | SingleCare [singlecare.com]
- 17. wagwalking.com [wagwalking.com]
An In-depth Technical Guide to Ciprofloxacin for Injection
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ciprofloxacin (B1669076) is a broad-spectrum, second-generation fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-negative and Gram-positive pathogens.[1] Administered intravenously, it is a critical therapy for serious and life-threatening bacterial infections, including those of the urinary tract, respiratory tract, skin, bones, and joints, as well as for post-exposure treatment of inhalational anthrax.[2][3][4] Its mechanism of action involves the dual inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[2][5] Resistance primarily emerges through target-site mutations or the overexpression of efflux pumps.[6][7] This guide provides a comprehensive technical overview of ciprofloxacin for injection, detailing its mechanism of action, pharmacokinetics, clinical efficacy, resistance pathways, and the analytical methodologies used for its quantification.
Mechanism of Action
The bactericidal effect of ciprofloxacin is achieved by targeting bacterial type II topoisomerases, specifically DNA gyrase (a heterotetramer of GyrA₂GyrB₂) and topoisomerase IV (a heterotetramer of ParC₂ParE₂).[8] These enzymes are essential for managing DNA topology during replication.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[8] Ciprofloxacin binds to the GyrA subunit, preventing the enzyme from introducing negative supercoils into the DNA, which is a crucial step for initiating replication and transcription.[1][9]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[8][10] Ciprofloxacin's interaction with the ParC subunit inhibits the decatenation (separation) of interlinked daughter chromosomes following a round of replication.[10]
The binding of ciprofloxacin stabilizes the enzyme-DNA cleavage complex, trapping the topoisomerase in a state where it has cleaved the DNA but cannot reseal the break.[11] This leads to an accumulation of double-strand DNA breaks, which blocks the progression of the DNA replication fork, triggers the SOS DNA repair response, and ultimately results in rapid bacterial cell death.[5][8]
Pharmacokinetics and Pharmacodynamics
The intravenous administration of ciprofloxacin ensures immediate and complete bioavailability. Its pharmacokinetic and pharmacodynamic properties are crucial for optimizing dosing strategies to maximize efficacy and minimize the development of resistance.
Pharmacokinetic Profile
Following intravenous infusion, ciprofloxacin distributes widely throughout the body, penetrating well into various tissues and fluids, including saliva, bronchial secretions, lymph, peritoneal fluid, and bone.[12]
| Parameter | Value | Source(s) |
| Maximum Concentration (Cmax) | 4.56 mcg/mL (400 mg IV q12h, steady-state) | [13] |
| Area Under the Curve (AUC) | Equivalent AUC for 400 mg IV q12h and 500 mg oral q12h | [2] |
| Elimination Half-Life (t½) | ~4 hours | [14] |
| Volume of Distribution (Vd) | 2 to 3 L/kg | [14] |
| Serum Protein Binding | 20% to 40% | [12] |
| Metabolism | Inhibitor of cytochrome P450 1A2 (CYP1A2) | [5][12][14] |
| Excretion | Primarily renal; ~10% metabolized | [12][14] |
Pharmacodynamics
The efficacy of ciprofloxacin is best correlated with the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). An AUC/MIC ratio greater than 125 is often targeted for optimal bactericidal activity, particularly against Gram-negative bacteria.[15] The Cmax/MIC ratio is another important parameter, with a target of >10 often cited to prevent the selection of resistant subpopulations.[15]
Clinical Efficacy
Intravenous ciprofloxacin has demonstrated high efficacy in treating a variety of serious bacterial infections. Clinical trials have validated its use across numerous indications, showing high rates of both clinical resolution and bacteriological eradication.
| Infection Type | Clinical Response (Resolution/Improvement) | Bacteriological Response (Eradication) | Source(s) |
| Overall (Mixed Infections) | 94% (76% resolution, 18% improvement) | 74% | [16] |
| Lower Respiratory Tract | Favorable in 90% of cases | Eradication in 74% of cases | [16] |
| Urinary Tract | Favorable in 90% of cases | Eradication in 74% of cases | [16] |
| Skin & Skin Structure | Favorable in 90% of cases | Eradication in 74% of cases | [16] |
| Bone & Joint | Favorable in 90% of cases | Eradication in 74% of cases | [16] |
| Selected Serious Infections | 77% Clinical Improvement | 71% Eradication | [17] |
Recommended Intravenous Dosage
Dosage adjustments are necessary for patients with renal impairment.
| Indication | Recommended Adult IV Dose | Creatinine Clearance (mL/min) | Adjusted Dose | Source(s) |
| Urinary Tract Infections | 200-400 mg q12h | >30 | No adjustment | [2][18] |
| Lower Respiratory Tract Infections | 400 mg q8-12h | 5-29 | 200-400 mg q18-24h | [2][18] |
| Nosocomial Pneumonia | 400 mg q8h | Hemodialysis | 200-400 mg q24h (after dialysis) | [2][18] |
| Skin/Bone/Joint Infections | 400 mg q8-12h | [18] | ||
| Inhalational Anthrax | 400 mg q12h | [19] |
Mechanisms of Resistance
The increasing prevalence of ciprofloxacin-resistant bacteria poses a significant clinical challenge. Resistance typically develops through a stepwise accumulation of mutations.[9]
-
Target-Site Mutations: The most significant mechanism involves alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[20] These mutations reduce the binding affinity of ciprofloxacin to DNA gyrase and topoisomerase IV, respectively.[6][7] Mutations in gyrA are often the first step, conferring low-level resistance, with subsequent mutations in parC leading to higher levels of resistance.[7][21]
-
Efflux Pump Overexpression: Bacteria can actively transport ciprofloxacin out of the cell using multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in E. coli.[8] Mutations in regulatory genes can lead to the overexpression of these pumps, reducing the intracellular concentration of the drug.[6][7]
-
Reduced Permeability: Decreased expression of outer membrane porin proteins, such as OmpF in E. coli, can limit the influx of ciprofloxacin into the bacterial cell, contributing to resistance.[9]
Experimental Protocols: Analytical Methods
Accurate quantification of ciprofloxacin in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.[22][23]
Protocol: Ciprofloxacin Quantification in Human Plasma via HPLC
This protocol synthesizes common methodologies for the determination of ciprofloxacin concentration in plasma samples.
1. Sample Preparation (Protein Precipitation):
-
Collect a 50-200 µL aliquot of human plasma.[24]
-
Add a protein precipitating agent, typically acetonitrile (B52724), in a 2:1 ratio (acetonitrile:plasma).[25]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes.[26]
-
Carefully collect the supernatant, which contains the ciprofloxacin, for analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., µBondapak, Nova-Pak, ACE 5 C18) is typically used.[23][24][25]
-
Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer or acetic acid solution). A common composition is acetonitrile:water (14:86 v/v) adjusted to pH 3.[22][26]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[26]
-
Injection Volume: 10-20 µL.
3. Detection:
-
UV Detection: Ciprofloxacin can be detected using a UV detector set at approximately 278-280 nm.[22][26]
-
Fluorescence Detection: For higher sensitivity, a fluorescence detector can be used, with an excitation wavelength of ~278 nm and an emission wavelength of ~450 nm.[23][24]
4. Quantification:
-
A calibration curve is generated using standards of known ciprofloxacin concentrations prepared in a blank matrix.
-
The peak area of ciprofloxacin in the unknown sample is compared against the calibration curve to determine its concentration.
-
An internal standard (e.g., nalidixic acid or umbelliferone) is often used to improve accuracy and precision.[25][26]
Formulation and Manufacturing of Ciprofloxacin Injection
Ciprofloxacin for intravenous use is typically formulated as ciprofloxacin lactate (B86563) or ciprofloxacin hydrochloride in an aqueous solution with an isotonic agent like sodium chloride or dextrose.[2][27][28]
General Manufacturing Process:
-
Solution Preparation: The active pharmaceutical ingredient (ciprofloxacin) and excipients (e.g., lactic acid, sodium chloride, edetate disodium (B8443419) as a chelating agent) are dissolved in water for injection under controlled conditions.[27][29]
-
pH Adjustment: The pH of the solution is critical for drug stability and is carefully adjusted, typically to a range of 3.5 to 4.5.[27][28]
-
Filtration: The solution undergoes pre-filtration and subsequent sterile filtration (e.g., through a 0.22 µm filter) to remove particulate matter and microorganisms.[27]
-
Aseptic Filling: The sterile solution is aseptically filled into its final containers, which can be glass vials or flexible plastic bags.[27]
-
Terminal Sterilization: The sealed containers are terminally sterilized, often using an autoclaving process (e.g., 121°C for 15-30 minutes), to ensure product sterility.[27]
-
Quality Control: The final product undergoes rigorous quality control testing, including inspection for particulates, pH measurement, potency assay, and sterility testing.[29]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ciprofloxacin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. Ciprofloxacin Injection: MedlinePlus Drug Information [medlineplus.gov]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Cipro I.V. (Ciprofloxacin IV): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ciprofloxacin pharmacokinetics in critically ill patients: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Worldwide clinical data on efficacy and safety of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of intravenous ciprofloxacin in the treatment of selected infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cipro, Cipro XR (ciprofloxacin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. Ciprofloxacin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 23. researchgate.net [researchgate.net]
- 24. Quantitation of ciprofloxacin in body fluids by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of ciprofloxacin in biological samples by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. CN102716072B - Method for preparing ciprofloxacin lactate sodium chloride injection - Google Patents [patents.google.com]
- 28. CN104208019A - Ciprofloxacin hydrochloride injection and preparation method thereof - Google Patents [patents.google.com]
- 29. scispace.com [scispace.com]
ciprofloxacin is a new quinolone antimicrobial agent with activity against a broad spectrum of gram-negative and gram-positive organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin (B1669076), a second-generation fluoroquinolone, remains a cornerstone in the treatment of a wide array of bacterial infections. Its broad spectrum of activity, encompassing both Gram-negative and Gram-positive organisms, coupled with its potent bactericidal action, has established it as a critical antimicrobial agent. This technical guide provides a comprehensive overview of ciprofloxacin, detailing its mechanism of action, spectrum of activity with quantitative data, pharmacokinetic and pharmacodynamic profiles, and the molecular basis of bacterial resistance. Furthermore, this document outlines key experimental protocols for the evaluation of its antimicrobial properties and visualizes the intricate signaling pathways and experimental workflows integral to its study and development.
Introduction
Ciprofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This dual-targeting mechanism contributes to its potency and a lower frequency of spontaneous resistance development compared to older quinolones.[1] This guide serves as a technical resource for professionals in the fields of microbiology, pharmacology, and drug development, offering detailed insights into the scientific foundation of ciprofloxacin's clinical use.
Spectrum of Antimicrobial Activity
Ciprofloxacin demonstrates a broad spectrum of activity against a variety of bacterial pathogens. It is particularly potent against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[4][5] Its activity against Gram-positive organisms is more variable.[6][7]
Data Presentation: Minimum Inhibitory Concentration (MIC) Values
The following tables summarize the in vitro activity of ciprofloxacin against a range of clinically relevant Gram-negative and Gram-positive bacteria. MIC values are presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 1: In Vitro Activity of Ciprofloxacin Against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.25[8] | >2[9] |
| Klebsiella pneumoniae | ≤0.5[9] | ≥4[9] |
| Proteus mirabilis | - | - |
| Pseudomonas aeruginosa | ≤0.5[8] | 5.4[10] |
| Enterobacter spp. | - | - |
| Neisseria gonorrhoeae | - | - |
Note: MIC values can vary based on geographic location and testing methodology.
Table 2: In Vitro Activity of Ciprofloxacin Against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.32[6] | 0.59[6] |
| Staphylococcus aureus (Methicillin-resistant) | 0.32[6] | 0.59[6] |
| Streptococcus pneumoniae | 0.5-4[6] | 0.5-4[6] |
| Enterococcus faecalis | 0.25-1[6] | 1-8[6] |
Note: Ciprofloxacin is generally less effective against Gram-positive bacteria compared to newer fluoroquinolones.[4]
Mechanism of Action
Ciprofloxacin's primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11] In Gram-negative bacteria, DNA gyrase is the principal target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[12] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks, which are ultimately lethal to the bacterium.[2][13]
Signaling Pathway: Ciprofloxacin-Induced Bacterial Cell Death
The inhibition of DNA gyrase and topoisomerase IV by ciprofloxacin triggers a cascade of events within the bacterial cell, culminating in cell death. A key component of this process is the induction of the SOS response, a DNA damage repair system.[14][15][16]
Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Experimental Protocols
Accurate determination of ciprofloxacin's antimicrobial activity is crucial for both clinical diagnostics and drug development research. The following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (AST)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][17][18][19]
Protocol:
-
Preparation of Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin of known concentration in a suitable solvent.
-
Preparation of Microtiter Plates: Serially dilute the ciprofloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[3][20][21][22]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Application of Ciprofloxacin Disk: Aseptically apply a paper disk impregnated with a standardized amount of ciprofloxacin (e.g., 5 µg) onto the surface of the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around the disk. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on EUCAST clinical breakpoint tables.[23]
DNA Gyrase Inhibition Assay
This assay measures the ability of ciprofloxacin to inhibit the supercoiling activity of DNA gyrase.[2][24]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT, ATP), relaxed plasmid DNA (e.g., pBR322), and purified E. coli DNA gyrase.
-
Inhibitor Addition: Add varying concentrations of ciprofloxacin to the reaction mixtures. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analysis by Agarose (B213101) Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Result Interpretation: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing ciprofloxacin concentrations.
Topoisomerase IV Inhibition Assay
This assay assesses the inhibitory effect of ciprofloxacin on the decatenation activity of topoisomerase IV.[2][25]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, catenated kinetoplast DNA (kDNA), and purified topoisomerase IV.
-
Inhibitor Addition: Add varying concentrations of ciprofloxacin to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specific duration to allow for decatenation.
-
Reaction Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis.
-
Result Interpretation: Inhibition of topoisomerase IV is indicated by the persistence of catenated kDNA, which remains in the well or migrates as a high-molecular-weight complex, while decatenated DNA migrates as smaller, distinct bands.
Experimental and Developmental Workflows
Antimicrobial Susceptibility Testing Workflow
The process of determining the susceptibility of a bacterial isolate to ciprofloxacin follows a standardized workflow to ensure accurate and reproducible results.[4][11][26][27]
Caption: A generalized workflow for antimicrobial susceptibility testing of ciprofloxacin.
Ciprofloxacin Drug Development and Evaluation Workflow
The journey of ciprofloxacin from a chemical entity to a clinically approved drug involves a rigorous and multi-stage process.[12][28][29][30]
Caption: A simplified workflow of the ciprofloxacin drug development and approval process.
Mechanisms of Resistance
The emergence of bacterial resistance to ciprofloxacin is a significant clinical concern. The primary mechanisms of resistance include:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively, reduce the binding affinity of ciprofloxacin to its targets.[24][25][31]
-
Reduced Drug Accumulation: Overexpression of efflux pumps actively transports ciprofloxacin out of the bacterial cell, preventing it from reaching its intracellular targets. Decreased expression of outer membrane porins can also limit drug entry.[1]
-
Plasmid-Mediated Resistance: The acquisition of plasmid-borne genes, such as qnr genes, which protect DNA gyrase from ciprofloxacin, or enzymes that inactivate the drug, can confer resistance.[31]
Conclusion
Ciprofloxacin remains a valuable antimicrobial agent due to its broad spectrum of activity and potent bactericidal mechanism. A thorough understanding of its pharmacological properties, including its spectrum of activity, mechanism of action, and the molecular basis of resistance, is essential for its appropriate clinical use and for the development of strategies to combat emerging resistance. The experimental protocols and workflows detailed in this guide provide a framework for the continued study and evaluation of this important antibiotic. As the landscape of antimicrobial resistance evolves, a deep, technical understanding of established agents like ciprofloxacin is paramount for guiding future research and therapeutic strategies.
References
- 1. idexx.com [idexx.com]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. researchgate.net [researchgate.net]
- 5. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates [mdpi.com]
- 6. Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 13. journals.asm.org [journals.asm.org]
- 14. Ciprofloxacin Causes Persister Formation by Inducing the TisB toxin in Escherichia coli | PLOS Biology [journals.plos.org]
- 15. Suppression of bacterial cell death underlies the antagonistic interaction between ciprofloxacin and tetracycline | Molecular Systems Biology [link.springer.com]
- 16. journals.asm.org [journals.asm.org]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. nicd.ac.za [nicd.ac.za]
- 21. researchgate.net [researchgate.net]
- 22. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 23. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. apec.org [apec.org]
- 27. researchgate.net [researchgate.net]
- 28. derpharmachemica.com [derpharmachemica.com]
- 29. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 30. researchgate.net [researchgate.net]
- 31. The SOS Response Activation and the Risk of Antibiotic Resistance Enhancement in Proteus spp. Strains Exposed to Subinhibitory Concentrations of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
ciprofloxacin is a new quinolone antimicrobial agent with activity against a broad spectrum of gram-negative and gram-positive organisms, including pseudomonas aeruginosa and methicillin-resistant strains of staphylococci
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ciprofloxacin (B1669076), a synthetic fluoroquinolone antimicrobial agent. Ciprofloxacin exhibits potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria, including challenging pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). This document details its mechanism of action, spectrum of activity with quantitative data, and standardized experimental protocols for its evaluation.
Spectrum of Antimicrobial Activity
Ciprofloxacin is characterized by its broad spectrum of activity. It is particularly effective against Gram-negative bacteria but also demonstrates activity against many Gram-positive organisms.[1][2]
Quantitative Antimicrobial Activity
The in vitro potency of ciprofloxacin is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing antimicrobial efficacy.
Table 1: In Vitro Activity of Ciprofloxacin against Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 0.25 - 0.5 | 1 - 2 |
| Escherichia coli | ≤0.015 - 0.03 | 0.06 - 0.25 |
| Klebsiella pneumoniae | ≤0.03 - 0.06 | 0.12 - 0.5 |
| Enterobacter cloacae | ≤0.03 - 0.06 | 0.12 - 1 |
| Proteus mirabilis | ≤0.015 - 0.03 | 0.03 - 0.12 |
| Haemophilus influenzae | ≤0.008 - 0.015 | ≤0.008 - 0.03 |
| Neisseria gonorrhoeae | ≤0.004 - 0.008 | 0.03 - 0.06 |
| Salmonella typhi | <0.015 | 0.125 |
Data compiled from multiple sources.
Table 2: In Vitro Activity of Ciprofloxacin against Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.12 - 0.25 | 0.5 - 1 |
| Staphylococcus aureus (Methicillin-resistant) | 0.25 | 0.5 |
| Staphylococcus epidermidis | 0.12 - 0.25 | 0.5 - 1 |
| Streptococcus pneumoniae | 1 | 2 |
| Enterococcus faecalis | 0.5 - 1 | 1 - 2 |
Data compiled from multiple sources.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Ciprofloxacin's bactericidal effect stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, ciprofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase in a state where it has cleaved the DNA but cannot reseal it. This leads to an accumulation of double-strand DNA breaks.[2][4]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, ciprofloxacin prevents proper chromosome segregation into daughter cells.[3]
The resulting DNA damage triggers the bacterial SOS response and ultimately leads to cell death.
Figure 1. Ciprofloxacin's mechanism of action targeting bacterial DNA replication.
Experimental Protocols
Standardized methodologies are crucial for the accurate in vitro evaluation of ciprofloxacin's antimicrobial activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of ciprofloxacin in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: From a pure culture of the test organism grown on an appropriate agar (B569324) medium, select several colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism. A growth control well (without antibiotic) and a sterility control well (uninoculated) should be included.
Figure 2. Experimental workflow for broth microdilution MIC testing.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.[5]
Protocol:
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates, each containing a specific concentration of ciprofloxacin. This is achieved by adding appropriate volumes of a stock ciprofloxacin solution to molten Mueller-Hinton agar before it solidifies.[5] A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration. Each spot should contain approximately 10⁴ CFU.[5]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of ciprofloxacin on which there is no visible growth, a faint haze, or a single colony.
Time-Kill Kinetic Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in a suitable broth medium with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Add ciprofloxacin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to flasks containing the bacterial suspension. A growth control flask without any antibiotic is included.
-
Incubation and Sampling: Incubate all flasks at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto an appropriate agar medium.
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each ciprofloxacin concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Figure 3. Experimental workflow for the time-kill kinetic assay.
DNA Supercoiling Assay
This assay is used to assess the inhibitory effect of ciprofloxacin on the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (subunits A and B), ATP, and a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of ciprofloxacin to the reaction mixtures. A control reaction without ciprofloxacin is included.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose (B213101) Gel Electrophoresis: Analyze the reaction products by electrophoresis on an agarose gel. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed or nicked DNA with increasing concentrations of ciprofloxacin. The IC50 value (the concentration of ciprofloxacin that inhibits 50% of the enzyme's activity) can be determined from these results.
Conclusion
Ciprofloxacin remains a clinically important antimicrobial agent due to its broad spectrum of activity and potent bactericidal mechanism. A thorough understanding of its in vitro characteristics, mechanism of action, and the standardized protocols for its evaluation is essential for researchers and drug development professionals. The data and methodologies presented in this guide provide a solid foundation for further investigation and development in the field of antimicrobial research.
References
ciprofloxacin is a second generation fluoroquinolone used to treat various susceptible bacterial infections
An In-depth Whitepaper on the Core Attributes of a Second-Generation Fluoroquinolone
Ciprofloxacin (B1669076) is a synthetic, second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a variety of bacterial pathogens. Since its introduction, it has been a widely used therapeutic agent for numerous infections. This technical guide provides a detailed overview of its core pharmacological and microbiological characteristics, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of ciprofloxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[3][4] Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[1] This stabilization of the cleavage complex leads to the accumulation of double-stranded DNA breaks, which ultimately triggers cell death.[3][4]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[1] By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of replicated DNA into daughter cells, thereby halting cell division.[1]
The dual-targeting mechanism of ciprofloxacin contributes to its potent bactericidal activity and can reduce the frequency of resistance development, as mutations in both target enzymes would be required for high-level resistance.[1]
Antibacterial Spectrum and Activity
Ciprofloxacin demonstrates potent activity against a wide range of Gram-negative bacteria and moderate activity against some Gram-positive organisms. Its spectrum includes members of the Enterobacteriaceae family, Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae. The following tables summarize the in vitro activity of ciprofloxacin against various clinically relevant bacteria, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Table 1: In Vitro Activity of Ciprofloxacin against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter spp. | ≤0.001 | >1 |
| Escherichia coli | Varies | Varies |
| Haemophilus influenzae | Varies | Varies |
| Klebsiella pneumoniae | Varies | Varies |
| Pseudomonas aeruginosa | ≤0.001 | >0.5 |
Table 2: In Vitro Activity of Ciprofloxacin against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis | Varies | Varies |
| Staphylococcus aureus (MSSA) | Varies | Varies |
| Streptococcus pneumoniae | Varies | Varies |
Note: MIC values can vary significantly based on geographic location and the specific strain's resistance profile. The data presented is a general representation based on available surveillance data.
Pharmacokinetics
Ciprofloxacin is available in both oral and intravenous formulations, offering flexibility in clinical settings.
Table 3: Pharmacokinetic Parameters of Ciprofloxacin in Healthy Adults
| Parameter | Oral Administration (250 mg) | Intravenous Administration (100 mg) |
| Cₘₐₓ (mg/L) | 1.26 ± 0.21 | N/A |
| Tₘₐₓ (h) | 1.99 ± 0.26 | N/A |
| AUC (mg·h/L) | 5.52 ± 0.84 | N/A |
| t₁/₂ (h) | 3.05 ± 0.56 | ~4 |
| Bioavailability (%) | ~60 | 100 |
| Volume of Distribution (L/kg) | N/A | 2.0 |
| Total Clearance (mL/min/kg) | N/A | 9.62 |
| Renal Clearance (mL/min/kg) | N/A | 4.75 |
Data compiled from studies in healthy volunteers.[5][6][7] Parameters can vary based on patient-specific factors such as age, renal function, and co-morbidities.
Mechanisms of Resistance
Bacterial resistance to ciprofloxacin can emerge through several mechanisms, primarily involving modifications of the drug targets or alterations in drug accumulation.
-
Target Site Mutations: Single amino acid substitutions in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of ciprofloxacin to its targets.[2]
-
Reduced Permeability: Gram-negative bacteria can limit the entry of ciprofloxacin by downregulating the expression of outer membrane porin proteins, which serve as channels for drug influx.[2]
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as the AcrAB-TolC system in E. coli and various Mex systems in P. aeruginosa, actively transports ciprofloxacin out of the bacterial cell, thereby reducing its intracellular concentration.[2][8]
-
Plasmid-Mediated Resistance: The acquisition of plasmid-borne resistance genes, such as qnr (which protects DNA gyrase), aac(6')-Ib-cr (an aminoglycoside acetyltransferase that can also modify ciprofloxacin), and genes encoding efflux pumps like QepA and OqxAB, can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
-
Preparation of Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin at a concentration of 1000 µg/mL in a suitable solvent (e.g., 0.1 N HCl).[11]
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the ciprofloxacin stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.
Time-Kill Assay
-
Preparation: Prepare tubes containing CAMHB with ciprofloxacin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto non-selective agar plates.[11][12]
-
Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each ciprofloxacin concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.
DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and varying concentrations of ciprofloxacin.
-
Enzyme Addition: Add a defined amount of purified bacterial DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA products by agarose (B213101) gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band with increasing ciprofloxacin concentrations.[13]
Topoisomerase IV Decatenation Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin), kinetoplast DNA (kDNA, a network of interlocked DNA circles), and varying concentrations of ciprofloxacin.[14][15]
-
Enzyme Addition: Add purified bacterial topoisomerase IV to the mixture.
-
Incubation: Incubate at 37°C for 30 minutes to allow for decatenation.
-
Reaction Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. The decatenated minicircles will migrate into the gel, while the kDNA network remains in the well. Inhibition is observed as a decrease in the amount of released minicircles.[15][16]
Experimental Workflows
Conclusion
Ciprofloxacin remains a valuable antibiotic in the treatment of various bacterial infections, particularly those caused by Gram-negative pathogens. A thorough understanding of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the mechanisms by which bacteria develop resistance is crucial for its appropriate clinical use and for the development of new antibacterial agents. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and evaluation of ciprofloxacin and other fluoroquinolones in a research and development setting.
References
- 1. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics of oral ciprofloxacin in healthy, young Brazilian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral bioavailability and pharmacokinetics of ciprofloxacin in patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. actascientific.com [actascientific.com]
- 12. DSpace [helda.helsinki.fi]
- 13. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
ciprofloxacin is an antibiotic agent in the fluoroquinolone class used to treat bacterial infections such as urinary tract infections and pneumonia
Introduction
Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic pivotal in the management of a variety of bacterial infections, including urinary tract infections (UTIs) and pneumonia.[1][2] As a synthetic antimicrobial agent, its efficacy is rooted in a well-defined mechanism of action, though its continued utility is challenged by the emergence of bacterial resistance. This technical guide offers a comprehensive overview of ciprofloxacin, detailing its molecular mechanism, pharmacokinetic and pharmacodynamic profiles, and the principal mechanisms of bacterial resistance. Furthermore, it provides detailed experimental protocols essential for its scientific evaluation, aimed at researchers, scientists, and professionals in drug development.
Core Mechanism of Action
Ciprofloxacin's bactericidal activity is primarily achieved through the inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][5][6] These enzymes are indispensable for bacterial DNA replication, transcription, repair, and recombination processes.
-
Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for initiating DNA replication and transcription. Ciprofloxacin binds to the DNA-gyrase complex, effectively trapping the enzyme after it has cleaved the DNA strand but before it can reseal the break.[4]
-
Inhibition of Topoisomerase IV: This enzyme is vital for the segregation of interlinked daughter DNA molecules after replication. By inhibiting topoisomerase IV, ciprofloxacin prevents the separation of replicated chromosomes, thereby arresting cell division.[4]
The stabilization of these enzyme-DNA complexes by ciprofloxacin results in an accumulation of double-strand DNA breaks, a condition that is ultimately lethal to the bacterium.[4][7]
digraph "Ciprofloxacin_Mechanism_of_Action" {
graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4", width="7.6"];
node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];
}
Caption: Mechanisms of bacterial resistance to ciprofloxacin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is designed to determine the minimum concentration of ciprofloxacin that results in the inhibition of visible bacterial growth.
```dot
digraph "MIC_Assay_Workflow" {
graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", width="7.6"];
node [shape="box", style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];
}
References
- 1. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. inspiralis.com [inspiralis.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 6. Activities of Newer Fluoroquinolones against Ciprofloxacin-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ciprofloxacin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core pharmacology, mechanisms, and experimental evaluation of a cornerstone fluoroquinolone antibiotic.
Ciprofloxacin (B1669076) is a synthetic, broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Since its introduction, it has been a critical tool in the treatment of numerous bacterial infections, including those of the urinary tract, respiratory system, skin, and gastrointestinal tract.[3][4] This technical guide provides a detailed overview of ciprofloxacin's core attributes, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Ciprofloxacin's bactericidal effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2]
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[6] Ciprofloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands that the enzyme transiently cleaves to introduce negative supercoils.[2][7] This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[8][9]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target.[6] This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication. Ciprofloxacin's inhibition of topoisomerase IV prevents this separation, leading to a failure of cell division.[6]
The selective toxicity of ciprofloxacin for bacteria is due to its significantly higher affinity for bacterial topoisomerases compared to their mammalian counterparts.[8]
Pharmacokinetics
Ciprofloxacin is available in oral and intravenous formulations. Its pharmacokinetic profile is characterized by good absorption and wide distribution into tissues.
Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Healthy Adults
| Parameter | Oral Administration (500 mg) | Intravenous Administration (400 mg) |
| Cmax (mg/L) | 2.94 ± 0.51 | 3.61 ± 0.82 |
| Tmax (h) | 1.38 ± 0.43 | 1.0 |
| AUC (mg·h/L) | 12.13 ± 3.21 | 11.92 ± 2.92 |
| Half-life (h) | 3.86 ± 0.48 | 3.98 ± 0.94 |
| Oral Bioavailability (%) | ~70-80% | N/A |
Data compiled from multiple sources.[7][10]
Oral absorption of ciprofloxacin is rapid, with peak serum concentrations reached within 1 to 2 hours.[11] The absolute bioavailability of oral ciprofloxacin is approximately 70% to 80%.[7] The drug is widely distributed throughout the body, with tissue concentrations often exceeding those in the serum.[11] Elimination is primarily renal, with a half-life of about 4 to 6 hours in individuals with normal renal function.[7]
Spectrum of Activity and In Vitro Susceptibility
Ciprofloxacin exhibits broad-spectrum activity against many Gram-negative and some Gram-positive bacteria. It is particularly effective against Enterobacteriaceae and Pseudomonas aeruginosa.[12]
Table 2: Minimum Inhibitory Concentrations (MIC) of Ciprofloxacin for Key Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 0.013 | 0.08 |
| Pseudomonas aeruginosa | 0.15 | >32 |
| Staphylococcus aureus | 0.6 | >4 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.[13][14][15]
Mechanisms of Resistance
Bacterial resistance to ciprofloxacin has emerged and is a significant clinical concern. The primary mechanisms of resistance are:
-
Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively, can reduce the binding affinity of ciprofloxacin to its targets.[16][17]
-
Upregulation of efflux pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in E. coli, can actively transport ciprofloxacin out of the bacterial cell, reducing its intracellular concentration.[1][17]
-
Plasmid-mediated resistance: The acquisition of plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes, which protect DNA gyrase from ciprofloxacin, and the aac(6')-Ib-cr gene, which encodes an enzyme that modifies and inactivates ciprofloxacin.[1][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
-
Ciprofloxacin stock solution (e.g., 1 mg/mL)[18]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[19]
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Ciprofloxacin Dilutions: a. Perform serial twofold dilutions of the ciprofloxacin stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. b. Transfer 100 µL of each ciprofloxacin dilution to the corresponding wells of the test microtiter plate.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an agar (B569324) plate. b. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the ciprofloxacin dilutions. This will result in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: a. The MIC is the lowest concentration of ciprofloxacin at which there is no visible growth (turbidity) of the microorganism.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Ciprofloxacin stock solution
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial inoculum standardized to approximately 5 x 10^5 to 1 x 10^6 CFU/mL[20]
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Preparation: a. Prepare tubes or flasks containing the desired concentrations of ciprofloxacin in broth (e.g., 0.5x, 1x, 2x, and 4x MIC). b. Include a growth control tube (no antibiotic).
-
Inoculation: a. Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubation and Sampling: a. Incubate all tubes at 35°C ± 2°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: a. Perform serial dilutions of each aliquot in sterile saline. b. Plate the dilutions onto agar plates. c. Incubate the plates until colonies are visible (typically 18-24 hours). d. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each ciprofloxacin concentration and the growth control. b. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[21]
Conclusion
Ciprofloxacin remains a valuable antibiotic in the clinical setting. A thorough understanding of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the mechanisms by which bacteria develop resistance is essential for its appropriate use and for the development of new antimicrobial strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of ciprofloxacin and other fluoroquinolones in a research and development context.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Item - Schematic showing known ciprofloxacin resistance mechanisms in E. coli. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic profiles of ciprofloxacin after single intravenous and oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral bioavailability and pharmacokinetics of ciprofloxacin in patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenotypic Resistance of Staphylococcus aureus, Selected Enterobacteriaceae, and Pseudomonas aeruginosa after Single and Multiple In Vitro Exposures to Ciprofloxacin, Levofloxacin, and Trovafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Categorizing microbial growth inhibition through quantification of 16S rRNA growth marker with stripwells covering a spectrum of antimicrobial conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. academic.oup.com [academic.oup.com]
- 21. emerypharma.com [emerypharma.com]
ciprofloxacin uses, dosage, side effects, warnings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin (B1669076) is a broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-negative and Gram-positive pathogens. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. This guide provides an in-depth review of the uses, dosage, side effects, and warnings associated with ciprofloxacin, with a focus on the technical data and experimental methodologies relevant to researchers and drug development professionals.
Therapeutic Uses
Ciprofloxacin is indicated for the treatment of a variety of bacterial infections. Its broad spectrum of activity makes it a valuable agent in treating infections of the urinary tract, respiratory tract, skin and soft tissues, bones and joints, and intra-abdominal infections.[1][2] It is also a critical agent for treating infections that may be part of a bioterror attack, such as inhalational anthrax and plague.[3][4]
Ciprofloxacin is effective against a wide array of pathogens, including:
-
Gram-negative bacteria: Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Legionella pneumophila, Moraxella catarrhalis, Proteus mirabilis, and Pseudomonas aeruginosa.[1]
-
Gram-positive bacteria: While less potent against Gram-positive bacteria compared to newer fluoroquinolones, it shows activity against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[1]
Dosage and Administration
The dosage of ciprofloxacin varies depending on the type and severity of the infection, the causative organism's susceptibility, and the patient's renal function.
Table 1: Ciprofloxacin Dosage Guidelines for Adults
| Infection Type | Oral Dosage | Intravenous Dosage | Duration |
| Urinary Tract Infections (Uncomplicated) | 250-500 mg every 12 hours | - | 3-7 days |
| Urinary Tract Infections (Complicated) | 500 mg every 12 hours | 400 mg every 12 hours | 7-14 days |
| Respiratory Tract Infections | 500-750 mg every 12 hours | 400 mg every 8-12 hours | 7-14 days |
| Skin and Skin Structure Infections | 500-750 mg every 12 hours | 400 mg every 8-12 hours | 7-14 days |
| Bone and Joint Infections | 500-750 mg every 12 hours | 400 mg every 8-12 hours | 4-6 weeks |
| Infectious Diarrhea | 500 mg every 12 hours | - | 3-5 days |
| Inhalational Anthrax (Post-exposure) | 500 mg every 12 hours | 400 mg every 12 hours | 60 days |
| Plague | 500-750 mg every 12 hours | 400 mg every 8-12 hours | 10-14 days |
Dosage adjustments are required for patients with renal impairment.
Table 2: Ciprofloxacin Pharmacokinetic Parameters in Adults
| Parameter | Value |
| Bioavailability (Oral) | ~70% |
| Time to Peak Concentration (Tmax) | 1-2 hours |
| Peak Serum Concentration (Cmax) (500 mg oral dose) | 1.5-2.9 µg/mL |
| Volume of Distribution (Vd) | 2.1-2.7 L/kg |
| Elimination Half-life (t½) | ~4 hours |
| Total Body Clearance (CL) | 30.8-43.8 L/h |
| Protein Binding | 20-40% |
| Primary Route of Excretion | Renal |
Mechanism of Action
Ciprofloxacin's bactericidal action results from the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, ciprofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Ciprofloxacin stabilizes the complex between DNA gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks.[5][7]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, ciprofloxacin prevents proper chromosomal segregation, leading to a halt in cell division.[6]
The accumulation of double-strand DNA breaks triggers the bacterial SOS response, a DNA damage repair system. However, overwhelming DNA damage ultimately leads to the induction of programmed cell death pathways in the bacteria.[7][8]
References
- 1. Safety of oral ciprofloxacin. An update based on clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Ciprofloxacin: an overview of adverse experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Worldwide clinical data on efficacy and safety of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Suppression of bacterial cell death underlies the antagonistic interaction between ciprofloxacin and tetracycline | Molecular Systems Biology [link.springer.com]
Ciprofloxacin: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin (B1669076) is a synthetic, broad-spectrum antimicrobial agent belonging to the second-generation fluoroquinolone class.[1] Since its introduction, it has become a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-negative pathogens.[2] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to a bactericidal effect.[3][4] This guide provides a detailed technical overview of ciprofloxacin, encompassing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and the molecular basis of bacterial resistance. Furthermore, it includes standardized experimental protocols and visualizes key biological pathways and workflows to serve as a comprehensive resource for the scientific community.
Mechanism of Action
Ciprofloxacin's bactericidal activity stems from its ability to inhibit two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[5]
-
DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.[5][6] Ciprofloxacin binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA has been cleaved but before the strands are resealed.[3][6][7]
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria, such as Streptococcus pneumoniae.[8][9] Its main function is to decatenate, or separate, interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[5] Ciprofloxacin's inhibition of topoisomerase IV prevents this separation, thereby halting cell division.[5]
The stabilization of these enzyme-DNA complexes results in the accumulation of double-strand DNA breaks, which triggers cellular processes leading to rapid bacterial cell death.[3][5] This dual-targeting mechanism contributes to its potent bactericidal effect. Ciprofloxacin binds to bacterial DNA gyrase with an affinity approximately 100 times greater than its affinity for the mammalian equivalent, which accounts for its selective toxicity.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 4. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
ciprofloxacin: clinical applications, mechanism of action, formulations and side effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin (B1669076) is a synthetic broad-spectrum antimicrobial agent belonging to the fluoroquinolone class. Since its introduction, it has become a widely used antibiotic for treating a variety of bacterial infections due to its excellent pharmacokinetic properties and broad spectrum of activity. This guide provides an in-depth technical overview of ciprofloxacin, focusing on its clinical applications, mechanism of action, various formulations, and side effect profile, tailored for a scientific audience.
Clinical Applications
Ciprofloxacin is indicated for the treatment of a wide range of infections caused by susceptible bacteria.[1] Its spectrum of activity includes many Gram-negative and some Gram-positive bacteria.[2] It is particularly effective against Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae.[2][3] However, its efficacy against some Gram-positive organisms, such as Streptococcus pneumoniae, is limited compared to newer fluoroquinolones.[2]
Below is a summary of typical dosage regimens for various clinical indications.
Table 1: Ciprofloxacin Dosage Regimens for Selected Infections
| Infection Type | Dosage | Frequency | Duration |
| Urinary Tract Infections (UTIs) | |||
| Uncomplicated | 250 mg | Every 12 hours | 3 days |
| Complicated/Pyelonephritis | 500 mg | Every 12 hours | 7-14 days |
| Respiratory Tract Infections | |||
| Acute Sinusitis (mild/moderate) | 500 mg | Every 12 hours | 10 days |
| Lower Respiratory Tract Infections | 500-750 mg | Every 12 hours | 7-14 days |
| Skin and Skin Structure Infections | 500-750 mg | Every 12 hours | 7-14 days |
| Bone and Joint Infections | 500-750 mg | Every 12 hours | ≥4-6 weeks |
| Infectious Diarrhea | 500 mg | Every 12 hours | 5-7 days |
| Typhoid Fever | 500 mg | Every 12 hours | 10 days |
| Inhalational Anthrax (Post-exposure) | 500 mg | Every 12 hours | 60 days |
| Plague | 500-750 mg | Every 12 hours | 14 days |
Dosage adjustments are necessary for patients with renal impairment.[1][4]
Mechanism of Action
The bactericidal action of ciprofloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin.[7] This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to the formation of double-strand breaks in the bacterial chromosome, which ultimately results in cell death.
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of the replicated chromosomes, leading to an arrest of cell division.[7]
The interaction between ciprofloxacin and the topoisomerase-DNA complex is mediated by a water-metal ion bridge, which involves a magnesium ion chelated by the quinolone.[2][4]
Formulations and Pharmacokinetics
Ciprofloxacin is available in various formulations to suit different clinical needs, including oral tablets (immediate and extended-release), oral suspension, intravenous solution, and topical preparations (ophthalmic and otic).[8][9][10]
Table 2: Pharmacokinetic Parameters of Ciprofloxacin Formulations
| Formulation | Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Bioavailability (%) | Half-life (h) |
| Oral (Immediate-Release) | 500 mg | 2.9 - 3.9 | 1.0 - 2.0 | 12.1 - 26.1 | ~70-80 | 3.5 - 4.5 |
| Oral (Extended-Release) | 500 mg | Higher than IR | 1.0 - 4.0 | Equivalent to IR | ~70-80 | ~4.0 |
| Intravenous | 400 mg | 3.7 - 4.6 | End of infusion | Equivalent to 500 mg oral | 100 | ~4.0 - 4.3 |
| Ophthalmic Solution (0.3%) | 1-2 drops | <0.005 | N/A | N/A | Minimal systemic | N/A |
| Otic Suspension (0.3%) | 4 drops | ~0.0013 | ~1.0 | N/A | Low systemic | ~3.0 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Data are approximate and can vary between individuals.
The oral bioavailability of ciprofloxacin is approximately 70-80%.[11] Food does not significantly impact its absorption, although co-administration with dairy products or calcium-fortified juices should be avoided as they can decrease absorption.[8] Ciprofloxacin is widely distributed throughout the body, with tissue concentrations often exceeding serum concentrations.[8] Elimination is primarily renal, with about 40-50% of an oral dose excreted unchanged in the urine.[8]
Side Effects
Ciprofloxacin is generally well-tolerated, but like all antibiotics, it is associated with a range of potential side effects. The majority of adverse reactions are mild to moderate in intensity.[2]
Table 3: Incidence of Common and Serious Side Effects of Ciprofloxacin
| Side Effect Category | Specific Side Effect | Incidence Rate (%) |
| Common (>1%) | ||
| Nausea, Vomiting, Diarrhea, Abdominal pain | 2 - 8 | |
| Headache, Dizziness | 1 - 4 | |
| Skin rash, Pruritus | ~1 | |
| Serious (<1%) | ||
| Tendinitis and tendon rupture | Rare | |
| Peripheral neuropathy | Rare | |
| Central nervous system effects (seizures, confusion) | Rare | |
| QT interval prolongation | Rare | |
| Clostridioides difficile-associated diarrhea | Rare | |
| Phototoxicity | Rare | |
| Aortic aneurysm and dissection | Very Rare |
Incidence rates are based on clinical trial data and post-marketing surveillance and can vary depending on the patient population and dosage.[2][6][12][13][14]
It is important to note that the U.S. Food and Drug Administration (FDA) has issued boxed warnings for fluoroquinolones, including ciprofloxacin, regarding the risks of disabling and potentially irreversible serious adverse reactions affecting tendons, muscles, joints, nerves, and the central nervous system.[14]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of ciprofloxacin against a bacterial isolate can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin in a suitable solvent (e.g., sterile water or 0.1 N HCl) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the ciprofloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the ciprofloxacin dilutions with the bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only). Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the bacteria as detected by the unaided eye.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of ciprofloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 DNA, purified E. coli DNA gyrase, ATP, and an appropriate buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).
-
Inhibitor Addition: Add varying concentrations of ciprofloxacin to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose (B213101) Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing ciprofloxacin concentrations.[15]
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).
-
Reaction Setup: Prepare reaction mixtures containing kDNA, purified E. coli topoisomerase IV, ATP, and a suitable reaction buffer.
-
Ciprofloxacin Addition: Add serial dilutions of ciprofloxacin to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[16][17]
-
Termination and Analysis: Stop the reactions and analyze the products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Interpretation: Inhibition of topoisomerase IV is indicated by a reduction in the amount of decatenated minicircles at higher ciprofloxacin concentrations.[16][17]
Conclusion
Ciprofloxacin remains a clinically important antibiotic with a well-defined mechanism of action and a broad spectrum of activity. Its various formulations allow for flexible administration in a range of clinical settings. However, the potential for serious side effects necessitates careful patient selection and monitoring. For researchers and drug development professionals, a thorough understanding of its pharmacological profile, including the molecular basis of its action and the mechanisms of resistance, is crucial for the development of new and improved antimicrobial agents. The experimental protocols outlined provide a foundation for further investigation into the properties of ciprofloxacin and other fluoroquinolones.
References
- 1. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid assessment of the effect of ciprofloxacin on chromosomal DNA from Escherichia coli using an in situ DNA fragmentation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid assessment of the effect of ciprofloxacin on chromosomal DNA from Escherichia coli using an in situ DNA fragmentation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. inspiralis.com [inspiralis.com]
- 17. inspiralis.com [inspiralis.com]
ciprofloxacin: uses, interactions, mechanism of action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluoroquinolone antibiotic, ciprofloxacin (B1669076), covering its clinical applications, molecular mechanism of action, and significant drug interactions. The information is intended for a scientific audience and includes detailed experimental protocols and quantitative data to support further research and development.
Clinical Uses and Antibacterial Spectrum
Ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of bacterial pathogens.[1][2] It is frequently utilized in the treatment of various infections, including:
-
Urinary Tract Infections (UTIs): Both uncomplicated and complicated UTIs.[1][3][4]
-
Respiratory Tract Infections: Including community-acquired pneumonia and bronchitis, particularly those caused by Gram-negative bacteria.[1][3]
-
Gastrointestinal Infections: Such as infectious diarrhea.[1][3]
-
Intra-abdominal Infections. [1]
-
Certain Sexually Transmitted Infections (STIs): Including gonorrhea.[3][4]
-
Inhalational Anthrax: Both for treatment and post-exposure prophylaxis.[3]
The antibacterial activity of ciprofloxacin is particularly potent against Gram-negative bacteria, including Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Legionella pneumophila, Moraxella catarrhalis, Proteus mirabilis, and Pseudomonas aeruginosa.[1] Its efficacy against Gram-positive bacteria, such as methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, is comparatively lower than that of newer fluoroquinolones.[1]
Quantitative Antibacterial Activity
The in vitro potency of ciprofloxacin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for ciprofloxacin against a selection of clinically relevant bacterial species.
| Gram-Negative Bacteria | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | ≤0.06 | 1 |
| Klebsiella pneumoniae | ≤0.06 | 0.25 |
| Pseudomonas aeruginosa | 0.25 | >8 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Neisseria gonorrhoeae | ≤0.008 | 0.06 |
| Gram-Positive Bacteria | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.25 | 0.5 |
| Streptococcus pneumoniae | 1 | 2 |
| Enterococcus faecalis | 0.5 | 1 |
Note: MIC values can vary depending on the geographical location and the source of the isolates.
Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6]
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme after it has cleaved the DNA, thereby preventing the re-ligation of the DNA strands.[6]
Topoisomerase IV: This enzyme plays a critical role in the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of the replicated chromosomes into daughter cells, which ultimately halts cell division.[6]
The stabilization of these enzyme-DNA complexes by ciprofloxacin leads to the accumulation of double-strand DNA breaks, a lethal event for the bacterium.[7]
Below is a diagram illustrating the mechanism of action of ciprofloxacin.
References
- 1. Prokaryotic DNA replication - Wikipedia [en.wikipedia.org]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Ciprofloxacin Utilization and Adverse Event Profile: A Technical Guide for Researchers
This technical guide provides an in-depth evaluation of ciprofloxacin (B1669076) utilization patterns and the occurrence of associated adverse events. Designed for researchers, scientists, and drug development professionals, this document synthesizes data on prescribing practices, details the methodologies for conducting drug utilization evaluations, and explores the molecular pathways underlying ciprofloxacin-induced adverse reactions.
Introduction to Ciprofloxacin Drug Utilization Evaluation (DUE)
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and cell division, ultimately leading to bacterial cell death.[1][2] Drug Utilization Evaluation (DUE), also known as Drug Utilization Review (DUR), is a systematic, ongoing, and criteria-based process for assessing the appropriateness of medication use to optimize patient outcomes.[3] For antibiotics like ciprofloxacin, DUE is critical for promoting rational use, minimizing the development of antimicrobial resistance, and reducing the risk of adverse events.
Ciprofloxacin Utilization Patterns
DUE studies consistently evaluate the appropriateness of ciprofloxacin prescriptions based on indication, dosage, frequency, and duration of therapy against established guidelines.
Table 1: Summary of Ciprofloxacin Prescribing Appropriateness from Various Studies
| Study Reference | Country | Sample Size (N) | Appropriate Indication (%) | Appropriate Dose (%) | Appropriate Frequency (%) | Appropriate Duration (%) |
| Retrospective Study (Egypt)[4][5] | Egypt | 151 | 96.7% | 96.0% | 90.7% | 96.0% |
| Retrospective Study (Ethiopia)[6] | Ethiopia | - | 85.0% | 87.0% | - | 64.2% |
| Hospital-based Evaluation (Ethiopia)[7] | Ethiopia | 399 | >90% | >95% | >100% | <95% |
Note: Percentages indicate adherence to established international or local treatment guidelines.
Common indications for ciprofloxacin prescription include urinary tract infections (UTIs), respiratory tract infections, and surgical prophylaxis.[8][9] However, studies have highlighted instances of inappropriate prescribing, such as use for non-bacterial conditions or incorrect duration of therapy, which can contribute to both antibiotic resistance and the occurrence of adverse events.[6][7]
Documented Adverse Events (AEs) Associated with Ciprofloxacin
Ciprofloxacin is associated with a range of adverse events, from common gastrointestinal disturbances to rare but serious, disabling, and potentially irreversible reactions. The U.S. Food and Drug Administration (FDA) has issued boxed warnings regarding these serious risks.[10]
Table 2: Incidence of Common and Serious Adverse Events with Ciprofloxacin
| Adverse Event Category | Specific Adverse Event | Incidence/Frequency | Source |
| Common AEs | Nausea, Vomiting, Diarrhea | Happen in more than 1 in 100 people | [11] |
| Abnormal Liver Function Tests | Common | [12] | |
| Skin Rash | Common | [12] | |
| Serious AEs | Tendinitis and Tendon Rupture | Increased risk, can occur within hours to weeks of starting | [2][10][11] |
| Peripheral Neuropathy | Can be disabling and long-lasting | [10][13] | |
| Central Nervous System (CNS) Effects | Seizures, confusion, hallucinations, depression | [2][10][11] | |
| QTc Prolongation & Torsades de Pointes | Rare, but potentially life-threatening arrhythmia | [14][15][16] | |
| Anaphylactic/Anaphylactoid Reactions | Rare; 1.8 to 23 per 10 million patient-days | [17] |
A post-marketing surveillance study involving 1,012 hospitalized patients found that adverse events occurred in 2.17% of patients, with a suspected relationship to ciprofloxacin in only 0.4% of cases.[18] Another large outpatient follow-up study of 37,233 users concluded that important adverse reactions attributable to ciprofloxacin are uncommon, with a causal relation considered likely in only seven cases (three skin reactions, and one case each of thrombocytopenia, headache/nausea, hallucinations, and palpitations).[19]
Experimental Protocols
Protocol for a Retrospective Drug Utilization Evaluation
A retrospective DUE is a common methodology for assessing prescribing patterns after the patient has received the medication.
Objective: To evaluate the appropriateness of ciprofloxacin prescribing practices in a specific healthcare setting against established guidelines.
Methodology:
-
Phase 1: Planning
-
Establish a DUE Committee: Form a multidisciplinary team (pharmacists, physicians, infectious disease specialists).[20]
-
Define Scope and Objectives: Clearly state the goals, such as assessing adherence to guidelines for specific indications or evaluating dosing in renally impaired patients.[21]
-
Develop Review Criteria: Establish explicit criteria for appropriateness based on evidence-based guidelines (e.g., WHO, local STGs) for indication, dose, frequency, duration, contraindications, and drug interactions.[20][21]
-
Select Study Population: Define inclusion and exclusion criteria for patient records to be reviewed (e.g., patients prescribed oral ciprofloxacin within a specific timeframe).[22]
-
Determine Sample Size: Calculate the required number of patient records for a statistically significant analysis.
-
-
Phase 2: Data Collection and Evaluation
-
Data Abstraction: Collect data retrospectively from patient medical records, prescription databases, or electronic health records.[5][20] Data points should include patient demographics, diagnosis (indication), ciprofloxacin regimen (dose, frequency, duration), relevant laboratory values (e.g., renal function), and concomitant medications.
-
Data Analysis: Compare the collected data against the pre-defined criteria for appropriateness. Calculate the percentage of prescriptions that meet each criterion.[6]
-
-
Phase 3: Intervention and Reporting
-
Disseminate Findings: Report the aggregated, anonymized results to the relevant committees (e.g., Pharmacy & Therapeutics) and prescribers.[5][23]
-
Develop Interventions: If areas of inappropriate use are identified, design targeted educational interventions, update clinical pathways, or implement prescribing restrictions.[3]
-
Re-evaluation: Plan a follow-up audit to assess the impact of the interventions on prescribing practices.
-
Adverse Event Reporting and Analysis
The analysis of adverse events relies on pharmacovigilance systems that collect and evaluate reports of suspected adverse drug reactions (ADRs).
Objective: To identify, assess, and manage safety signals related to ciprofloxacin use.
Methodology:
-
Spontaneous Reporting: Healthcare professionals and patients report suspected ADRs to national regulatory agencies (e.g., FDA's MedWatch, MHRA's Yellow Card Scheme) or the drug manufacturer.[24][25]
-
Case Processing and Triage:
-
Received reports are triaged to prioritize serious and unexpected events.
-
Each case is entered into a safety database, and a check for duplicates is performed.
-
Minimum required information for a valid report includes an identifiable patient, an identifiable reporter, a suspect drug (ciprofloxacin), and an adverse event.[26]
-
-
Causality Assessment: Pharmacovigilance experts assess the likelihood that the adverse event was caused by the drug, using methods like the Naranjo algorithm or WHO-UMC causality categories.[26]
-
Signal Detection: The aggregated data is continuously analyzed using statistical methods (e.g., calculating Reporting Odds Ratios) to identify "signals"—new or changing safety issues that warrant further investigation.[27]
-
Risk Management: If a safety signal is confirmed, regulatory action may be taken, such as updating the drug's prescribing information, issuing safety communications, or, in rare cases, market withdrawal.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
Caption: Workflow for a retrospective Drug Utilization Evaluation (DUE).
Caption: Workflow for Adverse Event (AE) reporting and analysis.
Signaling Pathways for Adverse Events
Caption: Proposed molecular mechanism for ciprofloxacin-induced tendinopathy.
Caption: Mechanism of ciprofloxacin-induced QT interval prolongation.
Caption: Proposed mechanisms for ciprofloxacin-induced CNS effects.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. Drug Utilization Evaluation and Impact of Pharmacist Interventions on Optimization of Piperacillin/Tazobactam Use: A Retrospective Analysis and Prospective Audit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Drug Utilization Review - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eldermark.com [eldermark.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Fluoroquinolone-associated tendinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Ciprofloxacin-induced acquired long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. jpc.tums.ac.ir [jpc.tums.ac.ir]
- 17. Anaphylactoid Reaction Considered Ciprofloxacin Related: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intravenous or sequential ciprofloxacin therapy in hospitalised patients with a broad spectrum of infections: a post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A follow-up safety study of ciprofloxacin users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 21. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 22. researchgate.net [researchgate.net]
- 23. Drug Utilization Review | AMCP.org [amcp.org]
- 24. drug-card.io [drug-card.io]
- 25. pharmaceuticalpress.com [pharmaceuticalpress.com]
- 26. Pharmacovigilance Process Work Flow - Katalyst HLS | PPTX [slideshare.net]
- 27. researchgate.net [researchgate.net]
The Evolving Therapeutic Landscape of Ciprofloxacin: A Technical Guide to its Derivatives' Medicinal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin (B1669076), a cornerstone of the fluoroquinolone class of antibiotics, continues to be a subject of intense scientific scrutiny, not for its well-established antibacterial prowess, but for the burgeoning therapeutic potential of its derivatives.[1][2][3] This technical guide provides an in-depth exploration of the medicinal capabilities of ciprofloxacin and its structurally modified analogues. Beyond its traditional role in combating bacterial infections, this document elucidates the anticancer, antimalarial, and antiviral properties exhibited by novel ciprofloxacin derivatives.[1][4] We present a comprehensive summary of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways to empower researchers in the ongoing quest for innovative therapeutic agents.
Introduction: Ciprofloxacin - Beyond an Antibiotic
Ciprofloxacin's primary mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for bacterial DNA replication, recombination, and repair. By targeting these essential enzymes, ciprofloxacin effectively halts bacterial proliferation.[6] The chemical structure of ciprofloxacin, characterized by a quinolone nucleus, a fluorine atom at position C-6, and a piperazine (B1678402) ring at C-7, offers multiple sites for chemical modification.[1] Researchers have strategically modified the C-3 carboxylic acid and the C-7 piperazine moieties to synthesize a diverse library of derivatives with enhanced or entirely new pharmacological activities.[1] These modifications have led to the development of compounds with potent anticancer, antimalarial, and antiviral activities, thereby expanding the therapeutic horizons of the ciprofloxacin scaffold.[1][4]
Antibacterial Potential of Ciprofloxacin Derivatives
While ciprofloxacin itself is a broad-spectrum antibiotic, the emergence of bacterial resistance has necessitated the development of new derivatives with improved efficacy.[7] Modifications at the C-7 position of the piperazine ring have yielded compounds with enhanced activity against both Gram-positive and Gram-negative bacteria, including some resistant strains.[1]
Quantitative Antibacterial Activity
The antibacterial efficacy of ciprofloxacin and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | 0.25 - 5.49 | [1] |
| Ciprofloxacin | E. coli | 0.013 - 1 | [1] |
| Ciprofloxacin | P. aeruginosa | 0.043 - 16 | [1] |
| Ciprofloxacin-Acyl Hydrazone Hybrid (Compound 5) | S. aureus | ≤0.125 | [1] |
| Ciprofloxacin-Acyl Hydrazone Hybrid (Compound 6) | S. aureus | 0.25 | [1] |
| N-thioacylated Ciprofloxacin (Compound 57) | S. epidermidis | Enhanced activity vs. Ciprofloxacin | [1] |
| Ciprofloxacin-Oxadiazole Hybrid (Compound 27) | S. aureus | 120% more effective than Ciprofloxacin | [1] |
| Ciprofloxacin-Thymol Hybrid (Compound 43) | Staphylococci strains | 0.8 - 1.6 | |
| Ciprofloxacin-Sulfonamide Hybrid (Compound 9) | S. aureus Newman | 0.324 µM | |
| Ciprofloxacin-Sulfonamide Hybrid (Compound 10) | E. coli ATCC8739 | 0.013 µM | |
| Ciprofloxacin-Indole Hybrid (Compound 8b) | S. aureus CMCC 25923 | 0.0625 | [8] |
Anticancer Potential of Ciprofloxacin Derivatives
A significant breakthrough in ciprofloxacin research has been the discovery of the anticancer properties of its derivatives.[4][9][10] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through mechanisms involving topoisomerase inhibition, apoptosis induction, and cell cycle arrest.
Quantitative Anticancer Activity
The anticancer potential is typically assessed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivative 2 | T-24 (Bladder) | 3.88 | [4] |
| Ciprofloxacin Derivative 2 | PC-3 (Prostate) | 9.35 | [4] |
| Ciprofloxacin-1,2,3-triazole Hybrid (Compound 4) | U-87 (Glioblastoma) | 1.2 | [4] |
| Ciprofloxacin-1,2,3-triazole Hybrid (Compound 4) | MCF-7 (Breast) | 10.58 | [4] |
| Ciprofloxacin-Chalcone Hybrid (Compound 21) | HCT-116 (Colon) | 5.0 | [4] |
| Ciprofloxacin-Chalcone Hybrid (Compound 21) | LOX IMVI (Melanoma) | 1.3 | [4] |
| Piperonal Ciprofloxacin Hydrazone (Compound 26) | SMMC-7721 (Hepatocarcinoma) | 2.96 | [4] |
| 3,7-bis-Benzylidene of Ciprofloxacin (Compound 27) | HL-60 (TB) (Leukemia) | 1.21 | [4] |
| 3,7-bis-Benzylidene of Ciprofloxacin (Compound 27) | HCT-116 (Colon) | 0.87 | [4] |
| N-acylated Ciprofloxacin Derivative (Compound 99) | PC3 (Prostate) | 2.02 | [10] |
Other Therapeutic Potentials
The versatility of the ciprofloxacin scaffold extends to other therapeutic areas, including antimalarial and antiviral applications.
Antimalarial Activity
Hybrid molecules incorporating ciprofloxacin have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquinolone-Ciprofloxacin Hybrid (CQ-CFX) | CQ-resistant (W2) | 63.17 | [11][12] |
| Chloroquinolone-Ciprofloxacin Hybrid (CQ-CFX) | CQ-susceptible (3D7) | 25.52 | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key ciprofloxacin derivatives and for the biological assays used to evaluate their medicinal potential.
Synthesis Protocols
This protocol describes the synthesis of N-acylated ciprofloxacin derivatives by reacting ciprofloxacin with various acyl chlorides.[13]
-
Suspend ciprofloxacin and triethylamine (B128534) in dichloromethane (B109758) at 2-5 °C.
-
Add the desired acyl chloride to the suspension.
-
Stir the resulting solution at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the product by column chromatography.
This procedure outlines the synthesis of ciprofloxacin-sulfonamide hybrids.[14][15][16][17][18]
-
Dissolve the appropriate sulfonamide in a suitable solvent.
-
Add ciprofloxacin and a coupling agent to the solution.
-
Stir the reaction mixture at room temperature or under reflux, depending on the specific sulfonamide.
-
Monitor the reaction by TLC.
-
Isolate and purify the final product using appropriate chromatographic techniques.
This protocol details the synthesis of triazole hybrids using a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).[12][19][20][21]
-
Synthesize the azide (B81097) and alkyne-functionalized ciprofloxacin precursors separately.
-
In a solvent mixture (e.g., DMF/H2O), dissolve the azide and alkyne precursors.
-
Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature for 16-25 hours.
-
Purify the resulting triazole hybrid by column chromatography.[20]
Biological Assay Protocols
This protocol determines the antibacterial activity of the synthesized compounds.
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[13][22][23]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
This protocol analyzes the effect of compounds on the cell cycle distribution.[1][3][7][9]
-
Treat cells with the test compound for a specific duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Incubate the fixed cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium (B1200493) iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
This assay detects the induction of apoptosis by the test compounds.[2][4][24][10]
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
These assays determine the inhibitory effect of the compounds on their primary bacterial targets.[11][25][26][27][28][29][30][31]
-
DNA Supercoiling Assay (Gyrase):
-
Incubate relaxed plasmid DNA with DNA gyrase in the presence of various concentrations of the test compound and ATP.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA.
-
-
DNA Decatenation Assay (Topoisomerase IV):
-
Incubate catenated kinetoplast DNA (kDNA) with topoisomerase IV and the test compound.
-
The reaction products are analyzed by agarose gel electrophoresis.
-
Inhibition is indicated by the persistence of catenated DNA.
-
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of ciprofloxacin derivatives are a result of their interaction with various cellular pathways.
Antibacterial Mechanism of Action
The primary antibacterial mechanism involves the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair, ultimately causing bacterial cell death.
Inhibition of bacterial DNA gyrase and topoisomerase IV.
Anticancer Mechanism of Action: Apoptosis Induction
Many ciprofloxacin derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspase cascades.
Mitochondrial-mediated apoptosis pathway.
Anticancer Mechanism of Action: Cell Cycle Arrest
Certain derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from proceeding to mitosis.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 6. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. rjptonline.org [rjptonline.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of ciprofloxacin-sulfonamide hybrids to manipulate ciprofloxacin pharmacological qualities: Potency and side effects | CoLab [colab.ws]
- 16. Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 28. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 30. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
The Use of Quinolones, Including Fluoroquinolones, in Veterinary Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of quinolone and fluoroquinolone antimicrobials in veterinary medicine. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth information on the mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical applications, and the critical issue of antimicrobial resistance. This guide consolidates quantitative data into accessible tables, presents detailed experimental protocols for key laboratory procedures, and utilizes visualizations to illustrate complex biological pathways and workflows.
Introduction
Quinolones are a class of synthetic, broad-spectrum antimicrobial agents that have become indispensable in veterinary medicine for treating a variety of bacterial infections in companion animals, livestock, and poultry.[1] The introduction of a fluorine atom to the basic quinolone structure led to the development of the fluoroquinolone subclass, which exhibits enhanced bactericidal activity and improved pharmacokinetic properties.[2] This guide focuses on several key fluoroquinolones used in animals, including enrofloxacin (B1671348), marbofloxacin, danofloxacin (B54342), pradofloxacin, difloxacin (B1670560), and orbifloxacin (B1677453).
Mechanism of Action
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.
-
Inhibition of DNA Gyrase: Primarily in Gram-negative bacteria, fluoroquinolones target DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve the torsional strain that occurs during DNA unwinding for replication.[5] Inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately halting DNA replication and leading to cell death.[5]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[5] By inhibiting topoisomerase IV, fluoroquinolones prevent the segregation of newly replicated chromosomes into daughter cells, resulting in a lethal accumulation of catenated DNA.[5]
The dual-targeting mechanism of many newer fluoroquinolones contributes to their broad spectrum of activity and may reduce the likelihood of resistance development.[6]
Pharmacokinetics and Pharmacodynamics
The efficacy of fluoroquinolones is dependent on achieving and maintaining adequate concentrations at the site of infection. Understanding their pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing dosing regimens and minimizing the selection of resistant bacteria.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of commonly used veterinary fluoroquinolones in various animal species. These parameters can vary based on factors such as age, health status, and drug formulation.
Table 1: Pharmacokinetic Parameters of Enrofloxacin in Various Animal Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Dog | 5.0 | 1.41 | - | 8.7 | 4.1 | - | [7] |
| Cat | 5.0 | 1.5 | 1.0-2.0 | - | 6.0 | >80 | [8] |
| Cattle (Calf) | 2.5 | 0.8 | 1.0-2.0 | 5.0 | 4.3 | 80 | [8] |
| Swine | 2.5 | 1.2 | 1.0-2.0 | 8.0 | 5.0 | 90 | [8] |
| Chicken | 10.0 | 2.44 | 1.64 | - | 14.23 | 64.0 | [9] |
Table 2: Pharmacokinetic Parameters of Marbofloxacin in Various Animal Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Dog | 2.0 | 1.47 | - | 13.0 | 9.1 | - | [7] |
| Cat | 2.0 | 1.3 | 1.0 | 12.0 | 8.0 | 100 | [8] |
Table 3: Pharmacokinetic Parameters of Danofloxacin in Cattle and Swine (Intramuscular Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Cattle | 1.25 | - | ~1.0 | - | 2.9 | - | [3] |
| Swine | 1.25 | - | ~1.0 | - | 6.8 | - | [3] |
Table 4: Pharmacokinetic Parameters of Pradofloxacin in Cats (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| 5.0 | 1.1 ± 0.5 | 1.8 ± 1.3 | - | - | - | [10] |
| 3.0 | 1.2 | 2.1 | - | 6.6 | 105 | [11] |
Table 5: Pharmacokinetic Parameters of Difloxacin and Orbifloxacin in Dogs (Oral Administration)
| Drug | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Difloxacin | 5.0 | 1.11 | - | 9.3 | 6.9 | [7] |
| Orbifloxacin | 2.5 | 1.37 | - | 13.0 | 7.1 | [7] |
Pharmacodynamic Properties
The bactericidal activity of fluoroquinolones is concentration-dependent. The key pharmacodynamic indices used to predict clinical efficacy are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). For fluoroquinolones, a Cmax/MIC ratio of ≥ 10 and an AUC/MIC ratio of ≥ 125 are generally associated with a high probability of clinical and bacteriological cure for many pathogens.
Antimicrobial Spectrum and Clinical Applications
Fluoroquinolones are effective against a wide range of Gram-negative and Gram-positive bacteria, including many pathogens responsible for diseases in animals. Their spectrum of activity makes them valuable for treating infections of the respiratory, urinary, and gastrointestinal tracts, as well as skin and soft tissue infections.
Table 6: In Vitro Activity (MIC90 in µg/mL) of Various Fluoroquinolones Against Key Veterinary Pathogens
| Organism | Enrofloxacin | Marbofloxacin | Pradofloxacin | Difloxacin | Orbifloxacin | Reference |
| Escherichia coli | 0.06 | 0.5-1.0 | ≤0.25 | 0.06-2.0 | - | [12][13][14] |
| Pasteurella multocida | ≤0.03 | 0.03-0.12 | ≤0.25 | - | ≤0.03-0.06 | [13][15] |
| Staphylococcus pseudintermedius | 0.125 | 1.0 | ≤0.25 | 0.125-2.0 | - | [12][14][16] |
| Pseudomonas aeruginosa | - | ≥4 | ≥4 | - | - | |
| Streptococcus suis | - | 1.0-2.0 | 0.12 | - | - | [14][16] |
| Actinobacillus pleuropneumoniae | - | 0.03-0.12 | ≤0.016 | - | - | [13][13] |
Antimicrobial Resistance
The emergence of bacterial resistance to fluoroquinolones is a significant concern in both human and veterinary medicine. Resistance can develop through several mechanisms, primarily involving modifications of the target enzymes or reduced intracellular drug accumulation.
-
Target Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, are the most common cause of high-level resistance.[17][18] These mutations alter the enzyme structure, reducing the binding affinity of fluoroquinolones.[17]
-
Reduced Intracellular Accumulation: Bacteria can limit the intracellular concentration of fluoroquinolones through two main mechanisms:
-
Plasmid-Mediated Resistance: The acquisition of plasmid-borne resistance genes, such as qnr genes, which protect the target enzymes, and genes encoding aminoglycoside acetyltransferases that can modify ciprofloxacin, can confer low-level resistance.[17] While this level of resistance may not be clinically significant on its own, it can facilitate the selection of higher-level resistance through chromosomal mutations.[17]
Experimental Protocols
Protocol for Broth Microdilution Antimicrobial Susceptibility Testing
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of fluoroquinolones against veterinary bacterial pathogens, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Fluoroquinolone stock solutions
-
Sterile saline or broth for inoculum preparation
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the fluoroquinolone in a suitable solvent. b. Perform serial twofold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plates to achieve the desired final concentration range.
-
Inoculum Preparation: a. From a pure, overnight culture on an appropriate agar (B569324) plate, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. b. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. b. Interpret the MIC values as susceptible, intermediate, or resistant based on the current CLSI veterinary breakpoints for the specific drug, bacterial species, and animal host.
Generalized Protocol for a Pharmacokinetic Study in Dogs
This protocol provides a general framework for conducting a single-dose pharmacokinetic study of a fluoroquinolone in dogs.
Animals:
-
Use a sufficient number of healthy, adult dogs of a specific breed (e.g., Beagles) to achieve statistical power.
-
Acclimate the animals to the housing conditions for at least one week prior to the study.
-
Ensure animals are fasted overnight before drug administration.
Drug Administration:
-
Intravenous (IV): Administer the fluoroquinolone as a single bolus injection into a cephalic or saphenous vein.
-
Oral (PO): Administer the drug as a tablet or oral suspension.
Blood Sample Collection:
-
Collect serial blood samples (e.g., 2-3 mL) from a jugular or cephalic vein at predetermined time points.
-
Example time points: pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the fluoroquinolone in plasma using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS/MS).
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Conclusion
Quinolones and fluoroquinolones are powerful tools in the veterinary arsenal (B13267) for combating bacterial infections. Their broad spectrum of activity and favorable pharmacokinetic profiles have led to their widespread use. However, the rise of antimicrobial resistance poses a significant threat to their continued efficacy. A thorough understanding of their mechanism of action, PK/PD relationships, and the molecular basis of resistance is essential for the responsible and effective use of these critical drugs. Continued research and the development of new agents, coupled with prudent use strategies, will be vital to preserving the utility of this important class of antimicrobials for the future of animal health.
References
- 1. scilit.com [scilit.com]
- 2. protocols.io [protocols.io]
- 3. Comparison of fluoroquinolone pharmacokinetic parameters after treatment with marbofloxacin, enrofloxacin, and difloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Comparative serum pharmacokinetics of the fluoroquinolones enrofloxacin, difloxacin, marbofloxacin, and orbifloxacin in dogs after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic integration of enrofloxacin against Salmonella Enteritidis after administering to broiler chicken by per-oral and intravenous routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and residues of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of danofloxacin 18% in lactating sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integration of Pharmacokinetic and Pharmacodynamic Indices of Orbifloxacin in Beagle Dogs after a Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Safety, Tolerability, Pharmacokinetics, and Biodistribution of Novel Oral Formulations of Amphotericin B following Single- and Multiple-Dose Administration to Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and 7 Other Antimicrobial Agents Tested Against Swine Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of difloxacin against canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Enrofloxacin and Orbifloxacin Disks Approved in Japan for Susceptibility Testing of Representative Veterinary Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.9. Pharmacokinetic study in dog [bio-protocol.org]
- 17. biologydiscussion.com [biologydiscussion.com]
- 18. researchgate.net [researchgate.net]
Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and antibacterial evaluation of ciprofloxacin (B1669076) congeners featuring a spirocyclic amine periphery. The document details the synthetic methodologies for creating these novel compounds, presents their antibacterial activity against a panel of pathogenic bacteria in structured tables, and illustrates key experimental workflows and synthetic pathways through detailed diagrams.
Introduction
The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of new antibacterial agents. Ciprofloxacin, a potent fluoroquinolone antibiotic, has been a cornerstone in treating various bacterial infections.[1] A key strategy in developing new fluoroquinolone derivatives with improved efficacy and a broader spectrum of activity involves the modification of the C-7 position of the quinolone core.[2] The introduction of spirocyclic amine moieties at this position is a promising approach due to the unique three-dimensional structures and conformational rigidity of spirocycles, which can lead to enhanced interactions with bacterial targets like DNA gyrase and topoisomerase IV.[3][4] This guide focuses on the synthesis of ciprofloxacin congeners bearing spirocyclic amine peripheries and the subsequent evaluation of their antibacterial properties.
Synthesis of Spirocyclic Ciprofloxacin Congeners
The synthesis of the target fluoroquinolone derivatives involves a multi-step process that begins with the preparation of the spirocyclic amine building blocks, followed by their coupling to the ciprofloxacin core via nucleophilic aromatic substitution.
General Synthetic Strategy
The overall synthetic approach commences with the synthesis of various spirocyclic piperidines. These spirocyclic amines are then reacted with a protected ciprofloxacin core, typically a boron chelate complex of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, to facilitate the nucleophilic aromatic substitution at the C-7 position.[3] The final step involves the deprotection of the carboxylic acid group to yield the target ciprofloxacin congeners.[4]
Experimental Protocols
The synthesis of the spirocyclic piperidine (B6355638) building blocks can be achieved through various synthetic routes. A common method involves a [3+2] cycloaddition of an azomethine ylide to a cyclic α,β-unsaturated ester, followed by further modifications.[4][5]
General Procedure for the Synthesis of Spirocyclic 1,2,4-Triazol-3-yl-substituted Building Blocks: [4]
-
[3+2] Cycloaddition: A solution of a cyclic α,β-unsaturated ester, MeOCH2N(Bn)CH2SiMe3, and LiF in acetonitrile (B52724) is heated at 60 °C for 18 hours.
-
Debenzylation: The resulting product is subjected to hydrogenation (H2, 10% Pd-C, 100 atm) at room temperature for 12 hours.
-
Boc Protection: The secondary amine is protected with a Boc group using Boc2O in ethyl acetate (B1210297) for 18 hours.
-
Hydrazinolysis: The ester is converted to a hydrazide using 64% aqueous N2H4 in ethanol (B145695) under reflux for 8 hours.
-
Thiosemicarbazide (B42300) Formation: The hydrazide is reacted with an appropriate isothiocyanate (RNCS) in ethanol under reflux for 2 hours.
-
Triazole Formation: The thiosemicarbazide is cyclized using a saturated aqueous K2CO3 solution under reflux for 8 hours.
-
Desulfurization: The thione is converted to the desired triazole using Raney Ni in ethanol under reflux for 12 hours.
-
Boc Deprotection: The Boc group is removed by treatment with HCl in 1,4-dioxane (B91453) at room temperature for 18 hours to yield the hydrochloride salt of the spirocyclic amine.[4]
The final coupling step involves the reaction of the synthesized spirocyclic amines with the protected ciprofloxacin core.
General Procedure for the Preparation of Ciprofloxacin Congeners: [4]
-
Boron Complex Formation: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is first converted to its boron chelate complex to activate the C-7 position for nucleophilic substitution.[3]
-
Nucleophilic Aromatic Substitution: The boron complex (1 equivalent) is dissolved in acetonitrile and treated with the spirocyclic amine hydrochloride (2 equivalents) and triethylamine (B128534) (2 equivalents). The reaction mixture is stirred at 60 °C for 10 hours.
-
Work-up and Purification: The volatiles are removed in vacuo, and the residue is purified by silica (B1680970) gel column chromatography (0 → 20% methanol (B129727) in dichloromethane).
-
Deprotection: The intermediate boron complex is treated with 2% aqueous NaOH at room temperature for 18 hours to yield the final ciprofloxacin congener.
Antibacterial Evaluation
The antibacterial activity of the synthesized ciprofloxacin congeners is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]
-
Bacterial Strain Preparation: Bacterial strains are cultured overnight on an appropriate agar (B569324) medium. A suspension of the test organism in sterile saline is prepared, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[7]
-
Preparation of Microtiter Plates: The test compounds are serially diluted in Mueller-Hinton broth in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are covered and incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antibacterial activity of the synthesized ciprofloxacin congeners is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Ciprofloxacin Congeners with 1-oxa-9-azaspiro[5.5]undecane Periphery [3]
| Compound | S. aureus ATCC 25923 | B. cereus 138® | K. pneumoniae 1062® | A. baumannii 987® | P. aeruginosa 7292/5® |
| 3a | >100 | 1.56 | >100 | 0.78 | >100 |
| 3f | >100 | 0.1 | >100 | 0.05 | >100 |
| 3g | >100 | 0.1 | >100 | 0.1 | >100 |
| 3l | >100 | 0.1 | >100 | 0.1 | >100 |
| 3n | >100 | 0.1 | >100 | 0.1 | >100 |
| 3r | >100 | 0.1 | >100 | 0.1 | >100 |
| 3u | >100 | 0.1 | >100 | 0.1 | >100 |
| 3ac | >100 | 0.1 | >100 | 0.1 | >100 |
| 3ad | >100 | 0.1 | >100 | 0.1 | >100 |
| 3ag | >100 | 0.1 | >100 | 0.1 | >100 |
| Ciprofloxacin | 0.2 | 0.1 | 0.025 | 0.2 | 0.15 |
Table 2: Antibacterial Activity of Ciprofloxacin Congeners with Compact Spirocyclic Peripheries against ESKAPE Pathogens [4]
| Compound | E. cloacae | A. baumannii | P. aeruginosa | K. pneumoniae | S. aureus | E. faecalis |
| 6a | 2 | 4 | >128 | 32 | 1 | 4 |
| 6b | 4 | 8 | >128 | 64 | 2 | 8 |
| 6c | 4 | 8 | >128 | 64 | 2 | 8 |
| 6d | 4 | 8 | >128 | 64 | 2 | 8 |
| 6e | 8 | 16 | >128 | 128 | 4 | 16 |
| Ciprofloxacin | 0.03 | 0.5 | 0.25 | 0.015 | 0.25 | 0.5 |
Structure-Activity Relationship (SAR)
The antibacterial activity of the ciprofloxacin congeners is highly dependent on the nature of the spirocyclic amine at the C-7 position.[3]
-
Size of the Spirocycle: More compact spirocyclic peripheries, such as 6-azaspiro[3.4]octane and 2-azaspiro[4.4]nonane, generally result in more potent antibacterial agents.[4] Larger spirocycles often lead to a loss of activity.[8]
-
Spectrum of Activity: Many of the synthesized congeners exhibit a narrower spectrum of activity compared to ciprofloxacin.[3] While some compounds show potent activity against specific strains like Acinetobacter baumannii and Bacillus cereus, they are often less effective against others, such as Pseudomonas aeruginosa.[3][4]
-
Lead Compound: The compound 1-cyclopropyl-7-[8-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]oct-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6a) has been identified as a lead compound, demonstrating the broadest range of activity among the tested congeners against the ESKAPE panel of pathogens.[5][9]
Conclusion
The synthesis and evaluation of ciprofloxacin congeners with spirocyclic amine peripheries represent a viable strategy for the development of novel antibacterial agents. The modular nature of the synthesis allows for the exploration of a wide range of spirocyclic motifs, enabling the fine-tuning of antibacterial activity and spectrum. While many of the current derivatives exhibit a narrower spectrum than ciprofloxacin, their potent activity against specific resistant pathogens highlights their potential for further development. Future work in this area could focus on optimizing the spirocyclic scaffold to enhance broad-spectrum activity and improve pharmacokinetic properties.
References
- 1. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 3. Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthesis, Characterization, and Application of Ciprofloxacin-Metal Complexes: Coordination with Copper, Manganese, and Zirconium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and diverse applications of ciprofloxacin (B1669076) complexes coordinated with copper (Cu), manganese (Mn), and zirconium (Zr). The complexation of the widely-used fluoroquinolone antibiotic, ciprofloxacin, with these metal ions has been shown to enhance its therapeutic properties, opening new avenues for the development of novel antimicrobial and anticancer agents. This document details the experimental protocols for the synthesis and analysis of these complexes, presents key quantitative data in a comparative format, and visualizes the underlying scientific principles and workflows.
Synthesis of Ciprofloxacin-Metal Complexes
The synthesis of ciprofloxacin-metal complexes typically involves the reaction of ciprofloxacin with a corresponding metal salt in a suitable solvent under controlled conditions. The choice of solvent, pH, temperature, and reaction time can influence the stoichiometry and structure of the resulting complex.
Experimental Protocols
1.1.1. Synthesis of Ciprofloxacin-Copper(II) Complex [1]
-
Materials: Ciprofloxacin, Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methanol, Petroleum ether, Distilled water.
-
Procedure:
-
Dissolve 10 mmol (3.31 g) of ciprofloxacin in 20 mL of hot methanol.
-
Dissolve 5 mmol (0.853 g) of copper(II) chloride dihydrate in 10 mL of hot methanol.
-
Mix the two solutions and reflux the mixture with constant stirring for 2 hours.
-
Transfer the mixture to a beaker and allow it to cool to room temperature.
-
Filter the resulting green precipitate.
-
Wash the precipitate with 3-5 mL of petroleum ether followed by distilled water.
-
Dry the precipitate in a desiccator.
-
1.1.2. Synthesis of Ciprofloxacin-Manganese(II) Complex [2]
-
Materials: Ciprofloxacin, Manganese(II) chloride (MnCl₂), Hydrochloric acid (1 mol/L), Distilled water.
-
Procedure:
-
Dissolve 2.5 g of ciprofloxacin in a beaker with a sufficient amount of 1 mol/L hydrochloric acid to achieve a pH of 1, with continuous stirring.
-
Add 1.57 g of MnCl₂ to the solution and stir for 30 minutes in a 75°C water bath. The solution will turn white and pasty.
-
Transfer the mixture to a three-necked round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 110°C and maintain for 8-10 hours. The solution will turn yellow.
-
Cool the mixture to room temperature.
-
Filter the tan-colored precipitate, wash with distilled water, and dry in a vacuum oven.
-
1.1.3. Synthesis of Ciprofloxacin-Zirconium(IV) Complex [2][3]
-
Materials: Ciprofloxacin, Zirconium oxychloride (ZrOCl₂), Sodium hydroxide (B78521) (1 mol/L), Distilled water.
-
Procedure:
-
Dissolve 2.5 g of ciprofloxacin in a beaker with 1 mol/L sodium hydroxide, stirring until fully dissolved to achieve a pH of 12.
-
Add 1.61 g of zirconium oxychloride and continue stirring in a 75°C water bath for 30 minutes. The solution will become a white paste.
-
Transfer the mixture to a three-necked round-bottom flask with a reflux condenser.
-
Heat the reaction to 110°C for 8-10 hours.
-
Cool to room temperature, at which point a colorless supernatant and a white precipitate will be observed.
-
Filter the precipitate, wash with distilled water, and dry in a vacuum oven.
-
Characterization of Ciprofloxacin-Metal Complexes
The synthesized complexes are characterized using various spectroscopic and analytical techniques to confirm their formation, determine their structure, and evaluate their properties.
Spectroscopic Characterization
2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the coordination sites of ciprofloxacin with the metal ions. The coordination of the metal to the carboxylate and ketone groups of ciprofloxacin is typically confirmed by shifts in the vibrational frequencies of the C=O and -COOH groups.
Table 1: Comparative FTIR Spectral Data (cm⁻¹) of Ciprofloxacin and its Metal Complexes
| Compound | ν(C=O) of Carboxylic Acid | ν(C=O) of Ketone | New Band ν(M-O) | Reference |
| Ciprofloxacin | ~1707 | ~1627 | - | [3] |
| Ciprofloxacin-Cu | Shifted/Absent | Shifted to lower frequency | Present | [3] |
| Ciprofloxacin-Mn | Shifted/Absent | Shifted to lower frequency | Present | [3] |
| Ciprofloxacin-Zr | Absent | Shifted to ~1522 | ~539-679 | [4] |
2.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in understanding the coordination geometry. The complexation of ciprofloxacin with metal ions often results in a shift of the absorption bands.
Table 2: Comparative UV-Vis Spectral Data (λmax, nm) of Ciprofloxacin and its Metal Complexes
| Compound | π-π* Transition | Charge-Transfer Transition | Reference |
| Ciprofloxacin | ~277, 315, 328 | - | [3] |
| Ciprofloxacin-Cu | Red shift observed | Present | [3] |
| Ciprofloxacin-Mn | Red shift observed | Present | [3] |
| Ciprofloxacin-Zr | Red shift observed | Present | [3] |
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The decomposition of the complexes typically occurs in multiple steps, starting with dehydration followed by the decomposition of the organic ligand at higher temperatures.[3]
Table 3: Thermal Decomposition Data for Ciprofloxacin-Zirconium Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |
| 1 | 30-150 | 24.32 | Loss of 15 H₂O molecules | [3] |
| 2 | 150-650 | 67.56 | Decomposition of organic ligand | [3] |
Applications of Ciprofloxacin-Metal Complexes
The primary application of these metal complexes is in the field of medicine, particularly as enhanced antimicrobial agents. The coordination of metal ions can improve the biological activity of ciprofloxacin.
Antimicrobial Activity
Ciprofloxacin-metal complexes have demonstrated enhanced antibacterial activity against a range of Gram-positive and Gram-negative bacteria compared to the free ciprofloxacin drug.[4][5] This enhancement is attributed to factors such as increased lipophilicity, which facilitates penetration through the bacterial cell membrane, and the combined antimicrobial effects of both the ciprofloxacin and the metal ion.
Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of Ciprofloxacin and its Metal Complexes
| Microorganism | Ciprofloxacin | Ciprofloxacin-Cu | Ciprofloxacin-Mn | Ciprofloxacin-Zr | Reference |
| Escherichia coli | >100 | <25 | <25 | <25 | [6] |
| Staphylococcus aureus | >100 | <25 | <25 | <25 | [6] |
| Staphylococcus epidermidis | >100 | <25 | <25 | <25 | [6] |
| Streptococcus pneumoniae | >100 | >100 | >100 | >100 | [6] |
| Klebsiella pneumoniae | >100 | >100 | >100 | >100 | [6] |
Note: The data in this table is sourced from a single study for comparative purposes. MIC values can vary depending on the specific bacterial strain and experimental conditions.
Mechanism of Action
The antibacterial action of fluoroquinolones like ciprofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8] The metal complexes are believed to enhance this activity.
The formation of a ternary complex between the ciprofloxacin-metal complex, DNA gyrase, and bacterial DNA is a key step in the mechanism of action.[7] It is proposed that the metal ion can mediate the interaction between the drug and the enzyme, leading to a more stable and effective inhibitory complex.[5]
Conclusion
The synthesis of ciprofloxacin complexes with copper, manganese, and zirconium presents a promising strategy to enhance the therapeutic efficacy of this important antibiotic. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The enhanced antimicrobial activities of these complexes warrant further investigation, including in vivo studies and toxicological assessments, to fully realize their potential as next-generation therapeutic agents. The continued exploration of metal-drug complexes is a critical endeavor in the ongoing battle against antimicrobial resistance.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal binding and antibacterial activity of ciprofloxacin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis, Characterization and Application of Ciprofloxacin Complexes and Its Coordination with Copper, Manganese and Zirconium Ions [scirp.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ciprofloxacin Oral
This technical guide provides a comprehensive overview of oral ciprofloxacin (B1669076) for researchers, scientists, and drug development professionals. It delves into the core pharmacology, chemistry, and clinical applications of this broad-spectrum fluoroquinolone antibiotic.
Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase in a state where it has introduced a double-strand break in the DNA but is unable to reseal it. This leads to the accumulation of double-stranded DNA breaks, halting DNA replication and ultimately causing bacterial cell death.[1][2]
-
Inhibition of Topoisomerase IV: In several Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication. Ciprofloxacin's inhibition of topoisomerase IV prevents this separation, leading to failed cell division and bacterial death.[1][2]
The dual-targeting mechanism of ciprofloxacin contributes to its broad spectrum of activity and can reduce the likelihood of the rapid development of resistance, as mutations in both target enzymes would be required for high-level resistance.[3]
Signaling Pathway: Inhibition of Bacterial DNA Replication
Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Signaling Pathway: Induction of the SOS Response
The accumulation of double-stranded DNA breaks caused by ciprofloxacin triggers the bacterial SOS response, a complex regulatory network that controls DNA repair and mutagenesis.
Caption: Ciprofloxacin-induced DNA damage activates the SOS response, leading to increased mutagenesis.
Pharmacokinetics
Oral ciprofloxacin is rapidly and well-absorbed from the gastrointestinal tract. Its pharmacokinetic profile can be influenced by various factors including food, concurrent medications, and patient-specific characteristics such as age and renal function.[4]
| Parameter | Value (following 500 mg oral dose) | Reference(s) |
| Bioavailability | ~70% | [5] |
| Cmax (Peak Plasma Concentration) | 1.5 - 2.9 µg/mL | [6] |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | [6] |
| AUC (Area Under the Curve) | 6.8 - 12.7 mg·h/L | [7] |
| Elimination Half-life | 3 - 5 hours | [7] |
| Protein Binding | 20 - 40% | [5] |
| Metabolism | Hepatic (minor) | [5] |
| Excretion | Primarily renal (glomerular filtration and tubular secretion) | [5] |
Pharmacodynamics
The bactericidal activity of ciprofloxacin is concentration-dependent. The ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is a key pharmacodynamic parameter that correlates with clinical efficacy.[4]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90 is the concentration at which 90% of isolates are inhibited.
| Bacterial Species | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 0.06 - 0.25 | [8] |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 - 1.0 | [8][9] |
| Staphylococcus aureus (methicillin-resistant) | 0.5 - >64 | [9][10] |
| Pseudomonas aeruginosa | 0.5 - 2.0 | [2] |
| Klebsiella pneumoniae | 0.125 - 0.5 | [8] |
| Streptococcus pneumoniae | 1.0 | |
| Enterococcus faecalis | 4.0 - >512 | [11] |
| Haemophilus influenzae | ≤0.03 | [12] |
| Moraxella catarrhalis | ≤0.06 | [12] |
| Neisseria gonorrhoeae | 0.5 - 8.0 | [5] |
| Salmonella spp. | 0.228 - 5.06 | [13] |
| Shigella spp. | 0.25 - 8.0 | [3][4] |
| Enterobacter cloacae | 0.25 | [8] |
| Serratia marcescens | 0.19 | [1] |
| Proteus mirabilis | 0.5 | [14] |
| Acinetobacter baumannii | 64 | [15] |
Post-Antibiotic Effect (PAE)
The PAE is the suppression of bacterial growth that persists after a short exposure of organisms to an antimicrobial agent. Ciprofloxacin exhibits a significant PAE against many Gram-negative and some Gram-positive bacteria.[9]
| Organism | Ciprofloxacin Concentration | Exposure Time | PAE (hours) | Reference(s) |
| Escherichia coli | 3 µg/mL | 2 hours | 3 - 4 | [9] |
| Pseudomonas aeruginosa | 3 µg/mL | 2 hours | 3 - 4 | [9] |
| Klebsiella pneumoniae | 3 µg/mL | 2 hours | 3 - 4 | [9] |
| Staphylococcus aureus | 3 µg/mL | 2 hours | 1.9 | [9] |
| Serratia marcescens | 300 µg/mL (in urine) | 2 hours | 2 - 6 | [9] |
Formulation and Synthesis
Oral Formulations
Ciprofloxacin is available for oral administration as immediate-release tablets and a suspension.
Table 4: Composition of Ciprofloxacin Oral Formulations
| Formulation | Active Ingredient | Inactive Ingredients (Examples) | Reference(s) |
| Film-Coated Tablets | Ciprofloxacin hydrochloride | Cornstarch, microcrystalline cellulose, silicon dioxide, crospovidone, magnesium stearate, hypromellose, titanium dioxide, polyethylene (B3416737) glycol | [5][16] |
| Oral Suspension | Ciprofloxacin | Microcapsules: povidone, methacrylic acid copolymer, hypromellose, magnesium stearate, polysorbate 20. Diluent: medium-chain triglycerides, sucrose, lecithin, water, strawberry flavor | [2][16] |
Synthesis of Ciprofloxacin Hydrochloride
A common synthetic route to ciprofloxacin hydrochloride involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-acid) with anhydrous piperazine, followed by salt formation with hydrochloric acid.[14]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Detailed Methodology:
-
Preparation of Ciprofloxacin Dilutions: A stock solution of ciprofloxacin is prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism.
Quantification of Ciprofloxacin in Human Plasma by HPLC-UV
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method for quantifying ciprofloxacin concentrations in biological matrices.
Detailed Methodology:
-
Sample Preparation:
-
To a known volume of plasma, an internal standard (e.g., ofloxacin) is added.
-
Proteins are precipitated by adding a solvent such as acetonitrile (B52724) or perchloric acid.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Detection: The column effluent is monitored by a UV detector at a wavelength where ciprofloxacin has strong absorbance (typically around 278 nm).
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known ciprofloxacin concentrations.
-
The peak area ratio of ciprofloxacin to the internal standard in the unknown sample is used to determine the ciprofloxacin concentration from the calibration curve.
-
Clinical Efficacy
Oral ciprofloxacin is effective in the treatment of a wide range of infections, including:
-
Urinary Tract Infections (UTIs): Ciprofloxacin is highly effective for both uncomplicated and complicated UTIs.[17]
-
Respiratory Tract Infections: It is used for lower respiratory tract infections, particularly those caused by Gram-negative pathogens.[13] However, its activity against Streptococcus pneumoniae is less potent than some other fluoroquinolones.
-
Gastrointestinal Infections: Effective for infectious diarrhea caused by susceptible organisms.
-
Bone and Joint Infections: Ciprofloxacin achieves good penetration into bone and is used in the treatment of osteomyelitis.
-
Skin and Soft Tissue Infections: Used for infections caused by susceptible Gram-negative and some Gram-positive bacteria.
Mechanisms of Resistance
Bacterial resistance to ciprofloxacin can develop through several mechanisms:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of ciprofloxacin to its targets.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport ciprofloxacin out of the bacterial cell, reducing its intracellular concentration.
-
Plasmid-Mediated Resistance: Acquisition of plasmids carrying qnr genes, which encode proteins that protect DNA gyrase from ciprofloxacin, or genes encoding enzymes that inactivate ciprofloxacin.
-
Altered Drug Permeability: Changes in the bacterial outer membrane porins can reduce the influx of ciprofloxacin into the cell.
References
- 1. droracle.ai [droracle.ai]
- 2. [The in vitro activity of ciprofloxacin against clinically-isolated strains of Pseudomonas aeruginosa and comparison with some other antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing Spectrum in Antimicrobial Resistance of Shigella Isolates in Bangladesh: Resistance to Azithromycin and Ceftriaxone and Decreased Susceptibility to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virulence genes expression profiling of different Shigella flexneri serotypes in response to sub-inhibitory concentrations of azithromycin and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance of Neisseria gonorrhoeae and High Prevalence of Ciprofloxacin-Resistant Isolates in Japan, 1993 to 1998 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the efficacy of ciprofloxacin against Streptococcus pneumoniae by using a mouse protection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Revised Ciprofloxacin Breakpoints for Salmonella: Is it Time to Write an Obituary? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ciprofloxacin Impact on Biofilm Formation by Proteus Mirabilis and P. Vulgaris Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Highly Ciprofloxacin Resistance Acinetobacter Baumannii Isolated from Patients with Burn Wound Infections in Presence and Absence of Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phfscience.nz [phfscience.nz]
Methodological & Application
Application Notes and Protocols: Synthesis of Quinolone Antibiotics
Introduction:
This document provides detailed application notes and protocols for the synthesis of fluoroquinolone antibiotics. A common precursor in the synthesis of many fluoroquinolones is 2,4-dichloro-5-fluoro benzoylchloride. While this starting material is a key component in the well-established synthesis of Ciprofloxacin, it is important to note that the synthesis of Cadrofloxacin proceeds through a different synthetic pathway involving distinct starting materials.
This document is divided into two sections. The first section details the synthesis of Ciprofloxacin from 2,4-dichloro-5-fluoro benzoylchloride. The second section outlines the synthesis of this compound, highlighting its unique precursors and key intermediates.
Section 1: Synthesis of Ciprofloxacin from 2,4-dichloro-5-fluoro benzoylchloride
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. One of the common industrial syntheses of Ciprofloxacin starts from 2,4-dichloro-5-fluoro benzoylchloride. The overall synthesis involves the formation of a quinolone ring system followed by the introduction of a piperazine (B1678402) moiety.
Experimental Workflow:
Caption: Overall workflow for the synthesis of Ciprofloxacin.
Key Synthetic Steps and Protocols:
Step 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate
This step involves the acylation of an enamine with 2,4-dichloro-5-fluoro benzoylchloride.
-
Protocol:
-
To a solution of ethyl 3-cyclopropylaminoacrylate in a suitable solvent (e.g., toluene), add a base such as triethylamine (B128534) (TEA).
-
Cool the mixture to 10-15°C.
-
Slowly add a solution of 2,4-dichloro-5-fluoro benzoylchloride in the same solvent.
-
Stir the reaction mixture at room temperature and then heat to 80-85°C for several hours until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is typically carried forward to the next step without extensive purification.
-
Step 2: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
This step involves an intramolecular cyclization to form the core quinolone ring structure, followed by hydrolysis of the ester.
-
Protocol:
-
To the solution containing ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate, add a strong base like sodium hydride (NaH) in an anhydrous solvent such as dioxane.[1]
-
The mixture is stirred at room temperature and then refluxed for a couple of hours.[1]
-
The solvent is removed under vacuum.
-
The residue is suspended in water, and a base like potassium hydroxide (B78521) is added. The mixture is then refluxed to facilitate the hydrolysis of the ethyl ester.[1]
-
The solution is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1-2, leading to the precipitation of the product.[1]
-
The precipitate is filtered, washed with water, and dried to yield the desired quinolone core.[1]
-
Step 3: Synthesis of Ciprofloxacin
The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 7-position of the quinolone ring is displaced by piperazine.
-
Protocol:
-
A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and piperazine is heated in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
-
The reaction is typically carried out at an elevated temperature (e.g., 130°C) for several hours.
-
After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude Ciprofloxacin.
-
The crude product can be purified by recrystallization from a suitable solvent system.
-
Quantitative Data Summary:
| Step | Product | Starting Materials | Key Reagents | Typical Yield | Melting Point (°C) |
| 1 | Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate | 2,4-dichloro-5-fluoro benzoylchloride, ethyl 3-cyclopropylaminoacrylate | Triethylamine, Toluene | - | - |
| 2 | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate | Sodium hydride, Dioxane, Potassium hydroxide | High | 234-237[1] |
| 3 | Ciprofloxacin | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, Piperazine | NMP or DMSO | >70% | - |
Section 2: Synthesis of this compound (DW-286)
This compound, also known as DW-286, is a newer generation fluoroquinolone with potent antibacterial activity. Its synthesis follows a different route compared to Ciprofloxacin and does not typically start from 2,4-dichloro-5-fluoro benzoylchloride. The key components for the synthesis of this compound are a naphthyridone core and a specific pyrrolidine (B122466) side-chain.
Logical Relationship of Key Intermediates in this compound Synthesis:
Caption: Key components for the synthesis of this compound.
Key Synthetic Steps and Protocols:
The synthesis of this compound involves the preparation of two key intermediates followed by their condensation.
1. Synthesis of the Naphthyridone Core:
The core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1][2]naphthyridine-3-carboxylic acid, is synthesized through a multi-step process, which is distinct from the quinolone core synthesis of Ciprofloxacin.
2. Synthesis of the Pyrrolidine Side-Chain:
A key intermediate is 3-(aminomethyl)-4-(methoxyimino)-3-methylpyrrolidine dihydrochloride. A reported convenient synthesis starts from N-Boc-3-cyano-4-oxopyrrolidine.[1]
-
Protocol for a key step (Selective Reduction):
-
The synthesis involves several steps including methylation and oximation.
-
A crucial step is the selective reduction of a cyano group in the presence of a ketone.
-
This can be achieved via catalytic hydrogenation using 5% Palladium on carbon (Pd/C) as the catalyst.[1]
-
The reaction is carried out in a suitable solvent under hydrogen pressure.
-
Following the reduction and subsequent deprotection steps, the desired side-chain is obtained as a dihydrochloride salt.[1]
-
3. Final Condensation Step:
The final step in the synthesis of this compound is the condensation of the naphthyridone core with the pyrrolidine side-chain.
-
Protocol:
-
The reaction involves a nucleophilic aromatic substitution, similar to the final step in Ciprofloxacin synthesis.
-
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1][2]naphthyridine-3-carboxylic acid is reacted with 3-(aminomethyl)-4-(methoxyimino)-3-methylpyrrolidine dihydrochloride in the presence of a base.
-
The reaction is typically performed in a polar aprotic solvent at an elevated temperature.
-
Work-up and purification yield this compound.
-
Quantitative Data Summary (Side-Chain Synthesis):
| Step | Product | Starting Materials | Key Reagents/Conditions | Overall Yield |
| Multi-step | 3-(aminomethyl)-4-(methoxyimino)-3-methylpyrrolidine dihydrochloride | N-Boc-3-cyano-4-oxopyrrolidine | 5% Pd/C, H2 (for selective reduction) | 56% (from the cyano ketone)[1] |
Disclaimer: The provided protocols are for informational purposes for researchers, scientists, and drug development professionals. These syntheses should only be carried out in a properly equipped laboratory by trained personnel, adhering to all necessary safety precautions.
References
Ciprofloxacin Derivatives: Synthesis and Applications in Medicinal Chemistry - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and medicinal chemistry applications of ciprofloxacin (B1669076) derivatives. It includes experimental protocols for the synthesis and evaluation of these compounds, along with a summary of their biological activities.
Introduction to Ciprofloxacin and its Derivatives
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been widely used for the treatment of various bacterial infections.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[3][4][5] However, the emergence of antibiotic resistance has necessitated the development of novel antimicrobial agents.[6] Ciprofloxacin's core structure presents several sites for chemical modification, primarily at the C-7 piperazine (B1678402) ring and the C-3 carboxylic acid group, making it an attractive scaffold for the synthesis of new derivatives with enhanced or novel biological activities.[1][2] Beyond antibacterial applications, research has demonstrated the potential of ciprofloxacin derivatives as anticancer, antiviral, and antimalarial agents.[1][2][7] These derivatives often exhibit different mechanisms of action, such as the inhibition of mammalian topoisomerase II in cancer cells.[8][9]
Synthetic Strategies and Experimental Protocols
The synthesis of ciprofloxacin derivatives typically involves modification of the parent ciprofloxacin molecule. The most common strategies focus on the secondary amine of the piperazine ring at the C-7 position and the carboxylic acid group at the C-3 position.[1]
General Workflow for Synthesis and Evaluation
The development of new ciprofloxacin derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of ciprofloxacin derivatives.
Protocol for N-Acylation of Ciprofloxacin
This protocol describes the synthesis of N-acylated ciprofloxacin derivatives at the piperazine ring, a common modification to enhance antibacterial and anticancer activities.[10]
Materials:
-
Ciprofloxacin
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve ciprofloxacin (1 equivalent) in the anhydrous solvent.
-
Add the base (2-3 equivalents) to the solution and stir at room temperature.
-
Slowly add the acyl chloride (1.1 equivalents) or a mixture of the carboxylic acid (1.1 equivalents) and coupling agent (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated ciprofloxacin derivative.
Protocol for Esterification of Ciprofloxacin
This protocol outlines the formation of ester derivatives at the C-3 carboxylic acid group of ciprofloxacin.
Materials:
-
Ciprofloxacin
-
Alcohol
-
Acid catalyst (e.g., sulfuric acid) or coupling agent (e.g., DCC)
-
Anhydrous solvent (e.g., methanol, ethanol)
Procedure:
-
Suspend ciprofloxacin (1 equivalent) in the corresponding alcohol, which also serves as the solvent.
-
Add a catalytic amount of the acid catalyst.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting ester by column chromatography.
Applications in Medicinal Chemistry
Antibacterial Applications
Ciprofloxacin derivatives have been extensively explored to combat bacterial resistance and broaden the antibacterial spectrum. Modifications at the C-7 piperazine moiety have yielded compounds with improved activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
Ciprofloxacin and its derivatives exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][11] These enzymes are crucial for managing DNA topology during replication and transcription. The binding of the drug to the enzyme-DNA complex stabilizes the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[3][4]
Caption: Mechanism of antibacterial action of ciprofloxacin derivatives.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected ciprofloxacin derivatives against various bacterial strains.
| Derivative Type | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Acyl Hydrazone | Compound 5 | S. aureus | ≤0.125 | [1][2] |
| Acyl Hydrazone | Compound 6 | S. aureus | 0.25 | [1][2] |
| Sulfonamide Hybrid | Compounds 9, 10 | S. aureus Newman | 0.324, 0.422 | [1] |
| Sulfonamide Hybrid | Compounds 9, 10 | E. coli ATCC8739 | 0.013 | [1] |
| Oxadiazole Derivative | Compound 27 | S. aureus | More effective than Ciprofloxacin | [2] |
| Thymol Hybrid | Compound 43 | Gram-positive Staphylococci | 0.8 - 1.6 | [1] |
| N-acylated | Compounds 1, 2 | Staphylococci | 0.05 - 0.4 | [10] |
| N-acylated | Chloroacetyl conjugate (3) | Various strains | 0.1 - 0.8 | [10] |
Anticancer Applications
Several ciprofloxacin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The mechanism of action is often attributed to the inhibition of human topoisomerase II, an enzyme homologous to bacterial DNA gyrase.[8] This inhibition leads to DNA damage and apoptosis in cancer cells.
Similar to their antibacterial counterparts, anticancer ciprofloxacin derivatives interfere with the function of topoisomerase II in eukaryotic cells.[8][12] This leads to the accumulation of double-stranded DNA breaks, which triggers a cascade of cellular events culminating in programmed cell death (apoptosis).[9][12]
Caption: Anticancer mechanism of action of ciprofloxacin derivatives.
The following table presents the half-maximal inhibitory concentration (IC50) values of selected ciprofloxacin derivatives against human cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-4 Substituted | Compound 13 | PC3 (Prostate) | 2.02 | [9] |
| N-4 Substituted | Ciprofloxacin derivative 2 | T-24 (Bladder) | 3.88 | [9] |
| N-4 Substituted | Ciprofloxacin derivative 2 | PC-3 (Prostate) | 9.35 | [9] |
| C3/C3 Linked | Compound 34 | L1210 (Murine Leukemia) | 0.20 | [9] |
| C3/C3 Linked | Compound 35 | L1210 (Murine Leukemia) | 1.2 | [9] |
| C3/C3 Linked | Compound 36 | L1210 (Murine Leukemia) | 2.5 | [9] |
| N-acylated | Compound 3 | PC3 (Prostate) | 2.02 | [10] |
| N-acylated | Compound 15 | PC3 (Prostate) | 4.8 | [10] |
Other Medicinal Applications
Hybrid molecules incorporating ciprofloxacin and other pharmacophores have shown promising antimalarial activity. For instance, a chloroquinolone-ciprofloxacin hybrid demonstrated potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum at nanomolar concentrations.[13]
The diverse pharmacological potential of ciprofloxacin derivatives extends to antiviral, antifungal, and anti-tuberculosis activities, although these areas are less explored compared to their antibacterial and anticancer properties.[1][2]
Advanced Applications and Future Perspectives
Ciprofloxacin-Metal Complexes
The coordination of ciprofloxacin with metal ions such as copper, manganese, and zirconium has been shown to enhance its antimicrobial properties.[14][15][16] These metal complexes may exhibit different mechanisms of action and improved cellular uptake.
Nanotechnology-Based Delivery Systems
To overcome challenges such as poor solubility and drug resistance, nanotechnology-based delivery systems for ciprofloxacin and its derivatives are being developed.[17][18] Encapsulation in nanoparticles, such as those made from chitosan (B1678972) or gold, can improve drug delivery, enhance bioavailability, and increase efficacy against resistant pathogens.[17][19][20]
Conclusion
Ciprofloxacin remains a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. The synthesis of its derivatives has led to compounds with potent and diverse biological activities, addressing critical health challenges such as antibiotic resistance and cancer. Future research will likely focus on the development of novel hybrids, metal complexes, and advanced drug delivery systems to further enhance the therapeutic potential of this versatile molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of and resistance to ciprofloxacin. | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [PDF] Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. The Synthesis, Characterization and Application of Ciprofloxacin Complexes and Its Coordination with Copper, Manganese and Zirconium Ions [scirp.org]
- 16. jocpr.com [jocpr.com]
- 17. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and characterisation of ciprofloxacin‐loaded silver nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Ciprofloxacin-Loaded Gold Nanoparticles against Antimicrobial Resistance: An In Vivo Assessment | Semantic Scholar [semanticscholar.org]
High-Performance Liquid Chromatographic Determination of Ciprofloxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of ciprofloxacin (B1669076) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated procedures to ensure accuracy, precision, and reliability for research, quality control, and pharmacokinetic studies.
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections.[1][2] Accurate and reliable quantification of ciprofloxacin in pharmaceutical formulations, biological fluids, and other matrices is crucial for ensuring dosage accuracy, monitoring therapeutic levels, and conducting stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high specificity, sensitivity, and precision.[1][3][4]
This guide presents several validated reversed-phase HPLC (RP-HPLC) methods, offering flexibility in terms of instrumentation and analytical requirements. The protocols cover sample preparation, chromatographic conditions, and data analysis, and are designed to be readily implemented in a laboratory setting.
Principle of the Method
The underlying principle of the described methods is reversed-phase chromatography. In this mode of separation, ciprofloxacin is introduced into the HPLC system and partitioned between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The composition of the mobile phase is optimized to achieve efficient separation of ciprofloxacin from other components in the sample matrix. Detection is most commonly performed using a UV-Vis detector, as ciprofloxacin exhibits strong absorbance in the ultraviolet region.[1][4][5][6] Fluorescence detection can also be employed for enhanced sensitivity.[7]
Experimental Workflow
The general workflow for the HPLC determination of ciprofloxacin involves several key steps, from sample and standard preparation to data acquisition and analysis.
Caption: General experimental workflow for the HPLC determination of ciprofloxacin.
Comparative Summary of HPLC Methods
The following table summarizes the key parameters of several validated HPLC methods for the determination of ciprofloxacin, providing a comparative overview to aid in method selection.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | XBridge® C18 (4.6 x 150 mm, 3.5 µm)[1] | C18 Column[7] | LiChrospher® 100 RP-18 (4.6 x 125 mm, 5 µm)[5] | Inertsil ODS-3V (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | 0.025 M Phosphoric Acid (pH 3.0 with Triethanolamine) : Acetonitrile (B52724) (60:40, v/v)[1] | 0.1% Orthophosphoric Acid : Methanol (B129727) (70:30, v/v)[7] | Water : Acetonitrile : Triethylamine (80:20:0.3, v/v/v), pH 3.3 with Phosphoric Acid[5] | Buffer (pH 2.0) : Acetonitrile (87:13, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[5] | 1.5 mL/min[2] |
| Detection | UV at 278 nm[1] | Fluorescence (Ex: 278 nm, Em: 455 nm)[7] | UV at 279 nm[5] | UV at 278 nm[2] |
| Linearity Range | 0.39 - 50 µg/mL[1] | 50 - 250 ng/mL[7] | 4.0 - 24.0 µg/mL[5] | 25 - 150% of test concentration[2] |
| LOD | 0.11 µg/mL[1] | 0.3215 ng/mL[7] | Not Specified | Not Specified |
| LOQ | 0.35 µg/mL[1] | 0.9743 ng/mL[7] | Not Specified | Not Specified |
| Retention Time | Not Specified | Not Specified | < 5 min[5] | 9.4 min[2] |
Detailed Experimental Protocols
This section provides detailed protocols for the preparation of solutions and the execution of the HPLC analysis based on the methods summarized above.
Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
C18 analytical column (specifications as per the selected method).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringes and syringe filters (0.45 µm).
-
Ultrasonic bath.
-
Ciprofloxacin reference standard.
-
HPLC grade solvents (acetonitrile, methanol).
-
Reagent grade chemicals (phosphoric acid, triethanolamine, etc.).
-
HPLC grade water.
Preparation of Solutions
-
Mobile Phase: Prepare a 0.025 M phosphoric acid solution in water. Adjust the pH to 3.0 ± 0.1 with triethanolamine. Mix this aqueous solution with acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of ciprofloxacin reference standard in 0.2% acetic acid to obtain a known concentration (e.g., 500 µg/mL).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.39 to 50 µg/mL).[1]
-
Mobile Phase: Prepare a solution of 0.1% orthophosphoric acid in water. Mix this with methanol in a 70:30 (v/v) ratio. Filter and degas.[7]
-
Standard Stock Solution: Accurately weigh 10 mg of ciprofloxacin HCl into a 10 mL volumetric flask, dissolve in and dilute to volume with HPLC grade water.[7]
-
Working Standard Solutions: Prepare working solutions in the range of 50 to 250 ng/mL by further diluting the stock solution with HPLC grade water.[7]
Sample Preparation (Pharmaceutical Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to a single tablet's average weight.
-
Transfer the powder to a volumetric flask of appropriate size (e.g., 100 mL).
-
Add a suitable solvent (e.g., 0.2% acetic acid or the mobile phase) to dissolve the ciprofloxacin. Sonication may be used to aid dissolution.[1][6]
-
Dilute the solution to the mark with the same solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.
Chromatographic Procedure
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Set the column temperature, flow rate, and detector wavelength as specified in the selected method.
-
Inject a blank (mobile phase or sample diluent) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow sufficient run time for the elution of ciprofloxacin and any other components.
Data Analysis and Quantification
The quantification of ciprofloxacin in the samples is performed by external standard calibration.
Caption: Logical relationship for the quantification of ciprofloxacin.
-
Calibration Curve: Plot the peak area of the ciprofloxacin standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.999 is generally considered acceptable.[5]
-
Quantification: Determine the concentration of ciprofloxacin in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculation: Calculate the amount of ciprofloxacin in the original sample, taking into account all dilution factors used during sample preparation.
Method Validation
For use in a regulated environment, the chosen HPLC method must be validated according to ICH guidelines (Q2R1). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[1][3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC methods described provide robust and reliable approaches for the determination of ciprofloxacin. The choice of a specific method will depend on the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the integrity and accuracy of the generated data.
References
- 1. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpb.com [ijrpb.com]
- 3. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 4. japsonline.com [japsonline.com]
- 5. scielo.br [scielo.br]
- 6. japsonline.com [japsonline.com]
- 7. impactfactor.org [impactfactor.org]
One-Pot Synthesis of 3-Quinoline Carboxylic Acid Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The quinoline (B57606) core, particularly when substituted with a carboxylic acid at the 3-position, is a key pharmacophore in numerous approved drugs. This document provides detailed application notes and protocols for the efficient one-pot synthesis of these valuable compounds, focusing on established methodologies such as the Doebner, Gould-Jacobs, and Combes reactions. Furthermore, it outlines protocols for evaluating their biological activity, offering a comprehensive guide for researchers in the field.
Synthetic Methodologies: One-Pot Approaches
One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. Several classical and modern methods have been adapted for the one-pot synthesis of 3-quinoline carboxylic acid derivatives.
Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[3] This method is highly versatile, allowing for a wide range of substituents on the final product.[4]
General Reaction Scheme:
Aniline + Aldehyde + Pyruvic Acid → 2-substituted-Quinoline-4-carboxylic acid
Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative) followed by thermal cyclization to afford 4-hydroxyquinoline-3-carboxylic acid esters.[5] Subsequent hydrolysis yields the desired carboxylic acid.[1]
General Reaction Scheme:
Aniline + Diethyl ethoxymethylenemalonate → Ethyl 4-hydroxyquinoline-3-carboxylate → 4-Hydroxyquinoline-3-carboxylic acid
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a Schiff base intermediate, which then undergoes cyclization to yield a substituted quinoline.[6] While traditionally used for 2,4-disubstituted quinolines, modifications can introduce a carboxylic acid functionality.
General Reaction Scheme:
Aniline + β-Diketone → 2,4-disubstituted Quinoline
Experimental Protocols
Protocol 1: One-Pot Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol describes a catalyst-free Doebner reaction for the synthesis of 2-phenyl-6,7,8-trimethoxyquinoline-4-carboxylic acid.[7]
Materials:
Procedure:
-
In a round-bottom flask, combine 3,4,5-trimethoxyaniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).
-
Add 5 mL of ethanol to the mixture.
-
Stir the reaction mixture and reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Recrystallize the crude product from ethanol to afford the pure 2-phenyl-6,7,8-trimethoxyquinoline-4-carboxylic acid.
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction for 3-Acetyl-4-hydroxyquinoline Derivatives
This protocol details a microwave-assisted approach for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives, which can be subsequently oxidized to the corresponding carboxylic acids.[8][9]
Materials:
-
Substituted aniline
-
Ethyl acetoacetate (B1235776)
-
Microwave synthesis vial
-
Dowtherm A (for cyclization)
Procedure:
Step 1: Condensation
-
In a microwave synthesis vial, mix the substituted aniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Irradiate the mixture in a microwave reactor at 150W for 5-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature. The intermediate product often solidifies upon cooling.
Step 2: Cyclization
-
Transfer the crude intermediate to a round-bottom flask containing Dowtherm A.
-
Heat the mixture to 250 °C for 10-15 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and dry to obtain the 3-acetyl-4-hydroxyquinoline derivative.
Protocol 3: One-Pot Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives
This protocol describes a one-pot, three-step synthesis involving Williamson ether synthesis, hydrolysis, and intramolecular cyclization.[10]
Materials:
-
Ethyl 2-(bromomethyl)quinoline-3-carboxylate
-
Substituted salicylaldehyde (B1680747)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
10% Ethanolic potassium hydroxide (B78521) (KOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, stir a mixture of ethyl 2-(bromomethyl)quinoline-3-carboxylate (1 mmol), the respective salicylaldehyde (1 mmol), and K₂CO₃ (4 mmol) in 12 mL of refluxing CH₃CN.
-
Monitor the reaction by TLC.
-
After completion of the initial reaction, add 10 mL of 10% ethanolic KOH solution to the reaction mixture and continue to reflux for 2 hours.
-
Cool the mixture to room temperature and acidify with 1 M HCl solution.
-
Collect the resulting crude product by filtration.
-
Recrystallize the crude product from ethanol to afford the pure 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivative.
Data Presentation
Table 1: Yields of One-Pot Synthesis of 3-Quinoline Carboxylic Acid Derivatives
| Entry | Synthetic Method | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Doebner Reaction | 3,4,5-trimethoxyaniline, Benzaldehyde, Pyruvic acid | Ethanol, Reflux | 2-phenyl-6,7,8-trimethoxyquinoline-4-carboxylic acid | High | [7] |
| 2 | Doebner Reaction | Aniline, Benzaldehyde, Pyruvic acid | p-TSA, Water/Ethylene Glycol | 2-phenylquinoline-4-carboxylic acid | 85 | [1] |
| 3 | Modified Doebner | 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | BF₃·THF, MeCN, 80°C | 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | 75 | [11][12] |
| 4 | Rh-catalyzed | Aniline, Ethyl propiolate, Formic acid | Rh₂(OAc)₄, RT, N₂ | Ethyl quinoline-3-carboxylate | >80 | [13] |
| 5 | Three-component | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Salicylaldehyde, K₂CO₃ | CH₃CN, Reflux then KOH | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid | 55-75 | [10] |
Applications in Drug Development
Quinoline-3-carboxylic acid derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities.
Anticancer Activity
Many derivatives have shown potent anticancer activity by targeting key cellular pathways. A primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[14] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.
Antibacterial Activity
The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. They exert their bactericidal effects by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[15][16]
Table 2: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Brequinar Sodium | L1210 | - | [17] |
| Compound 2f | MCF-7 | Micromolar | [18] |
| Compound 2l | K562 | Micromolar | [18] |
| Tetrazolo-quinoline-4-carboxylic acid derivative | CK2 Inhibition | 0.65 - 18.2 | [19][20] |
| 2-Aminoquinoline-3-carboxylic acid derivative | CK2 Inhibition | 0.65 - 18.2 | [19][20] |
Table 3: Antibacterial Activity of Selected Quinoline Carboxylic Acid Derivatives (MIC values in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| 1-alkoxy-4-oxo-3-quinolinecarboxylic acid | Gram-negative bacteria, S. aureus | Comparable to N-ethyl derivatives | [21] |
| Quinolone-coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125 - 8 | [22] |
| Novel quinoline carboxamides | E. coli, S. aureus | Active |
Visualizations
Synthetic Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]
- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Step Synthesis of Compound 14
For Researchers, Scientists, and Drug Development Professionals
The designation "Compound 14" is a placeholder in chemical literature and refers to different molecules depending on the specific research context. To provide a detailed and accurate one-step synthesis protocol, the precise chemical identity of the target "Compound 14" is essential.
This document provides a generalized framework and highlights the critical information needed to develop a specific synthesis protocol. Researchers are encouraged to substitute the placeholder information with the specific details of their target "Compound 14."
Critical Information Required
Before proceeding with any synthesis, the following information about your specific "Compound 14" must be obtained:
-
Chemical Structure: The unambiguous two-dimensional or three-dimensional structure of the molecule.
-
IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.
-
Key Precursors and Reagents: Identification of the starting materials that can be reasonably expected to participate in a one-step synthesis.
-
Reaction Class: The type of reaction that is likely to form the core structure of "Compound 14" in a single step (e.g., multicomponent reaction, cycloaddition, condensation, etc.).
Generalized One-Step Synthesis Workflow
A one-step synthesis aims to form a target molecule from two or more reactants in a single reaction vessel without isolating intermediates. This approach offers advantages in terms of efficiency, cost-effectiveness, and reduced waste generation.
A generalized workflow for a one-step synthesis is depicted below:
Application Notes & Protocols: Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of ciprofloxacin (B1669076) congeners and the evaluation of their antibacterial activity. The methodologies are based on established literature and are intended to guide researchers in the development of novel antimicrobial agents to combat rising antibiotic resistance.
Synthesis of Ciprofloxacin Congeners
The chemical structure of ciprofloxacin features several sites amenable to modification, with the piperazine (B1678402) ring at the C-7 position being a primary target for derivatization.[1] Modifications at this site can significantly influence the drug's potency, spectrum of activity, bioavailability, and physicochemical properties.[1] A common strategy involves reacting the secondary amine of the piperazine moiety with various chemical groups.
Protocol 1: General Synthesis of C-7 Modified Ciprofloxacin Congeners
This protocol describes a general one-step reaction for synthesizing diverse amide derivatives of ciprofloxacin by modifying the C-7 piperazinyl group with acyl chlorides.[1]
Materials:
-
Ciprofloxacin
-
Acyl chloride derivatives (e.g., halogenated acyl chlorides)
-
Anhydrous solvent (e.g., acetonitrile)
-
Triethylamine (Et3N) or other suitable base
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve ciprofloxacin in the anhydrous solvent in a round-bottom flask.
-
Add a suitable base, such as triethylamine, to the solution to act as an acid scavenger.
-
Slowly add the desired acyl chloride derivative to the reaction mixture at room temperature with constant stirring.
-
Allow the reaction to proceed for a specified time (e.g., 10-18 hours) at a controlled temperature (e.g., 60°C).[2][3]
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate the desired ciprofloxacin congener.
-
Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[4][5]
Caption: General workflow for the synthesis of C-7 modified ciprofloxacin congeners.
Antibacterial Evaluation Protocols
The antibacterial efficacy of newly synthesized congeners is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely accepted standard.[7][8]
Materials:
-
Synthesized ciprofloxacin congeners
-
Bacterial strains (e.g., ESKAPE pathogens, ATCC reference strains)[2][3]
-
Sterile 96-well microtiter plates[8]
-
0.5 McFarland turbidity standard[6]
-
Spectrophotometer or densitometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.[8]
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of each ciprofloxacin congener in a suitable solvent (e.g., water, DMSO).
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[8]
-
Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11.
-
Incubate the plate at 35-37°C for 16-20 hours.[6]
-
-
Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] This test is performed as a follow-up to the MIC assay.
Materials:
-
MIC plate from Protocol 2
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[8]
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.
Caption: Experimental workflow for determining MIC and MBC values.
Data Presentation: Antibacterial Activity
The antibacterial activity of ciprofloxacin congeners is typically summarized by their MIC values against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains.
Table 1: MICs (µg/mL) of Spirocyclic Ciprofloxacin Congeners Against ESKAPE Pathogens
| Compound | E. cloacae | A. baumannii | P. aeruginosa | K. pneumoniae | S. aureus | E. faecalis |
|---|---|---|---|---|---|---|
| Ciprofloxacin | 0.01 | 0.5 | 0.25 | 0.05 | 0.25 | 0.5 |
| Congener 6a[2] | 0.05 | >128 | >128 | 0.5 | 0.25 | 1.0 |
| Congener 6b[2] | 0.05 | >128 | >128 | >128 | 0.25 | 1.0 |
| Congener 6d[2] | 0.1 | >128 | >128 | 1.0 | 0.5 | 2.0 |
Data sourced from MDPI (2023).[2] Congener 6a is a lead compound identified with a broad range of activity against five of the six ESKAPE pathogens.[2][3][10]
Table 2: MICs (µg/mL) of Ciprofloxacin-Indole Hybrids Against Various Strains
| Compound | S. aureus | MRSA | E. coli | MDR E. coli |
|---|---|---|---|---|
| Ciprofloxacin | 0.25 | 0.5 | 0.03125 | 16 |
| Hybrid 3a[11] | 0.25 | 4 | 0.25 | 8 |
| Hybrid 8b[11] | 0.0625 | 0.5 | 0.0625 | 1 |
Data sourced from MDPI (2023).[11] Hybrid 8b emerged as the most active, showing higher activity than ciprofloxacin against S. aureus.[11]
Mechanism of Action
Ciprofloxacin and its congeners belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[12][13][14]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[14] In Gram-negative bacteria, DNA gyrase is the primary target.[1]
-
Topoisomerase IV: This enzyme is responsible for separating interlinked daughter DNA strands following replication.[14] It is the main target in most Gram-positive bacteria.[1]
By binding to the enzyme-DNA complex, fluoroquinolones trap the enzymes in place after they have nicked the DNA strand.[14] This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which ultimately triggers cell death.[12][14] This bactericidal action disrupts essential cellular processes like DNA replication, repair, and recombination.[13]
Caption: Mechanism of action pathway for ciprofloxacin and its congeners.
References
- 1. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
the synthesis of novel fluoroquinolones, congeners of ciprofloxacin, which was inspired by earlier work on spirocyclic ciprofloxacin, is described
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluoroquinolone congeners of ciprofloxacin (B1669076), featuring a spirocyclic amine periphery. This work is inspired by previous research on spirocyclic ciprofloxacin derivatives and aims to guide the development of new antibacterial agents to combat the growing threat of antibiotic resistance.[1][2][3]
The described methodologies focus on the chemical synthesis, purification, and antibacterial evaluation of these novel compounds. The protocols are based on established literature procedures and provide a framework for the exploration of new chemical space in the fluoroquinolone class of antibiotics.[1][2]
Rationale and Background
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4] Ciprofloxacin is a widely used second-generation fluoroquinolone.[5] However, the emergence of bacterial resistance necessitates the development of new derivatives with improved efficacy and a broader spectrum of activity.[4]
Modifications at the C-7 position of the quinolone core, typically involving a cyclic secondary amine, have been a successful strategy for modulating the antibacterial profile of fluoroquinolones.[2][6] Spirocycles are conformationally rigid, three-dimensional structures that are of particular interest in drug discovery.[1] Incorporating spirocyclic amines at the C-7 position of ciprofloxacin is a promising approach to generate novel congeners with potentially enhanced antibacterial properties.[1][2]
Experimental Protocols
General Synthesis of Spirocyclic Ciprofloxacin Congeners (6a-k)
This protocol outlines the general procedure for the synthesis of spirocyclic ciprofloxacin congeners via nucleophilic aromatic substitution on a boron-chelated fluoroquinolone core.[1][2]
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (commercially available)[2]
-
Boric acid (H₃BO₃)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Zinc chloride (ZnCl₂)
-
Spirocyclic amines (1a-k)
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (MeCN)
-
2% aqueous Sodium Hydroxide (NaOH)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Preparation of the Boron Chelate Complex (4):
-
Start with commercially available 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]
-
Esterify the carboxylic acid to prevent interference in subsequent reactions.[2][6]
-
Convert the resulting ester to the boron chelation complex (9) using published protocols involving boric acid, acetic anhydride, and zinc chloride.[2] This complex activates the chlorine at the 7-position for nucleophilic aromatic substitution.[2]
-
-
Nucleophilic Aromatic Substitution:
-
Purification of the Intermediate Boron Complex (5a-k):
-
Hydrolysis to Final Products (6a-k):
-
Treat the purified intermediate boron complexes (5a-k) with 2% aqueous sodium hydroxide.[1][7]
-
Stir the mixture at room temperature for 18 hours to decompose the boron complex and hydrolyze the ester, yielding the final ciprofloxacin congeners (6a-k).[1][7]
-
Acidify the aqueous solution to precipitate the final product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Antibacterial Activity Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of bacterial strains using the broth microdilution method.[4]
Materials:
-
Synthesized spirocyclic ciprofloxacin congeners
-
Ciprofloxacin (as a positive control)
-
Bacterial strains (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[1][8]
-
Mueller-Hinton Broth (MHB)[4]
-
96-well microtiter plates[4]
-
Spectrophotometer or microplate reader[4]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Protocol:
-
Preparation of Compound Stock Solutions:
-
Prepare stock solutions of each synthesized compound and ciprofloxacin in DMSO.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of the compounds in MHB within the 96-well plates to achieve a range of final concentrations.[4]
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strains overnight in MHB.
-
Dilute the overnight cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4] The results can be read visually or with a microplate reader.
-
Data Presentation
Antibacterial Activity of Spirocyclic Ciprofloxacin Congeners
The antibacterial activity of the synthesized compounds is typically evaluated against a panel of clinically relevant bacteria, including the ESKAPE pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected Spirocyclic Ciprofloxacin Congeners.
| Compound | S. aureus | E. faecium | K. pneumoniae | A. baumannii | P. aeruginosa | E. coli |
| Ciprofloxacin | 0.25 | 1 | 0.06 | 0.5 | 0.25 | 0.015 |
| 6a | 0.5 | 2 | 0.25 | 1 | >64 | 0.06 |
| 3w [1] | 0.125 | 1 | 0.125 | 0.25 | >64 | 0.03 |
Note: The data presented here is illustrative and based on reported findings.[1] The activity of newly synthesized compounds should be determined experimentally.
Key Findings from Antibacterial Evaluation:
-
Several novel spirocyclic congeners demonstrated antibacterial activity comparable to ciprofloxacin against certain pathogens.[1][3]
-
The nature of the spirocycle at the C-7 position significantly influences the antibacterial spectrum.[1] More compact spirocycles tended to result in active compounds.[1][3]
-
A notable difference in the spectrum of activity was observed, with many new compounds showing reduced or no activity against Pseudomonas aeruginosa compared to ciprofloxacin.[1]
-
Compound 6a , 1-cyclopropyl-7-[8-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]oct-6-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was identified as a lead compound with a broad range of activity against five of the six ESKAPE pathogens.[1][3]
Visualizations
Experimental Workflow Diagrams
Caption: Synthetic workflow for the preparation of spirocyclic ciprofloxacin congeners.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 6. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
the synthesis, characterization and application of ciprofloxacin complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and diverse applications of ciprofloxacin (B1669076) complexes. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these promising compounds.
Introduction
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used to treat bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][1] The therapeutic potential of ciprofloxacin can be enhanced through coordination with metal ions. The formation of metal complexes can lead to novel compounds with improved biological activities, including enhanced antimicrobial, anticancer, and antioxidant properties.[2][3] This enhancement is often attributed to mechanisms like increased lipophilicity, which facilitates cellular uptake, and the combined biological effects of both the ciprofloxacin ligand and the metal ion.[3][4] These complexes typically form through the coordination of the metal ion with the carboxyl and carbonyl groups of the ciprofloxacin molecule.[5][6]
Synthesis of Ciprofloxacin Metal Complexes
The synthesis of ciprofloxacin metal complexes is typically achieved through the reaction of ciprofloxacin with a corresponding metal salt in a suitable solvent. The choice of solvent, temperature, and pH can influence the stoichiometry and structure of the resulting complex.
General Protocol for Synthesis
A common method for synthesizing ciprofloxacin metal complexes involves the following steps:
-
Dissolution of Ciprofloxacin: Dissolve a specific molar amount of ciprofloxacin in a suitable solvent, such as methanol, ethanol, or a water-solvent mixture. Heating may be required to achieve complete dissolution.[5][7]
-
Dissolution of Metal Salt: In a separate container, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals like Cu(II), Co(II), Ni(II), Zn(II), etc.) in the same solvent.[5][8]
-
Reaction Mixture: Add the metal salt solution dropwise to the ciprofloxacin solution with constant stirring.
-
Reflux: Reflux the resulting mixture for a specified period, typically ranging from 2 to 8 hours, to ensure the completion of the reaction.[5][7]
-
Precipitation and Isolation: After reflux, cool the reaction mixture. The solid complex may precipitate upon cooling or may require the partial evaporation of the solvent.
-
Washing and Drying: Collect the precipitate by filtration, wash it with the solvent to remove any unreacted starting materials, and then dry it under vacuum.
Example Protocol: Synthesis of a Co(II)-Ciprofloxacin Complex
This protocol provides a specific example for the synthesis of a cobalt(II)-ciprofloxacin complex[5]:
-
Dissolve 10 mmol (3.31 g) of ciprofloxacin in 20 mL of hot methanol.
-
Dissolve 5 mmol (1.19 g) of cobalt(II) chloride hexahydrate in 10 mL of hot methanol.
-
Add the cobalt(II) chloride solution to the ciprofloxacin solution with constant stirring.
-
Reflux the mixture for 2 hours.
-
Transfer the mixture to a beaker and cool it in a refrigerator for 30 minutes to facilitate precipitation.
-
Collect the resulting solid by filtration, wash with cold methanol, and dry under vacuum.
Characterization of Ciprofloxacin Complexes
A variety of spectroscopic and analytical techniques are employed to confirm the formation of the complex and to elucidate its structural and physicochemical properties.
Spectroscopic Characterization
3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is crucial for identifying the coordination sites of the ciprofloxacin ligand with the metal ion. The key vibrational bands of ciprofloxacin and their shifts upon complexation are summarized below.
Protocol for FT-IR Analysis:
-
Prepare a KBr pellet of the sample by grinding a small amount of the complex with dry KBr.
-
Press the mixture into a thin, transparent disk.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[5]
-
Compare the spectrum of the complex with that of free ciprofloxacin to identify shifts in the characteristic vibrational frequencies.
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for Ciprofloxacin and its Metal Complexes
| Functional Group | Ciprofloxacin (Free Ligand) | Ciprofloxacin Metal Complex | Interpretation |
| O-H (Carboxylic Acid) | ~3403 | Absent or Broadened | Deprotonation of the carboxylic acid upon coordination. |
| C=O (Carboxylic Acid) | ~1721 | Shifted to lower frequency (e.g., 1692-1708) | Coordination of the carboxylate oxygen to the metal ion.[9] |
| C=O (Pyridone) | ~1628 | Shifted to lower or higher frequency | Involvement of the pyridone carbonyl oxygen in coordination.[10] |
| N-H (Piperazine) | ~3300-3500 | Minor shifts | The piperazinyl nitrogen is generally not involved in coordination. |
| M-O Vibration | Not present | ~400-600 | Formation of a metal-oxygen bond. |
Note: The exact positions of the peaks can vary depending on the specific metal ion and the structure of the complex.
3.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex and can indicate the coordination environment of the metal ion.
Protocol for UV-Vis Analysis:
-
Dissolve a known concentration of the complex in a suitable solvent (e.g., DMSO, methanol).[5]
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Compare the spectrum of the complex with that of free ciprofloxacin.
Table 2: UV-Visible Absorption Maxima (λmax) for Ciprofloxacin and its Metal Complexes
| Compound | λmax (nm) | Interpretation |
| Ciprofloxacin | ~277, 316, 331 | π→π* and n→π* transitions in the quinolone ring.[1] |
| Ciprofloxacin-Cu(II) Complex | Red or blue shift in ligand bands, new bands in the visible region | Ligand-to-metal charge transfer (LMCT) and d-d transitions of the Cu(II) ion. |
| Ciprofloxacin-Co(II) Complex | Red or blue shift in ligand bands, new bands in the visible region | LMCT and d-d transitions of the Co(II) ion. |
| Ciprofloxacin-Ni(II) Complex | Red or blue shift in ligand bands, new bands in the visible region | LMCT and d-d transitions of the Ni(II) ion. |
Note: Shifts in the absorption bands of ciprofloxacin upon complexation confirm the interaction with the metal ion.
Other Characterization Techniques
Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , Mass Spectrometry , and Thermal Analysis can provide further structural information and confirmation of the complex's composition.[4]
Applications of Ciprofloxacin Complexes
Ciprofloxacin complexes have demonstrated a wide range of biological activities, often superior to the parent drug.
Antimicrobial Activity
The coordination of metal ions can enhance the antimicrobial properties of ciprofloxacin, potentially overcoming bacterial resistance mechanisms.
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of the ciprofloxacin complex in a suitable broth medium in a 96-well microtiter plate.[11][12]
-
Inoculate each well with a standardized bacterial suspension (e.g., 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the complex that completely inhibits visible bacterial growth.[11][12]
Table 3: Comparative MIC Values (µg/mL) of Ciprofloxacin and its Complexes
| Organism | Ciprofloxacin | Ciprofloxacin-Cu(II) | Ciprofloxacin-Co(II) | Ciprofloxacin-Ni(II) |
| Escherichia coli | 0.013 - 0.25 | Often lower than Ciprofloxacin | Often lower than Ciprofloxacin | Often lower than Ciprofloxacin |
| Staphylococcus aureus | 0.25 - 0.6 | Often lower than Ciprofloxacin | Often lower than Ciprofloxacin | Often lower than Ciprofloxacin |
| Pseudomonas aeruginosa | 0.15 | Often lower than Ciprofloxacin | Often lower than Ciprofloxacin | Often lower than Ciprofloxacin |
Note: MIC values are highly dependent on the bacterial strain and the specific complex tested. The values presented are indicative ranges found in the literature.[13][14][15]
Anticancer Activity
Ciprofloxacin and its metal complexes have shown promising cytotoxic effects against various cancer cell lines.
Protocol for MTT Assay:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ciprofloxacin complex for a specified duration (e.g., 24, 48, or 72 hours).[2][16]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]
Table 4: Comparative IC₅₀ Values (µM) of Ciprofloxacin Complexes on Cancer Cell Lines
| Cell Line | Ciprofloxacin | Ciprofloxacin-Cu(II) | Ciprofloxacin-Chalcone Hybrid | Doxorubicin (Reference) |
| HCT-116 (Colon Cancer) | >100 | Potentially lower | 0.87 | 1.79 |
| MCF-7 (Breast Cancer) | >100 | Potentially lower | 1.21 | 0.63 |
| HepG2 (Liver Cancer) | >100 | Potentially lower | 22.09 (as µg/mL) | 67.5 (as µg/mL) |
| A549 (Lung Cancer) | >100 | Potentially lower | 27.71 (as µg/mL) | 48.32 (as µg/mL) |
Note: IC₅₀ values can vary significantly based on the cell line, the specific complex, and the experimental conditions.[17][18][19]
DNA Binding and Cleavage
The interaction with DNA is a key aspect of the biological activity of ciprofloxacin and its complexes. These interactions can be studied using techniques like UV-Vis titration, fluorescence spectroscopy, and gel electrophoresis.
Protocol for DNA Binding Study (Fluorescence Titration):
-
Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer.
-
Record the fluorescence emission spectrum of the ciprofloxacin complex in the absence of DNA.
-
Incrementally add small aliquots of the DNA solution to the complex solution.
-
Record the fluorescence spectrum after each addition.
-
Analyze the changes in fluorescence intensity to determine the binding constant.
Antioxidant and Catalytic Activities
Some ciprofloxacin complexes have been reported to possess antioxidant and catalytic properties, expanding their potential applications. These activities can be evaluated using standard assays such as the DPPH radical scavenging assay for antioxidant activity and specific catalytic reaction monitoring for catalytic performance.
Visualizing Workflows and Mechanisms
Graphical representations of experimental workflows and biological mechanisms can aid in understanding the synthesis and application of ciprofloxacin complexes.
References
- 1. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and toxicity evaluation of ciprofloxacin–chloranilic acid charge transfer complexes: potential for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and assessment of anti-quorum sensing activity of copper(II)-ciprofloxacin complex against Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cadrofloxacin Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome Cadrofloxacin resistance in clinical isolates. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Disclaimer: Information on "this compound" is limited in current scientific literature. The following guidance is based on the well-documented mechanisms of resistance to fluoroquinolones, such as Ciprofloxacin (B1669076), which are expected to be highly analogous to those affecting this compound.
Frequently Asked Questions (FAQs)
Q1: My clinical isolate is resistant to this compound. What are the primary mechanisms of resistance I should investigate?
A1: Fluoroquinolone resistance typically arises from one or a combination of the following mechanisms[1]:
-
Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance.[2][3] These mutations reduce the binding affinity of the drug to its target.
-
Efflux Pump Overexpression: Increased expression of multidrug resistance (MDR) efflux pumps actively removes this compound from the bacterial cell, preventing it from reaching its target concentration.[3][4] Common pumps include AcrAB-TolC in Enterobacteriaceae and the Mex family in Pseudomonas aeruginosa.[3][5]
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can be acquired horizontally via plasmids.[4] PMQR mechanisms include target protection by Qnr proteins, enzymatic modification of the drug by AAC(6')-Ib-cr, and plasmid-encoded efflux pumps like QepA and OqxAB.[3][4][6]
-
Reduced Permeability: In Gram-negative bacteria, mutations leading to decreased expression or alteration of outer membrane porin channels can limit drug entry into the cell.[3]
Q2: How can I quickly determine if my isolate's resistance is due to an efflux pump?
A2: A straightforward method is to perform a Minimum Inhibitory Concentration (MIC) test for this compound in the presence and absence of an efflux pump inhibitor (EPI).[7] A significant reduction (typically four-fold or greater) in the MIC value in the presence of an EPI suggests that efflux is a contributing mechanism.[7] Common EPIs include Phenylalanine-Arginine β-Naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[7][8]
Q3: Are there combination therapies that can overcome this compound resistance?
A3: Yes, combination therapy is a key strategy.[9] Potential combinations include:
-
This compound + Efflux Pump Inhibitor (EPI): This combination aims to restore this compound's efficacy by blocking its removal from the cell.[8]
-
This compound + Another Class of Antibiotic: Combining antibiotics with different mechanisms of action (e.g., a β-lactam or an aminoglycoside) can create synergistic effects and reduce the likelihood of resistance emerging during treatment.[9][10]
-
This compound + Adjuvant/Helper Drug: These are non-antibacterial compounds that enhance the antibiotic's activity by targeting resistance mechanisms or other cellular pathways, such as the SOS response.[11]
Q4: Can modifying the chemical structure of this compound help overcome resistance?
A4: Yes, chemical modification is a promising drug development strategy.[12] By altering specific positions on the fluoroquinolone scaffold, such as the C-7 position, it may be possible to design new derivatives that can evade existing resistance mechanisms, exhibit improved binding to mutated targets, or are not substrates for efflux pumps.[12][13]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and addressing this compound resistance in your experiments.
Problem: High this compound MIC in a Clinical Isolate
Step 1: Confirm the MIC and rule out experimental error.
-
Action: Repeat the MIC determination using a standardized method like broth microdilution. Ensure proper inoculum density, media, and incubation conditions.
Step 2: Investigate the most common resistance mechanism: target-site mutations.
-
Question: Are there mutations in the QRDRs of gyrA and parC?
-
Action: Amplify and sequence the QRDRs of the gyrA and parC genes. Compare the sequences to a susceptible reference strain to identify amino acid substitutions. (See Protocol 2).
Step 3: If no significant target mutations are found, assess the role of efflux pumps.
-
Question: Does an efflux pump inhibitor restore susceptibility to this compound?
-
Action: Perform a this compound MIC assay with and without a sub-inhibitory concentration of an EPI like PAβN or CCCP. A ≥4-fold decrease in MIC indicates efflux activity.[7] (See Protocol 3).
Step 4: If efflux is confirmed, consider strategies to counteract it.
-
Question: Can a combination therapy approach work?
-
Action: Use a checkerboard assay to test for synergy between this compound and a known EPI or another antibiotic. (See Protocol 4).
Step 5: If both target mutations and efflux are ruled out, screen for plasmid-mediated resistance.
-
Question: Does the isolate harbor any known PMQR genes?
-
Action: Use PCR to screen for common PMQR genes such as qnrA, qnrB, qnrS, and aac(6')-Ib-cr.[14]
Data Presentation: Common Resistance Mutations
The following tables summarize common mutations found in clinical isolates resistant to fluoroquinolones and the typical impact on susceptibility.
Table 1: Common QRDR Mutations and Their Effect on Fluoroquinolone MIC
| Gene | Common Amino Acid Substitution | Organism Example | Typical Fold-Increase in MIC |
|---|---|---|---|
| gyrA | S83L (Serine -> Leucine) | E. coli[2] | 4 to 16-fold |
| gyrA | D87N/G/Y (Aspartate -> Asn/Gly/Tyr) | E. coli, P. aeruginosa[2][5] | 4 to 32-fold |
| parC | S80I (Serine -> Isoleucine) | E. coli | 2 to 8-fold (often adds to gyrA mutation) |
| parC | E84K (Glutamate -> Lysine) | E. coli | 2 to 8-fold (often adds to gyrA mutation) |
Note: The presence of mutations in both gyrA and parC typically leads to high-level resistance (>32-fold increase in MIC).[3]
Table 2: Efficacy of Common Efflux Pump Inhibitors (EPIs)
| Efflux Pump Inhibitor | Target Pump Family | Organism Example | Observed Ciprofloxacin MIC Reduction |
|---|---|---|---|
| PAβN (Phe-Arg-β-naphthylamide) | RND (e.g., MexAB-OprM) | P. aeruginosa | 16 to 64-fold[8] |
| CCCP (Carbonyl Cyanide m-Chlorophenylhydrazone) | Multiple (proton motive force disruptor) | A. baumannii | 4 to 64-fold[7] |
| Reserpine | MFS | L. monocytogenes | 2 to 4-fold[15] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should bracket the expected MIC.
-
Inoculum: Culture the clinical isolate overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the plate.
-
Controls: Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: QRDR Sequencing for Mutation Analysis
-
DNA Extraction: Extract genomic DNA from the resistant clinical isolate and a susceptible control strain.
-
PCR Amplification: Design primers flanking the QRDRs of the gyrA and parC genes. Perform PCR to amplify these regions from the extracted gDNA.
-
Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Analysis: Align the resulting sequences from the resistant isolate with the sequence from the susceptible control strain using bioinformatics software (e.g., ClustalW). Identify any nucleotide changes that result in amino acid substitutions.
Protocol 3: Efflux Pump Inhibitor (EPI) Assay
-
Determine EPI MIC: First, determine the MIC of the EPI (e.g., PAβN) alone against your isolate to ensure the concentration used in the assay is non-inhibitory. A typical concentration for PAβN is 20-50 µg/mL.[8]
-
Setup: Prepare two 96-well plates with serial dilutions of this compound as described in Protocol 1.
-
Add EPI: To one plate, add the selected sub-inhibitory concentration of the EPI to all wells containing the antibiotic.
-
Inoculate and Incubate: Inoculate both plates with the bacterial suspension and incubate as per Protocol 1.
-
Analysis: Compare the this compound MIC from the plate with the EPI to the MIC from the plate without the EPI. A ≥4-fold reduction in MIC in the presence of the EPI indicates the involvement of an active efflux pump.[7]
Protocol 4: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient. Dilute this compound horizontally (e.g., across columns) and a second agent (e.g., an EPI or another antibiotic) vertically (e.g., down rows).
-
Inoculation: Inoculate the plate with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Caption: Overview of primary fluoroquinolone resistance mechanisms in bacteria.
Caption: Experimental workflow for identifying resistance mechanisms.
Caption: Decision tree for selecting strategies to overcome resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy: a way to limit emergence of resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Structural Modification of Ciprofloxacin and Norfloxacin for Searching New Antibiotics to Combat Drug-resistant Bacteria - Neliti [neliti.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Multiple mechanisms contributing to ciprofloxacin resistance among Gram negative bacteria causing infections to cancer patients | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes [frontiersin.org]
Technical Support Center: Optimizing Ciprofloxacin Dosage for Renal Impairment Patients
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing ciprofloxacin (B1669076) dosage for patients with renal impairment. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental and clinical research.
Ciprofloxacin Dosage Adjustment Guidelines
A critical aspect of ciprofloxacin administration in subjects with renal insufficiency is the adjustment of dosage to prevent drug accumulation and potential toxicity. The following table summarizes the recommended dosage adjustments based on creatinine (B1669602) clearance (CrCl).
Data Presentation: Ciprofloxacin Dosage in Renal Impairment
| Creatinine Clearance (CrCl) (mL/min) | Oral Dosage (Immediate-Release) | Intravenous Dosage | Frequency |
| > 50 | 250–750 mg | 200–400 mg | Every 12 hours |
| 30–50 | 250–500 mg | 200–400 mg | Every 12 hours |
| 5–29 | 250–500 mg | 200–400 mg | Every 18–24 hours[1][2] |
| Hemodialysis or Peritoneal Dialysis | 250–500 mg | 200–400 mg | Every 24 hours (after dialysis)[1][2] |
Experimental Protocols
Accurate determination of renal function and plasma ciprofloxacin concentrations is paramount for dosage optimization.
Methodology 1: Determination of Creatinine Clearance (CrCl)
Creatinine clearance is a widely used method to estimate the glomerular filtration rate (GFR), a direct measure of kidney function.[3][4]
1. Specimen Collection:
-
Urine: A 24-hour urine collection is required. The collection begins by having the patient empty their bladder, and this sample is discarded. All subsequent urine for the next 24 hours is collected in a provided container and refrigerated.[3][5]
-
Serum: A blood sample is collected to measure serum creatinine. This should be done within 24 hours of the urine collection period.[3]
2. Measurement:
-
The total volume of the 24-hour urine collection is measured.
-
Creatinine concentrations in both the urine and serum samples are determined using a calibrated assay.
3. Calculation (Cockcroft-Gault Formula):
-
While direct measurement from a 24-hour urine collection is accurate, the Cockcroft-Gault formula is commonly used for estimation when only serum creatinine is available.[2]
Methodology 2: Measurement of Ciprofloxacin in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for quantifying ciprofloxacin concentrations in plasma samples, which is crucial for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation):
-
To a 200 µL plasma sample, add an internal standard (e.g., sarafloxacin).[6]
-
Add 2 mL of acetonitrile (B52724) to precipitate plasma proteins.[6]
-
Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes at 4°C.[6]
-
The supernatant is collected for analysis.
2. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and water with an acidic modifier like phosphoric acid to adjust the pH to around 3.[6][9]
-
Detection: Ciprofloxacin is detected using a UV detector at approximately 278 nm or a fluorescence detector.[6][8]
-
Quantification: The concentration of ciprofloxacin in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve.[7]
Visualization of Dosing Workflow
The following diagram illustrates the logical workflow for adjusting ciprofloxacin dosage in patients with renal impairment.
Troubleshooting and FAQs
Q1: How should ciprofloxacin dosage be adjusted for a patient whose renal function is rapidly changing?
A1: In cases of acute renal failure or rapidly fluctuating renal function, the serum creatinine level may not accurately reflect the true glomerular filtration rate. Therefore, creatinine clearance calculations like the Cockcroft-Gault formula can be unreliable.[10] For such patients, it is crucial to:
-
Monitor renal function more frequently.
-
Consider therapeutic drug monitoring (TDM) to directly measure ciprofloxacin levels and guide dosage adjustments.[11]
-
In the context of sepsis-induced acute renal impairment, aggressive treatment of the infection may be prioritized, and dose adjustment might not be appropriate initially.[10]
Q2: What are the common drug interactions to consider when administering ciprofloxacin to patients with renal impairment?
A2: Several drugs can interact with ciprofloxacin, and these interactions can be more pronounced in patients with impaired renal function. Key interactions include:
-
QTc-prolonging agents: Concurrent use with drugs like amiodarone, sotalol, and certain antipsychotics should be avoided or closely monitored with baseline and follow-up ECGs due to the increased risk of QTc prolongation.[12]
-
Cations: Products containing magnesium, aluminum, calcium, iron, or zinc can significantly decrease the absorption of oral ciprofloxacin. Ciprofloxacin should be administered at least 2 hours before or 6 hours after these products.[2]
-
Theophylline (B1681296): Ciprofloxacin can increase theophylline levels, leading to toxicity. This interaction can be exacerbated in renal impairment.
-
Probenecid: This medication can reduce the renal clearance of ciprofloxacin, leading to higher systemic concentrations.[1]
Q3: Is it better to reduce the dose or extend the dosing interval for ciprofloxacin in renal failure?
A3: For concentration-dependent antibiotics like ciprofloxacin, extending the dosing interval is often pharmacodynamically superior to reducing the dose.[13][14] This approach helps maintain peak drug concentrations, which are important for bactericidal activity, while accommodating for the reduced drug clearance in renal impairment.[15]
Q4: Can "normal" serum creatinine in an elderly patient be misleading for ciprofloxacin dosing?
A4: Yes, a normal serum creatinine level in an elderly patient can be misleading. Due to age-related decline in muscle mass, a "normal" serum creatinine may mask a significantly reduced creatinine clearance (e.g., below 30 mL/min).[1] Therefore, it is essential to calculate the estimated CrCl using a formula that incorporates age, such as the Cockcroft-Gault equation, rather than relying solely on the serum creatinine value.
Q5: What are the signs of ciprofloxacin toxicity to monitor for in patients with renal impairment?
A5: Patients with renal impairment are at a higher risk of ciprofloxacin-related adverse effects due to potential drug accumulation. Key signs to monitor include:
-
Central Nervous System (CNS) effects: Dizziness, confusion, seizures.
-
Tendonitis and tendon rupture: The risk is increased in patients with renal dysfunction.
-
Nephrotoxicity: Although rare, ciprofloxacin can cause acute interstitial nephritis. Worsening renal function should be monitored.[16]
-
QTc prolongation: Monitored via ECG, especially if the patient is on other QTc-prolonging drugs.[12]
-
Gastrointestinal effects: Nausea, diarrhea, and colitis.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Creatinine Clearance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. testing.com [testing.com]
- 5. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 6. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and sensitive high-performance liquid chromatography method for determination of ciprofloxacin in bioavailability studies of conventional and gastroretentive prolonged-release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New HPLC Method for Determination of Ciprofloxacin in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. longdom.org [longdom.org]
- 10. Ciprofloxacin: Dose adjustment for renal impairment - GHNHSFT [gloshospitals.org.uk]
- 11. d-nb.info [d-nb.info]
- 12. droracle.ai [droracle.ai]
- 13. daignet.de [daignet.de]
- 14. Dose adjustment of ciprofloxacin in renal failure: reduce the dose or prolong the administration interval? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. drugs.com [drugs.com]
Technical Support Center: Mitigating Ciprofloxacin-Induced Phototoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies on reducing ciprofloxacin-induced phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of ciprofloxacin-induced phototoxicity?
A1: Ciprofloxacin (B1669076) absorbs Ultraviolet A (UVA) radiation. This energy absorption leads to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions.[1][2] These highly reactive molecules cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death through necrosis and apoptosis.[1][3] Lysosomes have been identified as a primary site for this photosensitization process.[1]
Q2: Which in vitro models are most suitable for studying ciprofloxacin phototoxicity?
A2: Commonly used and effective in vitro models include fibroblast cell lines such as L-929, NIH-3T3, and Chinese hamster fibroblasts.[2] For studies focusing on ocular phototoxicity, human lens epithelial cells are a relevant model.[1][3]
Q3: What are the standard assays to quantify ciprofloxacin-induced phototoxicity?
A3: Several assays are routinely used:
-
Cell Viability Assays: MTT and Neutral Red Uptake (NRU) assays are employed to measure the metabolic activity of viable cells.[2]
-
Cell Membrane Integrity Assay: The Lactate (B86563) Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating compromised membrane integrity.[3]
-
Apoptosis and Necrosis Assays: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard to differentiate between apoptotic and necrotic cell death.[1]
-
ROS Detection Assays: Specific fluorescent probes can be used to measure the intracellular generation of ROS.
Q4: Can antioxidants effectively reduce ciprofloxacin-induced phototoxicity in vitro?
A4: Yes, antioxidants can mitigate ciprofloxacin-induced phototoxicity by scavenging the ROS generated upon UVA irradiation. Studies have shown that antioxidants like N-acetylcysteine (NAC), Vitamin C, and Vitamin E can protect cells from phototoxic damage.
Troubleshooting Guides
Issue 1: High variability in cell viability results between experiments.
-
Possible Cause 1: Inconsistent UVA dosage.
-
Solution: Ensure the UVA lamp output is calibrated before each experiment using a suitable radiometer. Maintain a consistent distance between the light source and the cell culture plates.
-
-
Possible Cause 2: Fluctuation in ciprofloxacin concentration.
-
Solution: Prepare fresh ciprofloxacin solutions for each experiment from a trusted stock. Verify the final concentration in the cell culture medium.
-
-
Possible Cause 3: Cell passage number and confluency.
-
Solution: Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of the experiment, as cell density can influence susceptibility to phototoxicity.
-
Issue 2: No significant phototoxic effect observed at expected ciprofloxacin concentrations and UVA doses.
-
Possible Cause 1: Insufficient UVA exposure.
-
Solution: Verify the UVA dose-response relationship for your specific cell line. It may be necessary to increase the irradiation time or intensity. A typical UVA dose that induces phototoxicity is 2.5 J/cm².[3]
-
-
Possible Cause 2: Low ciprofloxacin uptake.
-
Solution: Increase the pre-incubation time of the cells with ciprofloxacin to ensure adequate intracellular accumulation.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines may be inherently more resistant to phototoxicity. Consider using a different, more sensitive cell line, such as NIH-3T3 fibroblasts.
-
Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
-
Possible Cause: Suboptimal staining or gating in flow cytometry.
-
Solution: Optimize the concentrations of Annexin V and PI and the incubation times. Set up proper controls, including unstained cells, cells stained only with Annexin V, and cells stained only with PI, to establish correct compensation and gating settings on the flow cytometer.
-
Quantitative Data Summary
The following table summarizes quantitative data on the reduction of cell viability in different cell lines exposed to ciprofloxacin and UVA radiation.
| Cell Line | Ciprofloxacin Concentration (µg/mL) | UVA Dose (mW/cm²) | Reduction in Cell Viability (%) | Reference |
| L-929 | 300 | 1.14 - 2.2 | 29 | [2] |
| L-929 | 300 | Sunlight | 54 | [2] |
| NIH-3T3 | 300 | 1.14 - 2.2 | 54 | [2] |
| NIH-3T3 | 300 | Sunlight | 59 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of ciprofloxacin and incubate for a predetermined period (e.g., 1-4 hours). Include untreated control wells.
-
UVA Irradiation: Expose the plate to a calibrated UVA light source for a specified duration. Keep a parallel plate in the dark as a non-irradiated control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492-570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This protocol is based on the principle of measuring LDH released from damaged cells.[6][7][8]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After irradiation, centrifuge the 96-well plate at 250 x g for 5-10 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Controls: Include controls for spontaneous LDH release (untreated, non-irradiated cells) and maximum LDH release (cells treated with a lysis buffer).
Annexin V/PI Staining for Apoptosis
This protocol outlines the steps for differentiating between viable, apoptotic, and necrotic cells using flow cytometry.[9][10][11]
-
Cell Culture and Treatment: Culture cells in a T25 flask to a population of approximately 1 x 10⁶ cells. Treat with ciprofloxacin and expose to UVA radiation as required.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Signaling Pathway of Ciprofloxacin-Induced Phototoxicity
Caption: Signaling cascade of ciprofloxacin-induced phototoxicity.
Experimental Workflow for In Vitro Phototoxicity Assessment
Caption: General workflow for assessing ciprofloxacin phototoxicity.
References
- 1. Detection and Prevention of Ocular Phototoxicity of Ciprofloxacin and Other Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosensitizing potential of ciprofloxacin at ambient level of UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and prevention of ocular phototoxicity of ciprofloxacin and other fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. protocols.io [protocols.io]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Cadrofloxacin Efflux Pump Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on Cadrofloxacin efflux pump activity.
Frequently Asked Questions (FAQs)
Q1: What are the common efflux pump families responsible for fluoroquinolone resistance?
A1: The primary efflux pump families contributing to fluoroquinolone resistance in bacteria include the Resistance-Nodulation-Division (RND) superfamily, the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, and the ATP-Binding Cassette (ABC) superfamily. In Gram-negative bacteria, RND pumps like the AcrAB-TolC system are major contributors to multidrug resistance, including resistance to fluoroquinolones.
Q2: Which are the most commonly used efflux pump inhibitors (EPIs) in in-vitro studies for fluoroquinolones?
A2: Several compounds are widely used as EPIs in laboratory settings to study fluoroquinolone efflux. These include:
-
Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,110): A well-characterized EPI that acts as a competitive inhibitor of RND efflux pumps.
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A protonophore that disrupts the proton motive force, which is the energy source for many efflux pumps.
-
Reserpine: A plant alkaloid that has been shown to inhibit MFS family efflux pumps, particularly in Gram-positive bacteria.
-
Verapamil: A calcium channel blocker that also exhibits inhibitory effects on some efflux pumps.
Q3: How do I interpret a significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI?
A3: A significant reduction (typically a 4-fold or greater decrease) in the MIC of this compound when an EPI is present suggests that an active efflux pump is a major mechanism of resistance in the bacterial strain being tested. The EPI is inhibiting the pump's ability to expel this compound, leading to increased intracellular concentration of the antibiotic and, consequently, increased susceptibility of the bacteria.
Q4: Can EPIs be used in clinical applications?
A4: While EPIs are valuable research tools, none have been approved for clinical use to date.[1] This is primarily due to challenges related to toxicity, poor pharmacokinetic properties, and lack of specificity in humans.[1] Research is ongoing to develop clinically viable EPIs.
Troubleshooting Guides
Problem 1: No significant change in this compound MIC in the presence of a known EPI.
| Possible Cause | Troubleshooting Step |
| The efflux pump is not the primary mechanism of resistance. | Investigate other resistance mechanisms, such as target site mutations (e.g., in DNA gyrase or topoisomerase IV) or enzymatic inactivation of the drug. |
| The specific efflux pump is not inhibited by the chosen EPI. | Test a different class of EPI. For example, if you are using PAβN (an RND inhibitor), try an MFS inhibitor like reserpine, depending on the bacterial species. |
| The concentration of the EPI is suboptimal. | Perform a dose-response experiment to determine the optimal, non-bacteriostatic concentration of the EPI for your specific bacterial strain. |
| The EPI is unstable under the experimental conditions. | Check the stability of the EPI in your culture medium and at the incubation temperature used. Prepare fresh solutions of the EPI for each experiment. |
Problem 2: High variability in fluorescence signal during this compound accumulation assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density. | Ensure that all bacterial cultures are normalized to the same optical density (OD) before starting the assay. |
| Cell clumping. | Gently vortex or pipette the cell suspension before and during the assay to ensure a homogenous cell distribution. |
| Autofluorescence of the medium or EPI. | Run control experiments with medium alone and medium with the EPI to determine background fluorescence levels and subtract them from your experimental values. |
| Photobleaching of the fluorescent probe. | Minimize the exposure of your samples to the excitation light source. Use an anti-fading agent if compatible with your experimental setup. |
Quantitative Data Summary
The following tables summarize the reported effects of common efflux pump inhibitors on the MIC of ciprofloxacin (B1669076), a fluoroquinolone structurally related to this compound. This data can serve as a reference for expected outcomes in your experiments.
Table 1: Effect of Carbonyl Cyanide m-chlorophenyl Hydrazone (CCCP) on Ciprofloxacin MIC
| Bacterial Species | Number of Isolates | CCCP Concentration | Fold Reduction in MIC | Reference |
| Acinetobacter baumannii | 65 | 25 µg/mL | 2 to 64-fold | [2] |
| Acinetobacter baumannii | 48 | 25 µM/mL | Not specified | [3] |
| Klebsiella pneumoniae | 16 (induced resistant) | 20 mg/L | 2 to 4-fold in 50% of isolates | [4] |
Table 2: Effect of Phenylalanine-arginine β-naphthylamide (PAβN) on Ciprofloxacin MIC
| Bacterial Species | Number of Isolates | PAβN Concentration | Fold Reduction in MIC | Reference |
| Pseudomonas aeruginosa | 42 (CIP-resistant) | 25 µg/mL | ≥4-fold | [5] |
| Pseudomonas aeruginosa | 42 (CIP-resistant) | 100 µg/mL | ≥4-fold | [5] |
| Escherichia coli | 97 (CIP-resistant) | 25 µg/mL | ≥4-fold in 42.2% of isolates | [5] |
| Escherichia coli | 97 (CIP-resistant) | 100 µg/mL | ≥4-fold in 83.6% of isolates | [5] |
| Acinetobacter baumannii | 58 (CIP-resistant) | 25 µg/mL | ≥4-fold | [5] |
| Acinetobacter baumannii | 58 (CIP-resistant) | 100 µg/mL | ≥4-fold | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with an Efflux Pump Inhibitor
This protocol is adapted from standard broth microdilution methods.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN or CCCP)
-
Sterile 96-well microtiter plates
-
Incubator
-
Plate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.
-
Add EPI: To a parallel set of wells, add the EPI at a final concentration that is known to be non-bacteriostatic. This concentration should be determined in preliminary experiments.
-
Inoculate Plates: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without antibiotic or EPI) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.
-
Data Analysis: Compare the MIC of this compound in the absence and presence of the EPI. A four-fold or greater reduction in MIC in the presence of the EPI is considered significant.
Protocol 2: Real-Time this compound Accumulation Assay
This protocol utilizes the intrinsic fluorescence of fluoroquinolones to measure their accumulation inside bacterial cells.
Materials:
-
Bacterial culture in logarithmic growth phase, washed and resuspended in phosphate-buffered saline (PBS)
-
This compound solution
-
EPI solution (optional)
-
Fluorometer with temperature control and stirring capabilities
-
Glucose solution (to energize the cells)
Procedure:
-
Prepare Cell Suspension: Grow bacteria to mid-log phase, harvest by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.4.
-
Equilibrate: Pre-warm the cell suspension to 37°C.
-
Measure Baseline Fluorescence: Place the cell suspension in a cuvette in the fluorometer and record the baseline fluorescence (Excitation: ~280 nm, Emission: ~450 nm; these wavelengths may need to be optimized for this compound).
-
Initiate Accumulation: Add this compound to the cuvette at the desired final concentration and immediately start recording the fluorescence intensity over time. An increase in fluorescence indicates accumulation of the drug inside the cells.
-
(Optional) Add EPI: For inhibition studies, pre-incubate the cell suspension with the EPI for a set time before adding this compound.
-
(Optional) Initiate Efflux: After the accumulation phase reaches a plateau, add glucose to the cell suspension to energize the efflux pumps. A decrease in fluorescence intensity indicates active efflux of this compound.
-
Data Analysis: Plot fluorescence intensity versus time. Compare the rate and extent of accumulation and efflux in the presence and absence of the EPI.
Visualizations
Caption: Experimental workflows for MIC determination and accumulation assays.
Caption: Mechanism of this compound efflux and inhibition.
References
- 1. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Association Between Drug Efflux Pumps and Resistance to Ciprofloxacin in Clinical Isolates of Acinetobacter baumannii - Iranian Journal of Medical Microbiology [ijmm.ir]
- 4. Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ciprofloxacin's Efficacy Against Methicillin-Resistant Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ciprofloxacin's efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) with alternative antimicrobial agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to offer an objective evaluation for research and development purposes.
Comparative Efficacy of Ciprofloxacin (B1669076) and Alternatives Against MRSA
The emergence of Ciprofloxacin resistance in MRSA is a significant clinical concern.[1][2] Treatment of MRSA infections often relies on alternative antibiotics, with vancomycin (B549263) being a traditional choice.[3] However, concerns over its side effects have spurred the investigation of other options. Newer agents such as linezolid (B1675486) and daptomycin (B549167) are also used.[4][5] This section summarizes the in vitro activity and clinical outcomes of Ciprofloxacin and key alternatives against MRSA.
In Vitro Susceptibility Data
The Minimum Inhibitory Concentration (MIC) is a crucial measure of an antibiotic's in vitro potency. The following table summarizes the MIC values for Ciprofloxacin and selected comparator antibiotics against MRSA isolates from various studies. It is important to note that MIC values can vary significantly between different MRSA strains.
| Antibiotic | MRSA Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Observations | Reference(s) |
| Ciprofloxacin | 54 clinical isolates | 0.25 | 0.5 | All isolates were susceptible in this 1985 study. | [6] |
| MRSA N315 | - | 1 | - | ||
| MRSA (high-level resistance) | - | 64 | Rapid development of high-level resistance observed after 3 months of use. | [1] | |
| Vancomycin | MRSA (endocarditis model) | - | - | Served as a comparator, showing equivalent efficacy to Ciprofloxacin in an animal model. | [7][8] |
| MRSA (catheter infection model) | - | - | Showed equivalent activity to linezolid in reducing bacterial load. | [9][10] | |
| Linezolid | MRSA (catheter infection model) | - | - | Demonstrated equivalent activity to vancomycin. | [9][10] |
| MRSA | - | - | A meta-analysis showed no superiority to glycopeptides in clinical success. | [11] | |
| Daptomycin | MRSA (bacteremia) | - | - | Non-inferior to ceftobiprole (B606590) in treating complicated S. aureus bacteremia. | [12] |
| MRSA (skin infections) | - | - | High clinical success rates observed. | [13] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Clinical Outcomes
Clinical trial data provides essential context to in vitro susceptibility. The following table summarizes key findings from studies comparing Ciprofloxacin and alternative antibiotics for the treatment of MRSA infections.
| Comparison | Infection Type | Key Clinical Outcome(s) | Conclusion | Reference(s) |
| Ciprofloxacin vs. Vancomycin | Experimental Endocarditis | Equivalent efficacy in clearing bacteremia and reducing bacterial counts in vegetations. | Ciprofloxacin was as efficacious as vancomycin in this in vivo model. | [4][7][8] |
| Ciprofloxacin vs. Vancomycin & Linezolid | Catheter-Related Infection | Ciprofloxacin showed significant bacterial reduction in MSSA strains. Vancomycin and linezolid had equivalent activity against MRSA. | In this model, gentamicin (B1671437) was the most effective against both MSSA and MRSA biofilms. | [9][10] |
| Daptomycin vs. Standard Therapy (including Vancomycin) | Bacteremia & Endocarditis | Daptomycin was non-inferior to standard therapy. | Daptomycin is a viable alternative for MRSA bacteremia. | [12] |
| Linezolid vs. Vancomycin | Various MRSA Infections | A meta-analysis indicated no significant difference in clinical or microbiological success rates. | Linezolid is an effective alternative to vancomycin for various MRSA infections. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays used to evaluate the efficacy of antibiotics against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][14]
Materials:
-
MRSA isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antimicrobial agent stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the MRSA strain from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Antimicrobial Dilution:
-
Prepare serial twofold dilutions of the antimicrobial agent in CAMHB directly in the 96-well microtiter plate to a final volume of 50 µL per well.
-
Include a positive control well (no antimicrobial agent) and a negative control well (no bacteria).[2]
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.[2]
-
-
Incubation:
-
Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[15]
-
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][16]
Materials:
-
MRSA isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA) plates
-
Antimicrobial agent stock solution
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional)
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the MRSA strain in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.[16]
-
-
Assay Setup:
-
Prepare tubes with CAMHB containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of the aliquots in sterile PBS.[16]
-
Plate a specific volume of the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates containing between 30 and 300 colonies to determine the CFU/mL at each time point.[16]
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]
-
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of S. aureus to form biofilms.[6][17]
Materials:
-
MRSA isolate
-
Tryptic Soy Broth (TSB)
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
PBS
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the MRSA strain in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB.[18]
-
-
Biofilm Formation:
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking.[18]
-
-
Washing:
-
Gently aspirate the medium and wash the wells twice with PBS to remove planktonic bacteria.[17]
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[18]
-
-
Washing:
-
Remove the crystal violet solution and wash the wells again with PBS.
-
-
Solubilization and Quantification:
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the experimental workflow for assessing antibiotic efficacy and the key signaling pathways involved in Ciprofloxacin resistance in MRSA.
Caption: Workflow for evaluating antibiotic efficacy against MRSA.
Caption: Key mechanisms of Ciprofloxacin resistance in MRSA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection of grlA and gyrA Mutations in 344 Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin versus vancomycin in the therapy of experimental methicillin-resistant Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacies of Moxifloxacin, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ableweb.org [ableweb.org]
- 7. Ciprofloxacin versus vancomycin in the therapy of experimental methicillin-resistant Staphylococcus aureus endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of linezolid, vancomycin, gentamicin and ciprofloxacin in a rabbit model of antibiotic-lock technique for Staphylococcus aureus catheter-related infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. The safety and efficacy of daptomycin versus other antibiotics for skin and soft-tissue infections: a meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idstewardship.com [idstewardship.com]
- 16. benchchem.com [benchchem.com]
- 17. Crystal violet assay [bio-protocol.org]
- 18. static.igem.org [static.igem.org]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Ciprofloxacin and Other Fluoroquinolones
For Immediate Release
In the ongoing battle against antimicrobial resistance, understanding the nuances of cross-resistance within a single class of antibiotics is paramount for effective clinical decision-making and the development of new therapeutic agents. This guide provides a detailed comparison of cross-resistance patterns between Ciprofloxacin, a widely used second-generation fluoroquinolone, and other members of its class, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
Executive Summary
Fluoroquinolone resistance is a multi-step process primarily driven by specific mutations in the drug's target enzymes—DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE)—and augmented by the overexpression of efflux pumps.[1][2] While often considered a class effect, the degree of cross-resistance among fluoroquinolones varies significantly.[3] An organism's resistance to Ciprofloxacin frequently reduces its susceptibility to other fluoroquinolones, but the magnitude of this effect is drug- and mechanism-dependent.[1] This guide synthesizes minimum inhibitory concentration (MIC) data to illustrate these complex relationships.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the impact of common resistance mechanisms on the in vitro activity of Ciprofloxacin compared to other key fluoroquinolones against major Gram-negative pathogens. Data is synthesized from multiple microbiological studies.
Table 1: Comparative Fluoroquinolone MICs (µg/mL) against Escherichia coli with Known Resistance Mechanisms
| Bacterial Strain / Genotype | Ciprofloxacin MIC | Levofloxacin MIC | Moxifloxacin MIC | Gatifloxacin MIC |
| Wild-Type (e.g., ATCC 25922) | 0.015 | 0.03 | 0.03-0.06 | 0.015 |
| Single gyrA Mutation (e.g., S83L) | 0.25 - 2 | 0.5 - 4 | 0.25 - 2 | 0.25 - 2 |
| gyrA + parC Double Mutation | 8 - >32 | 16 - >64 | 4 - 16 | 4 - 16 |
| Efflux Pump Overexpression (AcrAB) | 0.06 - 0.5 | 0.12 - 1 | 0.12 - 0.5 | 0.06 - 0.5 |
| gyrA + parC + Efflux Overexpression | >32 - 500 | >64 - 200 | >16 - 100 | >16 - 300 |
Data compiled from multiple sources illustrating typical MIC ranges.[4][5][6]
Table 2: Comparative Fluoroquinolone MICs (µg/mL) against Pseudomonas aeruginosa with Known Resistance Mechanisms
| Bacterial Strain / Genotype | Ciprofloxacin MIC | Levofloxacin MIC | Delafloxacin MIC |
| Wild-Type | 0.12 - 0.5 | 0.25 - 1 | 0.5 - 2 |
| Single gyrA Mutation (e.g., T83I) | 4 - 16 | 8 - 32 | 4 - 16 |
| gyrA + parC Double Mutation | 32 - >256 | 32 - >256 | 16 - 64 |
Data synthesized from studies on P. aeruginosa resistance mechanisms.[7][8][9]
Key Observations:
-
Stepwise Resistance: Resistance develops in a stepwise manner, with each mutation incrementally increasing the MICs for all fluoroquinolones.[2]
-
Primary Target: In Gram-negative bacteria like E. coli and P. aeruginosa, the primary target for fluoroquinolones is DNA gyrase.[5][10] Consequently, the initial and most critical mutations typically occur in the gyrA gene.[6] A single mutation in gyrA is often sufficient to confer clinically significant resistance.[7]
-
Differential Impact: While cross-resistance is evident, the magnitude of the MIC increase varies. For instance, mutations in topoisomerase genes tend to affect Ciprofloxacin and Norfloxacin more significantly (by ~10-fold) than Gatifloxacin and Levofloxacin.[4]
-
Role of parC: Mutations in parC generally play a secondary role in Gram-negative bacteria, significantly elevating resistance levels only when a gyrA mutation is already present.[7][11]
-
Newer Agents: Newer fluoroquinolones, such as Delafloxacin, may retain some activity against strains resistant to older agents, although this advantage diminishes as more mutations accumulate.[9]
Mechanisms of Fluoroquinolone Action and Cross-Resistance
Fluoroquinolones function by inhibiting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[12] The primary mechanisms leading to resistance, and thereby cross-resistance, are alterations in these target enzymes and changes in drug accumulation.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from Minimum Inhibitory Concentration (MIC) assays performed according to standardized methods.
Determination of MIC via Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M07.[13][14]
Methodology:
-
Preparation of Antimicrobial Solutions: The fluoroquinolones are serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured overnight on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Standard 96-well microtiter plates containing the diluted antimicrobial agents are inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]
The following diagram illustrates the typical laboratory workflow for assessing cross-resistance.
Conclusion
The evidence clearly demonstrates that cross-resistance among fluoroquinolones is a complex and graded phenomenon. While resistance to Ciprofloxacin is a strong predictor of reduced susceptibility to other agents in the class, the extent of this reduction is not uniform.[3][4] Newer fluoroquinolones may offer an advantage against organisms with single resistance mutations, but their efficacy wanes as additional mechanisms, such as secondary target mutations and active efflux, are acquired. This underscores the critical need for susceptibility testing of individual agents and continued research into novel antimicrobials that can circumvent these prevalent resistance pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of mutations in gyrA, parC, and ompK35 in fluoroquinolone resistance in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of a Novel Fluoroquinolone and Ofloxacin in a Murine Infection Model
Disclaimer: As of the latest literature review, there is no publicly available experimental data specifically comparing Cadrofloxacin and Ofloxacin (B1677185) in murine infection models. To fulfill the structural and content requirements of this guide, a template comparison has been generated using Ciprofloxacin as a substitute for this compound. This substitution is based on the extensive body of research directly comparing Ciprofloxacin and Ofloxacin in various murine infection models. All data presented for "this compound" in this guide is derived from studies on Ciprofloxacin. This guide is intended to serve as a framework for how such a comparison would be presented should data on this compound become available.
This guide provides a comprehensive comparison of the in vivo efficacy of Ofloxacin and a representative fluoroquinolone (using data from Ciprofloxacin as a placeholder for this compound) in murine models of systemic and pulmonary infections. The data is compiled from multiple preclinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the quantitative data from studies comparing the in vivo performance of Ofloxacin and the placeholder for this compound (Ciprofloxacin) in murine infection models.
Table 1: Efficacy in a Murine Systemic Infection Model with Salmonella typhimurium
| Parameter | Ofloxacin | "this compound" (Ciprofloxacin data) | Control (Untreated) | Reference |
| Mean Survival Time (days) at 100 mg/kg | 20.1 | 14.9 | 4.1 | [1] |
| Oral ED₅₀ (mg/kg) | 13.3 | 69.9 | N/A | [1] |
| Reduction in Liver Bacteria (log CFU) at 100 mg/kg | Significant Reduction | Less Significant Reduction | N/A | [1] |
| Reduction in Spleen Bacteria (log CFU) at 100 mg/kg | Significant Reduction | Less Significant Reduction | N/A | [1] |
Table 2: Efficacy in a Murine Pneumonia Model with Streptococcus pneumoniae
| Parameter | Ofloxacin (100 mg/kg) | "this compound" (Ciprofloxacin data) (100 mg/kg) | Control (Untreated) | Reference |
| Cumulative Survival Rate | 67% | 50% | 0% | [2] |
Table 3: Efficacy in a Guinea Pig Pneumonia Model with Pseudomonas aeruginosa
| Parameter | Ofloxacin (80 mg/kg/day) | "this compound" (Ciprofloxacin data) (80 mg/kg/day) | Control (Untreated) | Reference |
| Cumulative Survival Rate | 42% | 47% | 0% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the cited literature for systemic and pneumonia murine infection models.
1. Murine Systemic Infection Model (e.g., Salmonella typhimurium)
-
Animal Model: Female mice (specific strain, e.g., BALB/c), typically 6-8 weeks old.
-
Bacterial Strain: A virulent strain of Salmonella typhimurium.
-
Inoculum Preparation: Bacteria are grown in an appropriate broth (e.g., Tryptic Soy Broth) to a specific optical density, then washed and resuspended in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10³-10⁵ CFU/0.5 mL).
-
Infection: Mice are infected via intraperitoneal (IP) injection of the bacterial suspension.
-
Treatment:
-
Treatment is initiated at a specified time post-infection (e.g., 1-2 hours).
-
The test compounds (Ofloxacin and "this compound") and a vehicle control are administered orally (p.o.) or subcutaneously (s.c.) at various doses.
-
Dosing can be single or multiple times a day for a specified duration (e.g., once daily for 7 days)[1].
-
-
Endpoints:
-
Survival: Animals are monitored daily for a set period (e.g., 21 days), and the mean survival time is calculated.
-
Bacterial Load: At specific time points, subsets of mice are euthanized, and organs (e.g., liver, spleen) are aseptically harvested, homogenized, and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue[1].
-
2. Murine Pneumonia Model (e.g., Streptococcus pneumoniae)
-
Animal Model: Female mice (e.g., CF-1), typically 6-8 weeks old.
-
Bacterial Strain: A clinical isolate or a standard strain of Streptococcus pneumoniae.
-
Inoculum Preparation: Similar to the systemic model, bacteria are grown to mid-log phase, washed, and resuspended in sterile saline or PBS to a high concentration (e.g., 1 x 10⁸ CFU/50 µL).
-
Infection: Mice are anesthetized, and the bacterial suspension is administered intranasally to induce pneumonia[2].
-
Treatment:
-
Treatment begins at a specified time post-infection (e.g., 18 hours).
-
The antibiotics and vehicle control are administered, for example, subcutaneously every 12 hours for 3 days[2].
-
-
Endpoints:
-
Survival: The primary endpoint is often the cumulative survival rate over a defined period after the start of treatment.
-
Bacterial Clearance: In some studies, lung tissue is harvested to quantify the bacterial load (CFU/lung) to assess the degree of bacterial clearance.
-
Visualizations
Experimental Workflow for In Vivo Comparison
Caption: Workflow of the in vivo murine infection model for antibiotic efficacy testing.
Logical Framework for Comparative Efficacy Assessment
Caption: Logical flow for comparing the in vivo efficacy of two fluoroquinolones.
References
- 1. In-vivo evaluation of ofloxacin in Salmonella typhimurium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative evaluation of ciprofloxacin, enoxacin, and ofloxacin in experimental Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Cadrofloxacin
The responsible disposal of chemical compounds is a critical final step in the research and development lifecycle, ensuring the safety of personnel and the protection of the environment. For potent pharmaceutical agents such as Cadrofloxacin, adherence to established protocols is not just a matter of best practice but a legal and ethical obligation. This guide provides essential, step-by-step instructions for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document leverages information from the closely related fluoroquinolone antibiotic, Ciprofloxacin, and general guidelines for pharmaceutical waste disposal established by regulatory bodies like the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate first aid measures. The following table summarizes key safety information, using Ciprofloxacin as a reference.
| Precaution Category | Description |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coats. In case of dust formation, use a NIOSH-approved respirator. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately. |
| Ingestion | Do NOT induce vomiting. Get medical attention. |
| Accidental Spills | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. |
Step-by-Step Disposal Protocol
The proper disposal of pharmaceutical waste is a regulated process. The following steps provide a clear workflow for handling this compound waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste at the point of generation.
-
-
Containerization and Labeling:
-
Use designated, leak-proof, and clearly labeled containers for this compound waste.
-
For hazardous pharmaceutical waste, use black containers as is often standard practice.
-
The label should clearly indicate "Hazardous Pharmaceutical Waste" and identify the contents (this compound).
-
-
Storage:
-
Store the sealed waste containers in a secure, designated area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Hazardous pharmaceutical waste must be transported by a licensed transporter to a permitted treatment, storage, and disposal facility (TSDF).[1]
-
-
Manifesting:
-
Ensure a hazardous waste manifest accompanies the waste from your facility to the disposal site. This document tracks the waste from generation to its final destination.[1]
-
-
Incineration:
Crucially, do NOT dispose of this compound down the drain or in regular trash. This practice is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination and the development of antibiotic resistance.[1]
Experimental Protocols
On-site chemical degradation or neutralization of this compound is not a recommended or compliant disposal method. The complexity of ensuring complete degradation and the potential for creating hazardous byproducts make this approach unsafe and environmentally unsound. The standard and required protocol is collection and incineration by a licensed waste management service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guidance for Handling Cadrofloxacin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Cadrofloxacin is paramount. This document provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as Ciprofloxacin, presents several potential hazards that necessitate the use of appropriate personal protective equipment. It may cause allergic skin reactions, serious eye irritation, and allergy or asthma-like symptoms if inhaled.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]
The following table summarizes the required PPE for handling this compound:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and potential allergic reactions.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from dust particles and splashes, preventing serious irritation.[2][3] |
| Respiratory Protection | A NIOSH-approved dust respirator | Required when there is a risk of inhaling dust, especially in poorly ventilated areas.[1][4] |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area, such as a chemical fume hood, should be clean and prepared.
-
Weighing and Transfer:
-
Post-Handling:
-
Clean the work area thoroughly after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Storage Plan:
-
Store this compound in a tightly closed container in a dry, well-ventilated place.[4]
-
Keep it away from excessive heat and incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Emergency and First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.
-
-
Disposal Method:
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
